molecular formula C25H32N2O4 B130648 Alvimopan CAS No. 145590-44-9

Alvimopan

Cat. No.: B130648
CAS No.: 145590-44-9
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-JVFUWBCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alvimopan is a selective, peripherally acting μ-opioid receptor antagonist (PAMORA) that is utilized extensively in gastrointestinal motility research. Its primary research value lies in its ability to accelerate the recovery of gastrointestinal function following surgical procedures, a condition known as postoperative ileus (POI), without reversing centrally-mediated opioid analgesia. This is due to its limited ability to cross the blood-brain barrier, making it a key tool for studying the peripheral effects of opioids on the gut. The mechanism of action involves competitive antagonism of μ-opioid receptors within the gastrointestinal tract. By blocking the effects of endogenous and exogenous opioids at these receptors, this compound counteracts the opioid-induced decrease in gastrointestinal motility and secretion, thereby promoting the return of normal bowel function. Clinical and preclinical studies have demonstrated that this compound significantly reduces the time to first bowel movement and tolerance of solid food, effectively shortening the duration of postoperative ileus. Research has shown it can accelerate GI recovery by approximately 13 to 28 hours and reduce hospital stay durations. This compound is administered orally and is specifically indicated for research into bowel resection procedures. It is critical to note that its use is associated with a Risk Evaluation and Mitigation Strategy (REMS) in clinical settings due to a potential increase in myocardial infarction incidence observed with long-term use. It is contraindicated in subjects with recent long-term opioid use. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use, or administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-JVFUWBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate)
Record name Alvimopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60166035
Record name Alvimopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

156053-89-3, 170098-38-1
Record name Alvimopan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156053-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvimopan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvimopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alvimopan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVIMOPAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALVIMOPAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alvimopan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Alvimopan's Mechanism of Action in Postoperative Ileus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular and physiological mechanisms by which alvimopan ameliorates postoperative ileus (POI). It includes a review of the pathophysiology of POI, the specific pharmacological action of this compound, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Postoperative Ileus (POI)

Postoperative ileus is a transient inhibition of gastrointestinal motility that commonly occurs after abdominal surgery.[1][2] It is a multifactorial condition characterized by symptoms such as nausea, vomiting, abdominal distention, and a delayed passage of flatus and stool.[3][4] The pathophysiology of POI is complex, involving several key components:

  • Neurogenic Phase: Surgical manipulation of the intestines activates inhibitory sympathetic neural reflexes, leading to an immediate but short-lasting decrease in gut motility.[1]

  • Inflammatory Phase: A more sustained inflammatory response begins hours after surgery, triggered by tissue handling. This involves the release of inflammatory mediators like cytokines and nitric oxide, which further impair motility.

  • Pharmacological Contribution: The use of opioid analgesics, such as morphine, for postoperative pain management is a major contributor to POI. Opioids act on receptors in the gut wall to inhibit propulsive motor activity, decrease intestinal secretions, and prolong transit time.

POI significantly contributes to patient discomfort, prolongs hospital stays, and increases healthcare costs.

Core Mechanism of Action of this compound

This compound is a peripherally acting mu-opioid receptor (PAM-OR) antagonist designed to counteract the gastrointestinal side effects of opioids without compromising their central analgesic effects.

Molecular Target and Selectivity

This compound's primary mechanism is the competitive antagonism of the μ-opioid receptor (MOR) located on neurons of the enteric nervous system in the gastrointestinal tract.

  • High Affinity for Mu-Opioid Receptors: this compound binds with high affinity to the human μ-opioid receptor. In vitro radioligand binding assays have demonstrated its potent interaction with this target.

  • Receptor Selectivity: It exhibits considerably greater binding affinity for μ-opioid receptors compared to delta- and kappa-opioid receptors. It shows no significant affinity for other non-opioid receptors.

  • Peripheral Restriction: this compound's action is confined to the periphery due to its physicochemical properties (zwitterionic structure and polarity) which limit its ability to cross the blood-brain barrier. This selectivity is crucial as it allows this compound to block the gastrointestinal effects of opioids while preserving their centrally-mediated pain relief.

Physiological Effect on Gastrointestinal Motility

Opioid agonists inhibit gastrointestinal motility through several mechanisms mediated by the μ-opioid receptor:

  • Inhibition of acetylcholine (B1216132) release from myenteric neurons, which reduces propulsive contractions.

  • Decreased intestinal secretion and increased fluid absorption from the bowel.

  • Stimulation of non-propulsive, segmental contractions and increased sphincter tone.

By competitively blocking opioid agonists from binding to these peripheral μ-opioid receptors, this compound prevents or reverses these inhibitory effects. This restores normal coordinated peristalsis and secretion, accelerating the recovery of bowel function.

Pharmacokinetics and Metabolism

This compound is administered orally and has low absolute bioavailability (approximately 6%). Its action is therefore largely localized to the gastrointestinal tract. Within the gut, intestinal microflora metabolize this compound via amide hydrolysis to an active metabolite, designated ADL 08-0011. This metabolite is also a potent μ-opioid receptor antagonist and is absorbed systemically to a greater extent than the parent drug. However, the parent compound is considered sufficient for efficacy in POI. The primary route of elimination for this compound is biliary secretion.

Quantitative Data

The following tables summarize key quantitative data related to this compound's pharmacology and clinical efficacy.

Table 1: Receptor Binding Affinities
CompoundReceptorBinding Affinity (Ki)Reference
This compoundMu (μ)0.4 nM
Delta (δ)4.4 nM
Kappa (κ)40 nM
ADL 08-0011 (Metabolite)Mu (μ)0.8 nM
Table 2: Summary of Clinical Efficacy in Postoperative Ileus (Bowel Resection)
Efficacy EndpointThis compound Treatment Benefit vs. PlaceboReference
Time to GI Function Recovery Accelerated by 10.7 to 26.1 hours
Time to Hospital Discharge Order Written Accelerated by 13 to 21 hours
Need for Postoperative Nasogastric Tube Insertion Reduced by 4.3% to 9.8%
Defined as a composite of toleration of solid food and first bowel movement or flatus.

Signaling Pathways and Workflows

Signaling Pathway of Mu-Opioid Receptor in Enteric Neurons

G cluster_0 Enteric Neuron (Presynaptic Terminal) cluster_1 Postsynaptic Smooth Muscle Cell MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Acetylcholine (ACh) Vesicle Ca_channel->Vesicle Ca2+ influx triggers fusion ACh_release ↓ ACh Release AChR ACh Receptor ACh_release->AChR ACh binds Contraction ↓ Muscle Contraction (Reduced Motility) AChR->Contraction Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binds & Activates This compound This compound This compound->MOR Competitively Blocks cluster_workflow Workflow for Determining Binding Affinity (Ki) prep Prepare receptor source (e.g., cell membrane homogenate) incubate Incubate receptor with: 1. Fixed concentration of radioligand (e.g., ³H-DAMGO) 2. Varying concentrations of unlabeled this compound prep->incubate separate Separate bound from free radioligand (via vacuum filtration over glass fiber filters) incubate->separate wash Wash filters to remove non-specific binding separate->wash quantify Quantify radioactivity on filters (using liquid scintillation counting) wash->quantify analyze Analyze data: Plot % inhibition vs. This compound concentration to determine IC₅₀ quantify->analyze calculate Calculate Ki from IC₅₀ (using Cheng-Prusoff equation) analyze->calculate cluster_workflow Rat Model of Postoperative Ileus & GI Transit Measurement acclimate Acclimate rats to housing conditions fast Fast animals overnight (water ad libitum) acclimate->fast induce Induce POI under anesthesia: Laparotomy with gentle intestinal manipulation fast->induce treat Administer treatment groups (oral gavage): 1. Vehicle + Saline (Control) 2. Vehicle + Morphine (POI) 3. This compound + Morphine induce->treat marker Administer non-absorbable marker (e.g., ⁵¹Cr solution via oral gavage) treat->marker wait Allow transit for a defined period (e.g., 3 hours) marker->wait euthanize Euthanize animals and harvest GI tract wait->euthanize segment Divide GI tract into segments (stomach, 10 small intestinal, cecum, colon) euthanize->segment measure Measure radioactivity (⁵¹Cr) in each segment segment->measure calculate Calculate Geometric Center (GC) of marker distribution to quantify GI transit measure->calculate

References

The Pharmacology of ADL 08-0011: A Peripherally Restricted Mu-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist approved to accelerate gastrointestinal recovery following bowel resection surgery.[1][2][3] Its pharmacological activity is mediated not only by the parent drug but also significantly by its active metabolite, ADL 08-0011.[1][] Unlike many drugs metabolized by hepatic enzymes, this compound is primarily biotransformed in the gastrointestinal tract. Intestinal flora hydrolyze this compound's amide bond to produce ADL 08-0011. This guide provides a comprehensive technical overview of the pharmacology of ADL 08-0011, focusing on its mechanism of action, receptor pharmacology, and pharmacokinetic profile.

Mechanism of Action and Receptor Pharmacology

ADL 08-0011 is a potent and selective antagonist of the µ-opioid receptor. Its peripheral action is attributed to its physicochemical properties, which limit its ability to cross the blood-brain barrier, thereby avoiding interference with the central analgesic effects of opioids.

Receptor Binding Affinity

ADL 08-0011 exhibits high affinity for the human µ-opioid receptor, comparable to its parent compound, this compound. Its selectivity for the µ-opioid receptor is significantly greater than for the δ- and κ-opioid receptors.

Compound Receptor Binding Affinity (Ki, nM) Binding Affinity (pKi)
ADL 08-0011 Human µ-opioid0.259.6
Human δ-opioid31.6-
Guinea Pig κ-opioid15.8-
This compound Human µ-opioid0.49.6
Human δ-opioid-8.6
Guinea Pig κ-opioid-8.3
Functional Activity

Functional assays reveal that ADL 08-0011 acts as a pure antagonist with inverse agonist properties at the µ-opioid receptor, unlike some other antagonists which may display partial agonism. In isolated guinea pig ileum preparations, ADL 08-0011 potently antagonizes the inhibitory effects of µ-opioid agonists like endomorphin-1.

Compound Assay Parameter Value
ADL 08-0011 [³⁵S]GTPγS IncorporationIntrinsic ActivityNegative
Guinea Pig Ileum (vs. Endomorphin-1)Antagonist Potency (pA₂)9.4
Guinea Pig Ileum (vs. U69593, κ-agonist)Antagonist Potency (pA₂)7.2
This compound [³⁵S]GTPγS IncorporationIntrinsic ActivityNegative
Guinea Pig Ileum (vs. Endomorphin-1)Antagonist Potency (pA₂)9.6
Guinea Pig Ileum (vs. U69593, κ-agonist)Antagonist Potency (pA₂)8.4

The negative intrinsic activity observed in GTPγS binding assays suggests that ADL 08-0011 reduces basal signaling of the µ-opioid receptor, a characteristic of an inverse agonist. This contrasts with compounds that are neutral antagonists (no effect on basal signaling) or partial agonists (positive intrinsic activity).

cluster_receptor Enteric Neuron µ-Opioid Receptor cluster_antagonism Pharmacological Intervention cluster_effect Cellular & Physiological Effect MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Production ACh ↓ Acetylcholine Release cAMP->ACh Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binds & Activates ADL ADL 08-0011 ADL->MOR Competitively Binds & Blocks Activation Restoration Restoration of Normal GI Motility ADL->Restoration Motility ↓ GI Motility & Secretion (Constipation) ACh->Motility

Caption: Mechanism of ADL 08-0011 at the enteric µ-opioid receptor.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ADL 08-0011 is unique, as its formation is dependent on the activity of gut microbiota rather than host metabolic systems like cytochrome P450 enzymes.

Formation and Absorption

This compound has low oral bioavailability (~6%). The unabsorbed drug passes through the gastrointestinal tract where it is hydrolyzed by gut flora into ADL 08-0011. This metabolite is then absorbed systemically. The production of ADL 08-0011 is therefore not driven by plasma concentrations of this compound but by the amount of this compound present in the gut.

cluster_gut Gastrointestinal Lumen cluster_systemic Systemic Circulation Alvimopan_Oral Oral this compound Alvimopan_Gut This compound Alvimopan_Oral->Alvimopan_Gut Transit Flora Gut Microbiota Alvimopan_Gut->Flora Substrate for ADL_08_0011_Gut ADL 08-0011 Flora->ADL_08_0011_Gut Amide Hydrolysis ADL_08_0011_Systemic ADL 08-0011 (Absorbed) ADL_08_0011_Gut->ADL_08_0011_Systemic Absorption

Caption: Metabolic conversion of this compound to ADL 08-0011 by gut microbiota.

Distribution, Metabolism, and Elimination

Once in systemic circulation, ADL 08-0011 is 80% to 90% bound to plasma proteins, primarily albumin. Like its parent compound, it is a substrate for the P-glycoprotein (P-gp) efflux transporter, which contributes to its limited penetration of the blood-brain barrier. While its formation is via hydrolysis, the primary route of elimination for ADL 08-0011 is glucuronidation.

Parameter ADL 08-0011 This compound
Plasma Protein Binding 80-90%80-90%
Elimination Half-life (t₁/₂) 10 to 18 hours10 to 17 hours
Primary Route of Formation Amide hydrolysis by gut floraN/A
Primary Route of Elimination GlucuronidationBiliary secretion
Renal Excretion -~35%

In Vivo Pharmacodynamics

Preclinical in vivo studies confirm the peripherally restricted µ-opioid receptor antagonism of ADL 08-0011. In rodent models, orally administered ADL 08-0011 effectively reverses the gastrointestinal effects of opioids, such as delayed gastric emptying induced by loperamide, without precipitating central nervous system withdrawal symptoms or affecting opioid-induced analgesia. This separation of peripheral and central effects is the cornerstone of its therapeutic utility.

Key Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of ADL 08-0011 for opioid receptors.

  • Methodology:

    • Preparation: Cell membranes are prepared from recombinant cell lines (e.g., CHO-K1) stably expressing high levels of human µ, δ, or κ opioid receptors.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the test compound (ADL 08-0011).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Analysis: IC₅₀ values (concentration of compound inhibiting 50% of specific radioligand binding) are determined by nonlinear regression. Ki values are then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
  • Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of ADL 08-0011 at the µ-opioid receptor.

  • Methodology:

    • Preparation: Membranes from recombinant cells expressing the µ-opioid receptor are used.

    • Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (ADL 08-0011) in the presence or absence of a full agonist.

    • Mechanism: Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit. The level of [³⁵S]GTPγS binding is proportional to receptor activation.

    • Analysis: The amount of bound [³⁵S]GTPγS is measured. An increase in binding indicates agonism, a blockade of agonist-induced binding indicates antagonism, and a decrease in basal (agonist-absent) binding indicates inverse agonism.

Guinea Pig Ileum Motility Assay
  • Objective: To assess the in vitro antagonist potency (pA₂) of ADL 08-0011 in a physiological tissue preparation.

  • Methodology:

    • Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Stimulation: The tissue is subjected to electrical field stimulation, which causes cholinergic nerve-mediated contractions.

    • Procedure: A µ-opioid agonist (e.g., endomorphin-1) is added to the bath, which inhibits the electrically induced contractions. Concentration-response curves for the agonist are generated in the absence and presence of various fixed concentrations of ADL 08-0011.

    • Analysis: The parallel rightward shift in the agonist concentration-response curve caused by ADL 08-0011 is used to calculate the pA₂ value via a Schild plot. The pA₂ represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

start Isolate Guinea Pig Ileum step1 Suspend tissue in organ bath under tension start->step1 step2 Apply Electrical Field Stimulation (EFS) - Establish baseline contractions step1->step2 step3 Add µ-Opioid Agonist (e.g., Endomorphin-1) - Measure inhibition of contractions step2->step3 step4 Generate Agonist Concentration-Response Curve step3->step4 step5 Washout & Re-equilibrate step4->step5 step6 Add fixed concentration of ADL 08-0011 step5->step6 step7 Repeat Agonist Concentration-Response Curve step6->step7 step8 Observe rightward shift in curve step7->step8 end Calculate pA₂ value (Schild Analysis) step8->end

Caption: Experimental workflow for the Guinea Pig Ileum assay.

Conclusion

ADL 08-0011 is a potent, peripherally selective µ-opioid receptor antagonist and the principal active metabolite of this compound. Its formation by gut microbiota represents a distinct metabolic pathway that localizes the initial action of the parent drug to the gastrointestinal tract. With high binding affinity, inverse agonist properties, and a pharmacokinetic profile that restricts it from the central nervous system, ADL 08-0011 effectively reverses the peripheral side effects of opioids, such as constipation, without compromising central analgesia. This pharmacological profile makes it a key contributor to the therapeutic efficacy of this compound.

References

Alvimopan and its Derivatives: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to counteract the gastrointestinal side effects of opioid analgesics, such as postoperative ileus (POI) and opioid-induced constipation (OIC), without compromising their central analgesic effects.[1][][3] Its discovery and development represent a significant advancement in supportive care for surgery and pain management. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound and its derivatives.

Discovery and Development

The quest for a peripherally restricted opioid antagonist was driven by the need to mitigate the debilitating gastrointestinal side effects of opioid therapy. The core challenge was to design a molecule that could block opioid receptors in the gut without crossing the blood-brain barrier and interfering with centrally mediated pain relief.

The development of this compound originated from the synthesis and evaluation of a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which were identified as a novel class of pure opioid receptor antagonists.[4] this compound, chemically known as ((2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-phenylpropanoyl]amino)acetic acid, emerged from this research as a potent and selective antagonist with limited systemic absorption and central nervous system penetration due to its polarity.[5]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process, with a notable 12-step synthesis yielding the final compound at 6.2%. A critical component of this synthesis is the stereospecific preparation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core.

Representative Synthetic Scheme

A common synthetic route for this compound involves the preparation of the key piperidine (B6355638) intermediate followed by N-acylation and deprotection steps. The synthesis of the diastereomers of this compound has also been reported.

Alvimopan_Synthesis_Workflow cluster_piperidine Piperidine Core Synthesis cluster_sidechain Sidechain Synthesis & Coupling A 1,3-dimethyl-4-piperidone B 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine A->B Dehydration via cis-thermal elimination C trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine B->C Regio- and stereospecific alkylation D (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine C->D Multi-step conversion F N-acylation D->F E Protected Amino Acid Derivative E->F G Deprotection F->G H This compound G->H Final Product

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of the Piperidine Core

A key step in the synthesis of this compound is the creation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine intermediate. An improved synthesis starts from 1,3-dimethyl-4-piperidinone.

  • Dehydration: The 1,3-dimethyl-4-arylpiperidinol is selectively dehydrated in a two-step process to the 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine by the cis-thermal elimination of its corresponding alkyl carbonate derivative at 190 °C. The choice of the alkyl group on the carbonate is critical, with ethyl, isobutyl, and isopropyl being preferred, achieving yields around 90%.

  • Alkylation: The metalloenamine, formed by deprotonation of the tetrahydropyridine (B1245486) with n-BuLi, undergoes regio- and stereospecific alkylation to yield the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine.

  • Conversion to the Final Intermediate: This intermediate is then converted in three steps to the common intermediate, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

Experimental Protocol: N-Acylation and Final Steps

The final steps involve the coupling of the piperidine core with a protected amino acid sidechain, followed by deprotection.

  • N-Acylation: The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is subjected to N-acylation with a suitable protected 3-phenylpropionic acid derivative. This reaction is a standard procedure in peptide and medicinal chemistry.

  • Deprotection: The protecting groups on the amino acid and the phenolic hydroxyl group are removed to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. Opioid agonists, such as morphine, bind to these receptors on enteric neurons, leading to a cascade of intracellular events that inhibit gastrointestinal motility and secretion.

Activation of the mu-opioid receptor by an agonist leads to:

  • Inhibition of adenylyl cyclase via the inhibitory G-protein, Gi.

  • Activation of K+ channels and inhibition of Ca2+ channels via a Go-linked pathway.

These actions collectively suppress enteric neuronal activity, leading to constipation. This compound blocks the binding of opioid agonists to the mu-opioid receptor, thereby preventing these downstream signaling events and restoring normal gastrointestinal function.

Mu_Opioid_Signaling cluster_receptor Enteric Neuron Membrane cluster_effects Intracellular Effects cluster_outcome Physiological Outcome Opioid Opioid Agonist MOR Mu-Opioid Receptor Opioid->MOR Binds & Activates This compound This compound This compound->MOR Blocks G_protein G-protein (Gi/Go) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Reduced_Excitability Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Reduced_Excitability K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Reduced_Excitability Constipation Constipation Reduced_Excitability->Constipation

Caption: Downstream signaling pathway of the mu-opioid receptor in enteric neurons.

Pharmacological Data

The pharmacological profile of this compound and its active metabolite, ADL-08-0011, has been extensively characterized.

CompoundParameterValueSpecies/SystemReference
This compound Ki (mu-opioid receptor)0.77 nMRat brain homogenates
Ki (kappa-opioid receptor)--
Ki (sigma-opioid receptor)--
Oral Bioavailability~6%Human
Protein Binding80-90%Human
Half-life10-17 hoursHuman
ADL-08-0011 Ki (mu-opioid receptor)0.8 nMHuman

Structure-Activity Relationships (SAR)

The structure of PAMORAs is crucial for their peripheral selectivity. Key structural features that influence the activity and selectivity of this compound and related compounds include:

  • The N-substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological behavior and interaction with the mu-opioid receptor.

  • Polarity: The overall polarity of the molecule limits its ability to cross the blood-brain barrier.

  • Piperidine Core: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine nucleus is a critical pharmacophore for pure opioid antagonist activity.

Caption: Logical relationship between this compound's structure and its activity.

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

  • Materials:

    • Receptor source: Cell membranes from cells expressing the human mu-opioid receptor.

    • Radioligand: [³H]DAMGO (for mu-opioid receptor).

    • Test compound: this compound or its derivatives at various concentrations.

    • Binding buffer.

  • Procedure:

    • Incubate the receptor source, radioligand, and test compound in a 96-well plate.

    • Separate bound from free radioligand by filtration.

    • Measure radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Guinea Pig Ileum Assay

This is a functional assay to determine the antagonist activity of a compound.

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

  • Procedure:

    • Induce contractions of the ileum with an agonist (e.g., morphine).

    • Add the antagonist (this compound or derivative) at various concentrations to the bath.

    • Measure the inhibition of the agonist-induced contractions.

  • Data Analysis:

    • Construct a dose-response curve to determine the pA2 value, which is a measure of the antagonist's potency.

In Vivo Oral Bioavailability in Rats

This protocol determines the fraction of an orally administered drug that reaches systemic circulation.

  • Animals: Use male Sprague-Dawley rats.

  • Dosing:

    • Administer the test compound intravenously to one group of rats.

    • Administer the test compound orally to another group of rats.

  • Sample Collection: Collect blood samples at various time points after dosing.

  • Sample Analysis:

    • Separate plasma from the blood samples.

    • Quantify the concentration of the drug in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both intravenous and oral administration.

    • Oral Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Conclusion

This compound represents a successful example of rational drug design, effectively addressing a significant unmet medical need. Its development journey, from the initial discovery of a novel pharmacophore to its synthesis and detailed pharmacological characterization, provides valuable insights for researchers in the field of drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for professionals involved in the development of peripherally acting therapeutics.

References

Alvimopan: A Peripherally Acting Mu-Opioid Receptor Antagonist with Expanding Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alvimopan, a peripherally acting mu-opioid receptor (μOR) antagonist, is currently approved for the management of postoperative ileus (POI) to accelerate gastrointestinal recovery following bowel resection. Its mechanism of action, characterized by selective antagonism of μORs in the gastrointestinal tract without compromising central analgesic effects, has prompted investigation into its therapeutic potential beyond this initial indication. This technical guide provides a comprehensive overview of this compound's pharmacology, its established clinical use, and emerging areas of research. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a quantitative summary of its binding kinetics and clinical efficacy. Furthermore, this guide explores the signaling pathways modulated by this compound and visualizes these complex interactions through detailed diagrams, offering a valuable resource for researchers and professionals in drug development seeking to understand and expand the therapeutic applications of this targeted opioid antagonist.

Introduction

Opioid analgesics are a cornerstone of pain management; however, their utility is often limited by significant adverse effects, most notably opioid-induced bowel dysfunction (OIC) and postoperative ileus (POI). These conditions arise from the activation of mu-opioid receptors (μORs) in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and delayed transit. This compound (Entereg®) is a quaternary amine that acts as a potent and selective antagonist of peripheral μORs.[1][2] Its chemical structure restricts its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids while mitigating their undesirable gastrointestinal consequences.[1]

Initially approved by the U.S. Food and Drug Administration (FDA) to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis, the unique pharmacological profile of this compound has spurred interest in its application for other conditions characterized by opioid-induced gastrointestinal hypomotility and potentially other off-target effects.[2] This guide delves into the core pharmacology of this compound, details its clinical applications, and explores the scientific rationale and evidence for its use in indications beyond postoperative ileus.

Pharmacology and Mechanism of Action

This compound is a competitive antagonist with high affinity for the μ-opioid receptor.[1] Its primary mechanism involves the displacement of opioid agonists from μORs in the myenteric and submucosal plexuses of the gastrointestinal tract. This antagonism reverses the inhibitory effects of both endogenous and exogenous opioids on intestinal motility and secretion.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the μ-opioid receptor, with a reported equilibrium dissociation constant (Ki) of 0.77 nM.[1] It has a considerably greater binding affinity for μ-opioid receptors than for delta- and kappa-opioid receptors.[2] The dissociation of this compound from the μ-opioid receptor is slow, with a half-life (t1/2) of 30-44 minutes, which is comparable to the long-acting partial agonist buprenorphine and significantly slower than the antagonists naloxone (B1662785) (t1/2 = 0.82 min) and N-methylnaltrexone (t1/2 = 0.46 min).[3] This slow dissociation rate may contribute to its prolonged duration of action.[3]

Receptor SubtypeBinding Affinity (Ki)Reference
Mu (μ)0.77 nM[1]
Delta (δ)Lower affinity than μ[2]
Kappa (κ)Lower affinity than μ[2]

Table 1: this compound Receptor Binding Affinities

Pharmacokinetics

Following oral administration, this compound has low systemic bioavailability. It is primarily metabolized by intestinal flora, and its effects are largely confined to the gastrointestinal tract. This peripheral restriction is a key feature of its safety and efficacy profile, as it minimizes the risk of interfering with centrally-mediated opioid analgesia.

Signaling Pathways

The binding of opioid agonists to μORs in the enteric nervous system initiates a signaling cascade that results in decreased neuronal excitability and reduced neurotransmitter release, leading to impaired gut motility. This compound, by blocking this initial step, prevents these downstream effects.

Mu-Opioid Receptor Signaling in the Gut

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), in enteric neurons leads to:

  • Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx and subsequent neurotransmitter release (e.g., acetylcholine).

The net effect of these actions is a reduction in neuronal excitability and a decrease in propulsive peristalsis.

mu_opioid_signaling cluster_neuron Enteric Neuron opioid Opioid Agonist (e.g., Morphine) mu_receptor Mu-Opioid Receptor (μOR) opioid->mu_receptor This compound This compound This compound->mu_receptor Blocks g_protein Gi/o Protein mu_receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits k_channel ↑ K+ Efflux (Hyperpolarization) g_protein->k_channel Activates ca_channel ↓ Ca2+ Influx g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp motility ↓ GI Motility camp->motility k_channel->motility neurotransmitter ↓ Neurotransmitter Release (e.g., ACh) ca_channel->neurotransmitter neurotransmitter->motility

Caption: Mu-opioid receptor signaling pathway in an enteric neuron.

Established Indication: Postoperative Ileus (POI)

POI is a transient cessation of coordinated bowel motility that commonly occurs after abdominal surgery. This compound is indicated to accelerate the time to gastrointestinal recovery following partial large or small bowel resection with primary anastomosis.[2]

Clinical Efficacy in POI

Multiple Phase III clinical trials have demonstrated the efficacy of this compound in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection.[2][4][5]

Trial IdentifierPatient PopulationThis compound DosePrimary EndpointResultsReference
Pooled Analysis (5 Phase III trials)Bowel Resection12 mgTime to GI-2 Recovery (first solid food and first bowel movement)Accelerated recovery by 13-26 hours vs. placebo[2]
Phase IIIBowel Resection or Radical Hysterectomy6 mg or 12 mgTime to GI-3 Recovery (first solid food and first flatus or bowel movement)12 mg dose significantly accelerated recovery by 22 hours vs. placebo[5]
NCT00708201Radical Cystectomy12 mgTime to GI-2 RecoveryAccelerated recovery (5.5 vs 6.8 days); reduced hospital stay[6]

Table 2: Summary of Key Clinical Trials of this compound in Postoperative Ileus

Experimental Protocol: Phase III Trial in Major Abdominal Surgery (Adapted from Wolff et al., 2004)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Adults scheduled for partial bowel resection with primary anastomosis or radical hysterectomy. Key exclusion criteria included complete bowel obstruction and receipt of epidural anesthesia.

  • Intervention: Patients were randomized to receive oral this compound (6 mg or 12 mg) or placebo at least 2 hours before surgery, followed by twice-daily administration until hospital discharge or for a maximum of 7 days.

  • Primary Efficacy Endpoint: A composite measure of time to recovery of upper and lower gastrointestinal function (GI-3), defined as the time from the end of surgery to the later of first toleration of solid food and first flatus or bowel movement.

  • Secondary Endpoints: Time to discharge order written, time to GI-2 recovery (first solid food and first bowel movement), and safety assessments.

  • Statistical Analysis: Time-to-event endpoints were analyzed using a Cox proportional hazards model.

poi_trial_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis eligibility Patient Eligibility: - Bowel Resection or  Radical Hysterectomy - No Complete Bowel Obstruction consent Informed Consent eligibility->consent randomize Randomization (1:1:1) consent->randomize alvimopan_6 This compound 6 mg (pre-op + b.i.d.) randomize->alvimopan_6 alvimopan_12 This compound 12 mg (pre-op + b.i.d.) randomize->alvimopan_12 placebo Placebo (pre-op + b.i.d.) randomize->placebo endpoints Primary Endpoint: Time to GI-3 Recovery Secondary Endpoints: - Time to Discharge Order - Time to GI-2 Recovery - Safety alvimopan_6->endpoints alvimopan_12->endpoints placebo->endpoints analysis Statistical Analysis (Cox Proportional Hazards) endpoints->analysis

Caption: Experimental workflow for a Phase III POI clinical trial.

Investigating this compound's Potential Beyond Postoperative Ileus

The targeted peripheral action of this compound makes it an attractive candidate for other conditions involving opioid-induced gastrointestinal dysfunction and potentially other pathologies where peripheral μORs play a role.

Opioid-Induced Constipation (OIC)

OIC is a prevalent and often distressing side effect of chronic opioid therapy for non-cancer pain. Several studies have evaluated the efficacy of this compound in this patient population.

Clinical trials have demonstrated that this compound can increase the frequency of spontaneous bowel movements in patients with OIC without compromising analgesia.[7][8]

Trial IdentifierPatient PopulationThis compound DosePrimary EndpointResultsReference
Phase IIbChronic non-cancer pain with OIC0.5 mg b.i.d., 1 mg q.d., 1 mg b.i.d.Mean weekly frequency of spontaneous bowel movements (SBMs)All doses significantly increased SBMs vs. placebo[8]
Phase III (SB-767905/012)Chronic non-cancer pain with OIC0.5 mg q.d., 0.5 mg b.i.d.Proportion of patients with ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline0.5 mg b.i.d. group showed a significantly greater response vs. placebo (72% vs. 48%)[7]

Table 3: Summary of Key Clinical Trials of this compound in Opioid-Induced Constipation

Note: The clinical development program for this compound in OIC was discontinued (B1498344) due to a numerical imbalance in cardiovascular serious adverse events observed in a long-term safety study.[9]

  • Study Design: Randomized, double-blind, placebo-controlled, dose-finding study.

  • Patient Population: Subjects with chronic non-cancer pain receiving stable opioid therapy and experiencing OIC (defined as <3 SBMs/week with associated symptoms).

  • Intervention: Following a 2-week baseline period, patients were randomized to receive this compound (0.5 mg b.i.d., 1 mg q.d., or 1 mg b.i.d.) or placebo for 6 weeks.

  • Primary Efficacy Endpoint: Mean weekly frequency of SBMs over the initial 3 weeks of treatment.

  • Secondary Endpoints: Improvements in straining, stool consistency, incomplete evacuation, and other OIC-related symptoms; pain scores and opioid consumption.

  • Statistical Analysis: Efficacy endpoints were analyzed using analysis of covariance (ANCOVA).

Postoperative Urinary Retention (POUR)

Opioids can also affect bladder function by acting on μORs in the sacral spinal cord and bladder detrusor muscle, contributing to POUR. The peripheral action of this compound has led to investigations into its potential to mitigate this complication. Clinical data suggests that this compound use is associated with a lower incidence of urinary retention in some surgical populations.[2][10]

Radical Cystectomy and Urinary Tract Reconstruction

Patients undergoing radical cystectomy with urinary diversion often experience prolonged POI. A multicenter, randomized, placebo-controlled trial (NCT00708201) demonstrated that this compound significantly accelerated gastrointestinal recovery and shortened the length of hospital stay in this patient population.[6] Furthermore, a retrospective study on patients undergoing benign abdominal urinary tract reconstruction found that this compound expedited the return of bowel function and decreased the length of stay.[11]

Preclinical Investigations

Preclinical studies in rodent models have been instrumental in elucidating the mechanism of this compound. In a rat model of POI induced by intestinal manipulation, pre-surgical administration of this compound (1 and 3 mg/kg) significantly reversed the delay in gastrointestinal transit.[12]

  • Experimental Protocol: Rat Model of POI (Adapted from Foy et al., 2006)

    • Animal Model: Male Sprague-Dawley rats.

    • Induction of POI: Anesthesia with isoflurane (B1672236) followed by laparotomy and gentle manipulation of the cecum and small intestine.

    • Measurement of Gastrointestinal Transit: Administration of a non-absorbable radioactive marker (51Cr-sodium chromate) by gavage immediately after surgery. The geometric center of the radioactivity distribution in the gastrointestinal tract is calculated 3 hours post-surgery.

    • Intervention: this compound (0.1-3 mg/kg) or vehicle administered by gavage 45 minutes before or after surgery. In some experiments, morphine (1 mg/kg) was administered subcutaneously.

    • Outcome Measure: Geometric center (GC) of 51Cr distribution as an index of gastrointestinal transit.

While clinical development has focused on gastrointestinal applications, the expression of μORs on various immune cells and some tumor types presents a rationale for exploring this compound's potential in oncology and immunomodulation. Opioids have been shown to have complex, and sometimes contradictory, effects on tumor growth and immune function. A peripherally restricted μOR antagonist like this compound could potentially modulate these effects without interfering with central analgesia, a critical component of cancer pain management. However, dedicated preclinical and clinical studies in these areas are currently lacking and represent a frontier for future research.

Safety and Tolerability

In short-term use for POI, this compound is generally well-tolerated, with an adverse event profile similar to placebo.[13] The most common treatment-emergent adverse events reported in clinical trials for POI were anemia, dyspepsia, hypokalemia, back pain, and urinary retention.[10]

A significant safety concern arose from a long-term (12-month) study of this compound for OIC, which revealed a numerical imbalance in myocardial infarctions in patients receiving this compound compared to placebo.[10] This finding led to the discontinuation of the OIC development program and the implementation of a Risk Evaluation and Mitigation Strategy (REMS) for its use in POI, restricting its use to hospitalized patients for a maximum of 15 doses.[14]

Conclusion and Future Directions

This compound represents a targeted therapeutic approach to mitigating the peripheral side effects of opioid medications. Its efficacy in accelerating gastrointestinal recovery in the postoperative setting is well-established. The exploration of its utility in OIC, while halted due to safety concerns in long-term use, provided valuable proof-of-concept for the efficacy of peripheral μOR antagonism in this condition.

The potential for this compound extends beyond its current indication. Its demonstrated benefit in patients undergoing radical cystectomy and other urinary tract reconstructions highlights its value in complex surgical procedures prone to prolonged ileus. Further research is warranted to explore its potential in other surgical settings and to investigate the underlying mechanisms of its effects on urinary function.

The most intriguing, yet least explored, avenues for future research lie in the potential immunomodulatory and anti-neoplastic effects of peripheral μOR antagonism. Given the complex interplay between the opioid system, immunity, and cancer progression, well-designed preclinical and clinical studies are needed to determine if this compound or similar peripherally restricted antagonists could offer therapeutic benefits in these domains. The development of novel peripherally acting opioid receptor antagonists with improved safety profiles for long-term use could also unlock the full therapeutic potential of this drug class.

References

Methodological & Application

Alvimopan in Rat Models of Ileus: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alvimopan in preclinical rat models of postoperative ileus (POI). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways to guide researchers in their study design and execution.

Introduction

Postoperative ileus is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. This condition can lead to patient discomfort, prolonged hospitalization, and increased healthcare costs. This compound is a peripherally acting mu-opioid receptor antagonist that has been shown to accelerate the recovery of gastrointestinal function after surgery. It selectively blocks the effects of opioids on the gut without interfering with their central analgesic effects. Rat models of POI are crucial for understanding the pathophysiology of the condition and for the preclinical evaluation of therapeutic agents like this compound.

Mechanism of Action & Signaling Pathways

This compound functions by competitively binding to mu-opioid receptors in the gastrointestinal tract.[1] This action antagonizes the inhibitory effects of both endogenous and exogenous opioids on gut motility and secretion.[1] The development of postoperative ileus is multifactorial, involving not only the effects of opioids but also a complex inflammatory cascade initiated by surgical manipulation of the intestine.[2][3][4]

Surgical trauma triggers the activation of resident macrophages in the muscularis layer of the intestine. These activated macrophages release a variety of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). This leads to the recruitment of circulating leukocytes, including neutrophils and monocytes, into the intestinal muscularis. These infiltrating immune cells, in turn, produce inflammatory mediators like nitric oxide and prostaglandins, which impair smooth muscle contractility and contribute to the paralytic state of the gut.

This compound's primary role is to counteract the opioid-mediated component of this dysmotility. By blocking the mu-opioid receptors, this compound prevents the downstream signaling that leads to decreased peristalsis, thereby helping to restore normal gastrointestinal transit.

Below are diagrams illustrating the inflammatory cascade in postoperative ileus and the experimental workflow for evaluating this compound in a rat model.

Inflammatory_Cascade_POI cluster_Initiation Initiation cluster_Cellular_Activation Cellular Activation cluster_Mediator_Release Mediator Release cluster_Leukocyte_Recruitment Leukocyte Recruitment cluster_Effector_Phase Effector Phase Surgical_Manipulation Surgical Manipulation of Intestine Resident_Macrophages Activation of Resident Muscularis Macrophages Surgical_Manipulation->Resident_Macrophages Proinflammatory_Mediators Release of Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, MCP-1) Resident_Macrophages->Proinflammatory_Mediators Leukocyte_Infiltration Infiltration of Neutrophils & Monocytes Proinflammatory_Mediators->Leukocyte_Infiltration Inflammatory_Mediators Production of Nitric Oxide & Prostaglandins Leukocyte_Infiltration->Inflammatory_Mediators Impaired_Motility Impaired Smooth Muscle Contractility Inflammatory_Mediators->Impaired_Motility POI Postoperative Ileus Impaired_Motility->POI

Inflammatory cascade in postoperative ileus.

Alvimopan_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Groups cluster_Procedure Procedure cluster_Outcome Outcome Measurement Animal_Model Rat Model of POI (Intestinal Manipulation) Surgery Induce POI via Intestinal Manipulation Animal_Model->Surgery Control Vehicle Control Dosing Administer this compound/Vehicle (Pre- or Post-surgery) Control->Dosing Alvimopan_Group This compound Administration (e.g., 0.1-3 mg/kg, p.o.) Alvimopan_Group->Dosing Morphine_Group Optional: Morphine + Vehicle Morphine_Group->Dosing Alvimopan_Morphine_Group Optional: Morphine + this compound Alvimopan_Morphine_Group->Dosing Surgery->Dosing Tracer Administer Non-absorbable Marker (e.g., 51Cr) Dosing->Tracer Sacrifice Sacrifice Animals at Defined Timepoint (e.g., 3h) Tracer->Sacrifice GI_Transit_Measurement Measure Gastrointestinal Transit (Geometric Center) Sacrifice->GI_Transit_Measurement Data_Analysis Statistical Analysis GI_Transit_Measurement->Data_Analysis

Experimental workflow for this compound in a rat POI model.

Experimental Protocols

Rat Model of Postoperative Ileus (Intestinal Manipulation)

This protocol describes a commonly used method to induce POI in rats through standardized intestinal manipulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthetic

  • Sterile surgical instruments

  • Sterile saline

  • Cotton applicators

Procedure:

  • Fast the rats for 16-24 hours before surgery, with free access to water.

  • Anesthetize the rat using isoflurane.

  • Place the animal in a supine position and shave the abdomen.

  • Perform a midline laparotomy (approximately 3 cm incision).

  • Gently exteriorize the small intestine from the cecum to the ligament of Treitz.

  • Manipulate the entire length of the small intestine by gently rolling it between moist cotton applicators for a standardized duration (e.g., 10 minutes).

  • Return the intestine to the abdominal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • Allow the animal to recover on a heating pad.

This compound Administration and Measurement of Gastrointestinal Transit

This protocol is based on the study by Fukuda et al. (2006) to assess the efficacy of this compound in a rat model of POI.

Materials:

  • This compound

  • Vehicle (e.g., water or saline)

  • Morphine (optional, for opioid-exacerbated POI model)

  • Chromium-51 (⁵¹Cr) as a non-absorbable marker

  • Gavage needles

  • Gamma counter

Procedure:

  • Drug Preparation: Prepare this compound solutions in the desired vehicle at concentrations for oral gavage (e.g., for doses of 0.1, 1, and 3 mg/kg).

  • Animal Groups: Randomly assign rats to different treatment groups:

    • Sham + Vehicle

    • POI + Vehicle

    • POI + this compound (different doses)

    • (Optional) POI + Morphine + Vehicle

    • (Optional) POI + Morphine + this compound

  • This compound Administration: Administer this compound or vehicle by oral gavage at a specific time point relative to the surgery (e.g., 45 minutes before or immediately after).

  • Induction of POI: Perform the intestinal manipulation surgery as described in Protocol 1.

  • (Optional) Morphine Administration: If applicable, administer morphine (e.g., 1 mg/kg, subcutaneously) immediately after surgery.

  • GI Transit Marker Administration: Immediately after surgery (and morphine administration, if any), administer a single bolus of ⁵¹Cr via oral gavage.

  • Measurement of GI Transit:

    • Three hours after the administration of ⁵¹Cr, euthanize the rats.

    • Carefully dissect the gastrointestinal tract and divide it into the stomach, 10 equal segments of the small intestine, the cecum, and the colon.

    • Measure the radioactivity in each segment using a gamma counter.

  • Calculation of Geometric Center (GC): The GC is a quantitative measure of the distribution of the radioactive marker along the gastrointestinal tract. It is calculated using the following formula: GC = Σ (% of total radioactivity in each segment × segment number) / 100

Quantitative Data Summary

The following tables summarize the quantitative data from the study by Fukuda et al. (2006) on the effect of this compound on gastrointestinal transit in a rat model of postoperative ileus.

Table 1: Effect of Pre-operative this compound on Gastrointestinal Transit in Rats with Postoperative Ileus

Treatment GroupDose (mg/kg, p.o.)Geometric Center (GC) ± SEM
Sham-7.21 ± 0.25
POI + Vehicle-2.92 ± 0.17
POI + this compound0.13.15 ± 0.28
POI + this compound14.53 ± 0.39
POI + this compound35.67 ± 0.41

*p < 0.05 compared to POI + Vehicle

Table 2: Effect of Post-operative this compound on Gastrointestinal Transit in Rats with Postoperative Ileus

Treatment GroupDose (mg/kg, p.o.)Geometric Center (GC) ± SEM
POI + Vehicle-2.92 ± 0.17
POI + this compound33.89 ± 0.33

Table 3: Effect of Pre-operative this compound on Gastrointestinal Transit in Rats with Morphine-Exacerbated Postoperative Ileus

Treatment GroupDose (mg/kg)Geometric Center (GC) ± SEM
POI + Morphine + Vehicle1 (s.c.)1.97 ± 0.11
POI + Morphine + this compound1 (p.o.)3.21 ± 0.33
POI + Morphine + this compound3 (p.o.)4.12 ± 0.45

*p < 0.05 compared to POI + Morphine + Vehicle

Conclusion

The provided protocols and data demonstrate that this compound is effective in improving delayed gastrointestinal transit in rat models of postoperative ileus, particularly when administered pre-operatively. The intestinal manipulation model in rats is a robust and reproducible method for inducing POI and evaluating the efficacy of potential therapeutic agents. These application notes serve as a valuable resource for researchers investigating the mechanisms of POI and the pharmacological effects of mu-opioid receptor antagonists.

References

Application Notes and Protocols for In Vitro Modeling of Alvimopan's Effect on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as opioid-induced constipation and postoperative ileus, without compromising central analgesia.[1][2] Its mechanism of action is centered on the competitive antagonism of mu-opioid receptors in the enteric nervous system.[3][4] In vitro models are indispensable tools for elucidating the pharmacological profile of this compound and for screening novel peripherally acting mu-opioid receptor antagonists (PAMORAs). These models offer a controlled environment to study the direct effects of compounds on intestinal smooth muscle contractility and neural function, providing valuable data on potency and efficacy.

This document provides detailed application notes and protocols for two key in vitro models for studying this compound's effect on gut motility: the organ bath assay using isolated guinea pig ileum and a conceptual framework for a gut-on-a-chip microfluidic model.

This compound's Mechanism of Action

This compound selectively binds to mu-opioid receptors located on enteric neurons and smooth muscle cells within the gastrointestinal tract.[2] Opioids, such as morphine, activate these receptors, leading to a decrease in acetylcholine (B1216132) release from myenteric plexus neurons and direct inhibition of smooth muscle contractility, resulting in reduced gut motility. This compound competitively blocks these receptors, thereby reversing the inhibitory effects of opioids and restoring normal gut motility.

Alvimopan_Mechanism cluster_opioid Opioid Action cluster_this compound This compound Action Opioid Opioid Agonist (e.g., Morphine) MuReceptor Mu-Opioid Receptor (on Enteric Neuron) Opioid->MuReceptor binds to BlockedReceptor Blocked Mu-Opioid Receptor Opioid->BlockedReceptor binding blocked Inhibition Inhibition of Acetylcholine Release MuReceptor->Inhibition ReducedMotility Reduced Gut Motility Inhibition->ReducedMotility This compound This compound This compound->BlockedReceptor competitively antagonizes RestoredMotility Restored Gut Motility BlockedReceptor->RestoredMotility

Caption: this compound's competitive antagonism of mu-opioid receptors.

Data Presentation

Quantitative In Vitro Data for this compound
In Vitro ModelTissue/Cell TypeParameterAgonistThis compound Potency (pA2)Reference
Organ Bath AssayGuinea Pig IleumInhibition of electrically-evoked contractionsMorphine9.6 - 9.7

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Organ Bath Assay with Isolated Guinea Pig Ileum

This protocol details the methodology to determine the antagonist potency (pA2) of this compound against an opioid agonist (e.g., morphine) on the contractility of isolated guinea pig ileum.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig isolate Isolate a segment of distal ileum start->isolate clean Clean and flush the ileal segment isolate->clean mount Mount tissue in organ bath (Tyrode's solution, 37°C, aerated) clean->mount equilibrate Equilibrate under tension (e.g., 1g) for 60 min mount->equilibrate wash Wash every 15 min equilibrate->wash stimulate Electrical Field Stimulation (e.g., 0.1 Hz) to evoke contractions wash->stimulate agonist_crc Generate cumulative concentration- response curve (CRC) for Morphine stimulate->agonist_crc incubate_this compound Incubate with this compound (various concentrations) for 30 min agonist_crc->incubate_this compound agonist_crc_this compound Generate Morphine CRC in the presence of this compound incubate_this compound->agonist_crc_this compound schild Schild Plot Analysis agonist_crc_this compound->schild pa2 Determine pA2 value schild->pa2

Caption: Workflow for organ bath assay with isolated guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)

  • This compound

  • Morphine sulfate

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Electrical field stimulator

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Isolate a segment of the distal ileum and place it in a petri dish containing Tyrode's solution.

    • Gently flush the lumen of the ileal segment with Tyrode's solution to remove its contents.

    • Cut the segment into 2-3 cm long pieces.

  • Organ Bath Setup:

    • Mount the ileal segments in organ baths containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Induce submaximal contractions using electrical field stimulation (EFS) (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).

    • Once stable contractions are achieved, generate a cumulative concentration-response curve (CRC) for morphine by adding increasing concentrations of morphine to the organ bath.

    • After washing the tissue and allowing it to return to baseline, incubate a segment with a known concentration of this compound for 30 minutes.

    • In the presence of this compound, generate a second CRC for morphine.

    • Repeat this procedure with different concentrations of this compound.

  • Data Analysis:

    • Measure the magnitude of contraction inhibition by morphine in the absence and presence of different concentrations of this compound.

    • Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of morphine in the presence of this compound to the EC50 of morphine in the absence of this compound.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

    • The x-intercept of the Schild plot provides the pA2 value.

Gut-on-a-Chip Microfluidic Model (Conceptual Protocol)

This conceptual protocol describes how a gut-on-a-chip model could be used to study the effect of this compound on opioid-induced changes in intestinal barrier function and motility. This model offers a more physiologically relevant environment by incorporating fluid flow and co-culture of different cell types.

Gut_on_Chip_Workflow cluster_setup Chip Preparation and Cell Culture cluster_exp Experiment cluster_analysis Data Analysis coat Coat porous membrane with extracellular matrix seed_apical Seed Caco-2 cells on the apical side of the membrane coat->seed_apical seed_basal Seed enteric neurons or smooth muscle cells on the basal side seed_apical->seed_basal culture Culture under continuous perfusion to form a monolayer seed_basal->culture introduce_morphine Introduce Morphine into the apical and/or basal channels culture->introduce_morphine measure_baseline Measure baseline TEER and peristaltic contractions introduce_morphine->measure_baseline introduce_this compound Introduce this compound into the apical and/or basal channels measure_baseline->introduce_this compound measure_effect Measure changes in TEER and peristaltic contractions introduce_this compound->measure_effect analyze_teer Quantify changes in TEER over time measure_effect->analyze_teer analyze_motility Analyze video recordings to quantify contraction frequency and amplitude analyze_teer->analyze_motility

Caption: Conceptual workflow for a gut-on-a-chip experiment with this compound.

Materials:

  • Microfluidic gut-on-a-chip device (with two parallel channels separated by a porous membrane)

  • Human intestinal epithelial cells (e.g., Caco-2)

  • Human enteric neurons or intestinal smooth muscle cells (primary or cell lines)

  • Cell culture medium

  • Extracellular matrix proteins (e.g., collagen, Matrigel)

  • Perfusion system (syringe pumps)

  • TEER (Transepithelial Electrical Resistance) measurement system

  • Microscope with video recording capabilities

  • This compound

  • Morphine

Procedure:

  • Device Preparation and Cell Culture:

    • Coat the porous membrane of the microfluidic device with an appropriate extracellular matrix protein.

    • Seed Caco-2 cells on the apical side of the membrane and culture until a confluent monolayer is formed.

    • Seed enteric neurons or intestinal smooth muscle cells on the basal side of the membrane.

    • Establish a continuous flow of culture medium through both channels to mimic physiological shear stress.

  • Experimental Protocol:

    • Measure baseline TEER to assess the integrity of the epithelial barrier.

    • Record baseline peristaltic-like contractions of the cell layers (if using a device with integrated mechanical actuation).

    • Introduce morphine into the apical and/or basal channels to simulate opioid-induced gut dysmotility.

    • Monitor changes in TEER and record any decrease in contractile activity.

    • Introduce this compound at various concentrations into the channels along with morphine.

    • Continuously monitor TEER and record the restoration of contractile activity.

  • Data Analysis:

    • Quantify the changes in TEER values over time in response to morphine and this compound treatment.

    • Analyze video recordings to quantify the frequency and amplitude of contractions.

    • Determine the concentration-dependent effect of this compound in reversing morphine-induced gut dysmotility and barrier dysfunction.

Conclusion

The in vitro models described provide robust platforms for characterizing the pharmacological effects of this compound on gut motility. The organ bath assay is a classical and reliable method for determining antagonist potency, while the emerging gut-on-a-chip technology offers a more physiologically relevant system to study the complex interplay between different cell types in the gut wall. These models are crucial for the preclinical evaluation of this compound and the development of new therapies for opioid-induced bowel dysfunction.

References

Application Note: Quantification of Alvimopan in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details two robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of Alvimopan in plasma samples. These methods are crucial for pharmacokinetic studies, drug-drug interaction analysis, and bioequivalence studies.[1][2] Method 1 employs a liquid-liquid extraction (LLE) technique for sample preparation, offering high selectivity and a low limit of quantification. Method 2 utilizes a simpler protein precipitation (PPT) method, suitable for rapid sample processing. Both methods demonstrate excellent linearity, accuracy, and precision, adhering to the guidelines set by the United States Food and Drug Administration (US-FDA).[3][4]

Introduction

This compound is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery.[5] Accurate determination of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. This document provides detailed protocols for two distinct HPLC methods, enabling researchers to select the most appropriate approach based on their specific analytical needs, such as required sensitivity and sample throughput.

Method 1: Liquid-Liquid Extraction (LLE) Based HPLC Method

This method is highly sensitive and selective, making it ideal for studies requiring low detection limits.

Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC with UV Detector
Column Altima Grace Smart C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Detection Wavelength Not specified, typically low UV (e.g., 220-230 nm)
Run Time Approximately 10 minutes
Internal Standard (IS) Aceclofenac
Sample Preparation Protocol
  • To 0.25 mL of plasma in a centrifuge tube, add 25 µL of this compound working standard and 25 µL of the internal standard (Aceclofenac).

  • Vortex the mixture for 5 minutes.

  • Add 2.0 mL of a methanol (B129727):acetonitrile mixture (50:50, v/v).

  • Vortex again for 5 minutes.

  • Centrifuge the sample at 5000 rpm for 15 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 45°C.

  • Reconstitute the residue in 0.5 mL of the mobile phase and vortex.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 50 µL onto the HPLC system.

Method Validation Summary
ParameterResult
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) 0.9998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Extraction Recovery 78.71 ± 3.86%
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy Within 85-115%
Stability > 95% under various conditions

Method 2: Protein Precipitation (PPT) Based HPLC Method

This method offers a simpler and faster sample preparation protocol, suitable for higher concentration ranges.

Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C-18 Eclipse Plus (250 x 4.6 mm, 5 µm)
Mobile Phase Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume Not specified, typically 20-50 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Internal Standard (IS) Not specified in the provided literature. A suitable IS should be selected during method development.
Sample Preparation Protocol
  • To a known volume of plasma, add a three-fold volume of methanol as the precipitating solvent.

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample onto the HPLC system.

Method Validation Summary
ParameterResult
Linearity Range 25 - 150 µg/mL (25,000 - 150,000 ng/mL)
Correlation Coefficient (r²) 0.999
Lower Limit of Quantification (LLOQ) 16 µg/mL (16,000 ng/mL)
Recovery 99.07%
Precision (%RSD) 1.5% (Intra-day)
Accuracy Within acceptable limits as per ICH guidelines

Experimental Workflow Diagrams

G cluster_0 Method 1: Liquid-Liquid Extraction Workflow plasma Plasma Sample (0.25 mL) spike Spike with this compound & Internal Standard plasma->spike vortex1 Vortex (5 min) spike->vortex1 add_solvent Add Methanol:Acetonitrile (2 mL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (5000 rpm, 15 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (0.5 mL) evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc Inject into HPLC filter->hplc

Caption: Workflow for this compound quantification in plasma using Liquid-Liquid Extraction.

G cluster_1 Method 2: Protein Precipitation Workflow plasma_ppt Plasma Sample add_methanol Add Methanol (3x volume) plasma_ppt->add_methanol vortex_ppt Vortex add_methanol->vortex_ppt centrifuge_ppt Centrifuge (10,000 rpm, 10 min) vortex_ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt filter_ppt Filter (0.22 µm) supernatant_ppt->filter_ppt hplc_ppt Inject into HPLC filter_ppt->hplc_ppt

Caption: Workflow for this compound quantification in plasma using Protein Precipitation.

Discussion

The choice between the two presented methods will depend on the specific requirements of the study.

  • Method 1 (LLE) is advantageous for studies requiring high sensitivity, such as single-dose pharmacokinetic studies where plasma concentrations are expected to be low. The lower limit of quantification of 5 ng/mL is well-suited for capturing the terminal elimination phase of the drug. Although more labor-intensive, the extraction process provides a cleaner sample extract, which can lead to improved column longevity and reduced matrix effects.

  • Method 2 (PPT) is a more straightforward and rapid technique, making it suitable for high-throughput analysis or for studies where this compound concentrations are expected to be in the µg/mL range, such as in formulation development or in vitro studies. The linearity range is significantly higher than that of the LLE method. However, protein precipitation can be less efficient at removing matrix components, which may impact the long-term performance of the analytical column.

Both methods have been validated according to regulatory standards and are demonstrated to be accurate, precise, and reliable for the quantification of this compound in plasma. Researchers should perform their own method validation to ensure the chosen method meets the specific criteria of their study.

References

Application Notes and Protocols for Alvimopan Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist.[1] It is employed to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection.[2][3] this compound's therapeutic effect stems from its ability to selectively block opioid receptors in the gut, mitigating the gastrointestinal side effects of opioid analgesics without compromising their central pain-relieving effects.[2][4] Understanding the binding affinity of this compound to its target receptors is crucial for its pharmacological characterization and the development of new peripherally restricted opioid antagonists.

These application notes provide detailed protocols for conducting receptor binding affinity assays for this compound, focusing on the mu-opioid receptor. The primary method described is the competitive radioligand binding assay, a robust and sensitive technique for determining the binding affinity (Ki) of an unlabeled compound.

Data Presentation

The binding affinity of this compound and other relevant opioid receptor ligands is summarized in the table below. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Organism
This compound Mu (µ) 0.77 Human
Delta (δ)4.4Human
Kappa (κ)40Human
Naloxone (B1662785)Mu (µ)3.7Human
DAMGOMu (µ)1.23Monkey
DPDPEDelta (δ)1.4Monkey
U69593Kappa (κ)0.89Monkey

Data compiled from multiple sources.

Experimental Protocols

Competitive Radioligand Binding Assay for this compound

This protocol outlines the determination of this compound's binding affinity for the mu-opioid receptor using a competitive radioligand binding assay. The principle of this assay is the competition between unlabeled this compound and a radiolabeled ligand for binding to the mu-opioid receptors present in a cell membrane preparation.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]this compound or another suitable mu-opioid receptor radioligand such as [³H]DAMGO. The radioligand should possess high specific activity.

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone, a non-radiolabeled opioid antagonist, at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus (Cell Harvester).

  • Liquid scintillation counter.

Experimental Procedure:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the human mu-opioid receptor to a sufficient density.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold homogenization buffer and homogenize using a suitable method (e.g., Dounce homogenizer or polytron).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well microplate, set up the following reaction mixtures in triplicate:

      • Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of naloxone (10 µM).

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the microplate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Kᵢ:

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kₑ is the dissociation constant of the radioligand for the receptor.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits βγ subunit K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates βγ subunit cAMP ↓ cAMP AC->cAMP This compound This compound (Antagonist) This compound->MOR Binds & Blocks Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds & Activates Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Mu-Opioid Receptor (MOR) signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Receptor_Prep->Incubation Ligand_Prep Radioligand & this compound Dilution Series Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fit Generate Competition Curve and Determine IC₅₀ Calculation->Curve_Fit Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation Curve_Fit->Ki_Calc

Caption: Workflow for determining this compound's binding affinity via a competitive radioligand binding assay.

References

Application Notes and Protocols for Alvimopan Testing in Animal Models of Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of opioid-induced constipation (OIC) for the preclinical evaluation of Alvimopan, a peripherally acting mu-opioid receptor antagonist. Detailed protocols for inducing OIC in rodents and assessing the efficacy of this compound are outlined, accompanied by quantitative data summaries and visualizations of key pathways and workflows.

Introduction to Opioid-Induced Constipation and this compound

Opioid analgesics are mainstays for managing moderate to severe pain. However, their use is frequently associated with debilitating side effects, the most common of which is opioid-induced constipation (OIC). OIC results from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and consequently, constipation.[1] This condition significantly impacts a patient's quality of life and can lead to non-adherence to pain management regimens.

This compound is a peripherally acting mu-opioid receptor antagonist.[2] Its mechanism of action involves selectively blocking opioid binding to mu-receptors in the gastrointestinal tract.[2] Due to its limited ability to cross the blood-brain barrier, this compound can reverse the constipating effects of opioids without compromising their central analgesic effects.[3][4] Preclinical animal models are crucial for evaluating the efficacy and pharmacological properties of drugs like this compound before they advance to clinical trials.

Animal Models of Opioid-Induced Constipation

Rats and mice are the most commonly used species for modeling OIC due to their well-characterized gastrointestinal physiology and the availability of established protocols. Constipation is typically induced by the administration of opioid agonists such as morphine or loperamide (B1203769).

1. Loperamide-Induced Constipation Model:

Loperamide is a peripherally acting mu-opioid receptor agonist that effectively induces constipation by slowing intestinal transit and increasing water absorption from the feces. It is a widely used and reliable method for creating an OIC model.

2. Morphine-Induced Constipation Model:

Morphine, a potent opioid analgesic, induces constipation through both central and peripheral mechanisms. This model is particularly relevant for studying therapies intended to counteract the gastrointestinal side effects of opioid pain medications.

Experimental Protocols

Below are detailed protocols for inducing OIC and testing this compound in both rat and mouse models.

Protocol 1: Loperamide-Induced Constipation in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Loperamide hydrochloride

  • Vehicle (e.g., 0.9% saline or distilled water)

  • This compound

  • Oral gavage needles

  • Metabolic cages for fecal collection

Procedure:

  • Acclimation: Acclimate rats to the experimental conditions for at least one week prior to the study.

  • Induction of Constipation:

    • Administer loperamide subcutaneously or orally. A common dosage is 1.5 mg/kg twice daily for 3 consecutive days.

    • The control group receives the vehicle alone.

  • This compound Administration:

    • Administer this compound orally (e.g., by gavage) at doses ranging from 0.1 to 3 mg/kg. Administration can occur before or after the induction of constipation, depending on the study design (prophylactic vs. treatment).

  • Assessment of Constipation Parameters:

    • Gastrointestinal Transit Time: On the final day of treatment, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally. After a set time (e.g., 30-60 minutes), euthanize the animals and measure the distance traveled by the charcoal meal in the small intestine. The transit ratio is calculated as (distance traveled by charcoal / total length of the small intestine) x 100.

    • Fecal Pellet Output: House rats in individual metabolic cages and collect fecal pellets over a specified period (e.g., 4-24 hours). Count the number and weigh the total wet weight of the pellets.

    • Fecal Water Content: Weigh the collected wet fecal pellets, then dry them in an oven at 60°C for 24 hours and re-weigh to determine the dry weight. The fecal water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100.

Protocol 2: Morphine-Induced Constipation in Mice

Materials:

  • Male C57BL/6 or ICR mice (20-25 g)

  • Morphine sulfate

  • Vehicle (e.g., 0.9% saline)

  • This compound

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimation: Acclimate mice for at least one week.

  • Induction of Constipation:

    • Administer a single subcutaneous injection of morphine at a dose of 10 mg/kg.

    • The control group receives a vehicle injection.

  • This compound Administration:

    • Administer this compound orally at appropriate doses prior to or following the morphine injection.

  • Assessment of Constipation Parameters:

    • Gastrointestinal Transit Time: Similar to the rat protocol, a charcoal meal is administered, and the intestinal transit is measured.

    • Fecal Pellet Output: Collect and quantify fecal pellets over a defined period (e.g., 2-6 hours) after morphine administration.

    • Fecal Water Content: Determine the water content of the collected fecal pellets as described in the rat protocol.

Data Presentation

The following tables summarize quantitative data from representative studies using these animal models.

Table 1: Loperamide-Induced Constipation Models

Animal ModelLoperamide Dose & RouteKey Outcome MeasureVehicle Control (Mean ± SEM)Loperamide-Treated (Mean ± SEM)Reference
Rat1.5 mg/kg, s.c., twice daily for 3 daysFecal Pellet Number (over 24h)15.2 ± 1.15.8 ± 0.9
Rat1.5 mg/kg, s.c., twice daily for 3 daysFecal Water Content (%)45.3 ± 2.528.7 ± 3.1
Rat2.5 mg/kg, p.o.Intestinal Transit Ratio (%)75.4%54.53%
Mouse5 mg/kg, p.o.Fecal Pellet Number (over 2h)10.5 ± 1.22.1 ± 0.5
Mouse5 mg/kg, p.o.Fecal Water Content (%)55.6 ± 3.835.2 ± 4.1

Table 2: Morphine-Induced Constipation Models

Animal ModelMorphine Dose & RouteKey Outcome MeasureVehicle Control (Mean ± SEM)Morphine-Treated (Mean ± SEM)Reference
Mouse10 mg/kg, s.c.Fecal Pellet Output (g over 6h)~0.25 g~0.05 g
Mouse75 mg pellet, s.c. (72h)Fecal Output (g over 24h)~0.7 g~0.03 g
Mouse10 mg/kg, s.c.Small Intestinal Transit (%)~80%~40%

Table 3: Effect of this compound in Opioid-Induced Constipation Models

Animal ModelOIC Inducer & DoseThis compound Dose & RouteKey Outcome MeasureOpioid + Vehicle (Mean ± SEM)Opioid + this compound (Mean ± SEM)Reference
RatPostoperative Ileus + Morphine (1 mg/kg)1 and 3 mg/kg, p.o.GI Transit (Geometric Center)1.97 ± 0.11Significantly improved
RatPostoperative Ileus1 and 3 mg/kg, p.o.GI Transit (Geometric Center)2.92 ± 0.17Significantly reversed

Mandatory Visualizations

OIC_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell cluster_antagonist Pharmacological Intervention Opioid Opioid (e.g., Morphine, Loperamide) MuReceptor Mu-Opioid Receptor Opioid->MuReceptor binds & activates G_Protein Gi/o Protein MuReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel inhibits K_Channel K+ Channels G_Protein->K_Channel activates cAMP ↓ cAMP Neurotransmitter ↓ Acetylcholine Release Contraction ↓ Contraction Neurotransmitter->Contraction leads to This compound This compound This compound->MuReceptor blocks

Caption: Signaling pathway of opioid-induced constipation and the mechanism of this compound.

Experimental_Workflow cluster_setup Model Setup cluster_induction OIC Induction cluster_treatment Treatment cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Acclimation Animal Acclimation (Rats or Mice) Grouping Randomization into Groups (Vehicle, Opioid, Opioid + this compound) Acclimation->Grouping Opioid_Admin Opioid Administration (Morphine or Loperamide) Grouping->Opioid_Admin Alvimopan_Admin This compound Administration (Oral Gavage) Grouping->Alvimopan_Admin GIT Gastrointestinal Transit (Charcoal Meal) Opioid_Admin->GIT Fecal_Output Fecal Pellet Output (Number and Weight) Opioid_Admin->Fecal_Output Fecal_Water Fecal Water Content Opioid_Admin->Fecal_Water Alvimopan_Admin->GIT Alvimopan_Admin->Fecal_Output Alvimopan_Admin->Fecal_Water Data Statistical Analysis and Comparison of Groups GIT->Data Fecal_Output->Data Fecal_Water->Data

References

Application Notes and Protocols: Formulating Alvimopan for Oral Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) that is approved for the management of postoperative ileus.[1][2] It selectively blocks opioid receptors in the gastrointestinal tract, mitigating the constipating effects of opioid analgesics without reversing their central analgesic effects.[2] Preclinical research is crucial for further elucidating its mechanisms of action, exploring new therapeutic applications, and conducting safety assessments. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in preclinical studies, with a focus on rodent models.

Physicochemical Properties and Formulation Considerations

This compound has low oral bioavailability, which is an important consideration for the design of preclinical oral studies.[3][4] Its limited systemic absorption is a key feature of its peripheral action. For preclinical oral gavage studies, a homogenous and stable suspension is essential for accurate and reproducible dosing.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight424.5 g/mol
Oral Bioavailability (human)<7%
Protein Binding (human plasma)80-90%
MetabolismPrimarily by intestinal microflora

Oral Formulation Protocol

This protocol describes the preparation of a simple this compound suspension suitable for oral gavage in rodents. This formulation is intended for preclinical studies where the primary goal is to deliver a precise oral dose, rather than to enhance bioavailability.

Materials
  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in purified water

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Volumetric flasks

  • Stir plate and stir bar

  • Homogenizer (optional, for larger volumes or difficult-to-suspend materials)

Preparation of 0.5% Methylcellulose Vehicle
  • Heat approximately one-third of the final required volume of purified water to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.

  • Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold purified water.

  • Continue stirring the solution until it is clear and uniform.

  • Allow the solution to cool to room temperature before use. Store at 2-8°C.

Preparation of this compound Suspension (Example: 1 mg/mL)
  • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

  • Weigh the appropriate amount of this compound powder using an analytical balance.

  • Place the this compound powder in a mortar.

  • Add a small volume of the 0.5% methylcellulose vehicle to the mortar to wet the powder.

  • Levigate the powder with the pestle to form a smooth, uniform paste. This step is crucial for breaking down any agglomerates.

  • Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is well-mixed and a homogenous suspension is formed.

  • Transfer the suspension to a volumetric flask.

  • Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure a complete transfer of the drug.

  • Add the vehicle to the volumetric flask to the final desired volume.

  • Stopper the flask and mix thoroughly by inversion.

  • For larger volumes, a stir plate or homogenizer can be used to maintain homogeneity.

  • The suspension should be continuously stirred during dosing to ensure uniform drug distribution.

Table 2: Example this compound Dosing for Preclinical Studies in Rats

Study TypeDosage Range (mg/kg)VehicleReference
Pharmacodynamic (Postoperative Ileus Model)0.1 - 30.5% Methylcellulose in water
Acute Oral ToxicityUp to 20000.5% Methylcellulose in water
Subchronic Oral ToxicityUp to 10000.5% Methylcellulose in water

Experimental Protocols

Pharmacodynamic Study: Gastrointestinal Transit in a Rat Model of Postoperative Ileus

This protocol is designed to assess the efficacy of orally administered this compound in reversing opioid-induced delay in gastrointestinal transit.

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_assessment Assessment acclimatization Animal Acclimatization (7 days) fasting Fasting (12-18 hours, water ad libitum) acclimatization->fasting This compound Oral Gavage: This compound or Vehicle fasting->this compound morphine Opioid Administration (e.g., Morphine) This compound->morphine marker Oral Gavage: Carmine (B74029) Red Marker morphine->marker monitoring Monitor for Fecal Pellet Excretion marker->monitoring collection Collect First Red Fecal Pellet monitoring->collection measurement Measure Time to Excretion collection->measurement

Caption: Workflow for assessing gastrointestinal transit.

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 12-18 hours overnight with free access to water.

  • Drug Administration:

    • Administer this compound (0.1, 0.3, 1, or 3 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.

    • Thirty minutes after this compound/vehicle administration, administer an opioid agonist such as morphine (e.g., 3 mg/kg, subcutaneous) to induce a delay in gastrointestinal transit.

  • Marker Administration:

    • Thirty minutes after opioid administration, administer a non-absorbable colored marker, such as 5% carmine red in 0.5% methylcellulose, via oral gavage (e.g., 1.5 mL/rat).

  • Observation:

    • House the animals in individual cages with a white paper lining for easy observation of fecal pellets.

    • Monitor the animals for the excretion of the first red-colored fecal pellet.

  • Data Collection:

    • Record the time from the administration of the carmine red marker to the appearance of the first red fecal pellet. This is the gastrointestinal transit time.

  • Statistical Analysis: Compare the gastrointestinal transit times between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Acute Oral Toxicity Study

This protocol provides a general framework for an acute oral toxicity study in rats, based on OECD Guideline 420 (Fixed Dose Procedure).

G cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_end Endpoint animal_selection Animal Selection (e.g., Female Rats) acclimatization Acclimatization animal_selection->acclimatization fasting Fasting acclimatization->fasting dose_admin Single Oral Gavage of this compound fasting->dose_admin clinical_signs Clinical Signs Monitoring dose_admin->clinical_signs body_weight Body Weight Measurement dose_admin->body_weight mortality Mortality Checks dose_admin->mortality necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy

Caption: Workflow for an acute oral toxicity study.

  • Animals: Healthy, young adult female rats are typically used.

  • Housing and Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing.

  • Dosing:

    • Administer a single oral dose of this compound using a gavage needle.

    • The starting dose level is selected based on existing data, with fixed dose levels of 5, 50, 300, and 2000 mg/kg.

    • A control group receiving the vehicle only should be included.

  • Observation Period: Observe animals for 14 days.

  • Parameters to Monitor:

    • Clinical Signs: Observe for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Pay close attention to signs related to gastrointestinal motility, such as diarrhea or changes in fecal output.

    • Body Weight: Record body weight shortly before dosing and at least weekly thereafter.

    • Mortality: Check for mortality twice daily.

  • Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Subchronic (90-Day) Oral Toxicity Study

This protocol provides a general framework for a subchronic oral toxicity study in rats, based on OECD Guideline 408.

G cluster_prep Preparation cluster_dosing Dosing (90 days) cluster_obs In-life Observations cluster_end Terminal Phase animal_selection Animal Selection (Male and Female Rats) acclimatization Acclimatization animal_selection->acclimatization daily_dosing Daily Oral Gavage of this compound acclimatization->daily_dosing clinical_signs Clinical Signs daily_dosing->clinical_signs body_weight Body Weight & Food Consumption daily_dosing->body_weight hematology Hematology & Clinical Chemistry daily_dosing->hematology urinalysis Urinalysis daily_dosing->urinalysis necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy hematology->necropsy urinalysis->necropsy histopathology Histopathology necropsy->histopathology

Caption: Workflow for a subchronic oral toxicity study.

  • Animals: Use young, healthy rats (e.g., Sprague-Dawley), with both males and females in each group.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound.

  • Administration: Administer the test substance or vehicle daily by oral gavage for 90 days.

  • In-life Observations:

    • Clinical Observations: Conduct detailed clinical observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmological Examination: Perform before the study and at termination.

    • Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis.

    • Urinalysis: Conduct at termination.

  • Pathology:

    • Gross Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs.

    • Histopathology: Preserve and examine a comprehensive set of tissues from all animals in the control and high-dose groups.

Signaling Pathway

This compound acts as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract.

G cluster_opioid Opioid Agonist Signaling cluster_this compound This compound Action opioid Opioid Agonist (e.g., Morphine) mu_receptor Mu-Opioid Receptor (in GI Tract) opioid->mu_receptor Binds to gi_protein Gi Protein Activation mu_receptor->gi_protein Activates camp_decrease Decreased cAMP gi_protein->camp_decrease Inhibits Adenylyl Cyclase motility_decrease Decreased GI Motility (Constipation) camp_decrease->motility_decrease Leads to This compound This compound This compound->mu_receptor Blocks Binding

Caption: this compound's mechanism of action in the GI tract.

Conclusion

These application notes and protocols provide a comprehensive guide for the oral formulation and preclinical evaluation of this compound. Adherence to these guidelines will facilitate the generation of reliable and reproducible data in pharmacokinetic, pharmacodynamic, and toxicological studies. Researchers should always adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal welfare.

References

Application Notes and Protocols for Alvimopan Clinical Trials in New Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing and conducting clinical trials to explore new indications for Alvimopan, a peripherally acting mu-opioid receptor antagonist. The provided protocols are examples and should be adapted to specific research questions and institutional guidelines.

Introduction to this compound

This compound is a selective antagonist of the mu-opioid receptor with limited ability to cross the blood-brain barrier.[1][2] Its primary mechanism of action is to block the effects of opioids in the gastrointestinal (GI) tract, thereby mitigating opioid-induced side effects such as constipation and postoperative ileus, without reversing the central analgesic effects.[3] Currently, this compound is FDA-approved to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis.[4]

Potential New Indications for this compound

Based on its mechanism of action and preclinical and clinical data, several new indications for this compound can be explored:

  • Opioid-Induced Constipation (OIC): In patients on chronic opioid therapy for non-cancer pain.

  • Postoperative Ileus (POI) in a Broader Range of Surgeries: Including major spine surgery, gynecological surgery, and other major abdominal surgeries beyond bowel resection.

  • Management of Ileus in Polytraumatized Patients: To improve gastrointestinal function in critically ill patients.

  • Modulation of Gut Inflammation: Investigating its potential role in conditions with an inflammatory component in the GI tract.

Experimental Design for Clinical Trials

General Clinical Trial Design Principles

For investigating new indications for an approved drug like this compound, a randomized, double-blind, placebo-controlled trial design is the gold standard.[4] Key considerations include:

  • Patient Population: Clearly defined inclusion and exclusion criteria are crucial.

  • Intervention and Control: this compound at a specified dose versus a matching placebo.

  • Endpoints: Well-defined primary and secondary endpoints to measure efficacy and safety.

  • Statistical Analysis: A robust statistical plan to ensure the trial is adequately powered.

Data Presentation: Summary of Key Trial Parameters

The following tables summarize key parameters for clinical trials in potential new indications for this compound.

Table 1: Clinical Trial Design for this compound in Opioid-Induced Constipation (OIC)

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, parallel-group
Patient Population Adults with chronic non-cancer pain on a stable opioid regimen experiencing OIC
Inclusion Criteria - Age 18-80 years- Chronic non-cancer pain requiring daily opioid therapy- Diagnosis of OIC (e.g., <3 spontaneous bowel movements per week)
Exclusion Criteria - History of bowel obstruction- Known or suspected gastrointestinal disease that could cause constipation
Intervention This compound (e.g., 0.5 mg twice daily) or matching placebo
Primary Endpoint Proportion of patients with ≥3 spontaneous bowel movements (SBMs) per week and an increase of ≥1 SBM from baseline
Secondary Endpoints - Time to first SBM- Change in weekly SBM frequency- Stool consistency- Patient-reported outcomes (e.g., satisfaction with bowel function)
Duration of Treatment 12 weeks

Table 2: Clinical Trial Design for this compound in Postoperative Ileus (POI) after Major Spine Surgery

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled
Patient Population Adults undergoing major reconstructive spinal surgery requiring postoperative opioid analgesia
Inclusion Criteria - Age 18-80 years- Scheduled for major spine surgery with an anticipated hospital stay of ≥3 days- Expected to receive postoperative opioid analgesia
Exclusion Criteria - History of chronic opioid use- Pre-existing significant gastrointestinal motility disorder
Intervention This compound 12 mg administered 30 minutes to 5 hours prior to surgery, followed by 12 mg twice daily until discharge (max 7 days) or placebo
Primary Endpoint Time to first bowel movement
Secondary Endpoints - Time to tolerance of solid food- Length of postoperative hospital stay- Incidence of postoperative nausea and vomiting- Opioid consumption
Duration of Treatment Up to 7 days postoperatively or until hospital discharge

Experimental Protocols

Protocol for a Phase III Clinical Trial of this compound for OIC

Objective: To evaluate the efficacy and safety of this compound for the treatment of opioid-induced constipation in patients with chronic non-cancer pain.

Methodology:

  • Patient Screening and Enrollment:

    • Obtain written informed consent.

    • Screen patients based on inclusion and exclusion criteria.

    • Collect baseline data on demographics, medical history, opioid use, and bowel function (using a daily electronic diary).

  • Randomization and Blinding:

    • Randomize eligible patients in a 1:1 ratio to receive this compound or placebo.

    • Both patients and investigators will be blinded to the treatment assignment.

  • Treatment Administration:

    • Instruct patients to take the assigned study medication (this compound 0.5 mg or placebo) twice daily.

    • Monitor medication adherence through pill counts and patient diaries.

  • Efficacy and Safety Assessments:

    • Patients will record daily information on bowel movements, stool consistency, and any rescue laxative use in an electronic diary.

    • Conduct weekly clinic visits or phone calls to assess for adverse events and review diary data.

    • Administer validated questionnaires to assess patient-reported outcomes at baseline and specified follow-up visits.

    • Monitor pain scores and daily opioid consumption to ensure this compound does not interfere with analgesia.

  • Data Analysis:

    • The primary efficacy analysis will be performed on the intent-to-treat population.

    • The proportion of responders in each group will be compared using a chi-squared test.

    • Secondary endpoints will be analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis for time-to-event data, ANCOVA for continuous variables).

Protocol for a Phase III Clinical Trial of this compound for POI in Major Spine Surgery

Objective: To evaluate the efficacy and safety of this compound in accelerating the recovery of gastrointestinal function in patients undergoing major spine surgery.

Methodology:

  • Patient Screening and Enrollment:

    • Identify and screen eligible patients scheduled for major spine surgery.

    • Obtain informed consent.

    • Collect baseline demographic and clinical data.

  • Randomization and Blinding:

    • Randomize patients to receive either this compound or placebo.

    • The study will be double-blinded.

  • Treatment Administration:

    • Administer the first dose of the study drug (this compound 12 mg or placebo) 30 minutes to 5 hours before surgery.

    • Postoperatively, administer the study drug twice daily until the patient is discharged, for a maximum of 7 days.

  • Efficacy and Safety Assessments:

    • Record the time of the first postoperative bowel movement and the time of first tolerance of solid food.

    • Monitor for adverse events, particularly those related to the gastrointestinal system.

    • Assess postoperative pain levels and total opioid consumption.

    • Record the length of postoperative hospital stay.

  • Data Analysis:

    • The primary endpoint (time to first bowel movement) will be analyzed using a time-to-event analysis (e.g., log-rank test).

    • Secondary endpoints will be compared between the two groups using appropriate statistical tests.

Signaling Pathways and Visualizations

Mu-Opioid Receptor Signaling in the Gastrointestinal Tract

Activation of mu-opioid receptors on enteric neurons by opioids leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the inhibition of neurotransmitter release (e.g., acetylcholine). This results in decreased propulsive contractions and increased fluid absorption, leading to constipation. Mu-opioid receptors are also present on immune cells within the gut, suggesting a potential role in modulating inflammation.

Mu_Opioid_Receptor_Signaling cluster_0 Enteric Neuron Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Gi Gi Protein MOR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Acetylcholine Release cAMP->Neurotransmitter Effect Decreased GI Motility & Secretion Neurotransmitter->Effect

Caption: Mu-opioid receptor signaling cascade in an enteric neuron.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. By blocking the binding of opioids to these receptors, this compound prevents the downstream signaling cascade that leads to decreased GI motility and secretion, without affecting the central analgesic effects of opioids.

Alvimopan_Mechanism_of_Action cluster_0 Enteric Neuron Opioid Opioid MOR Mu-Opioid Receptor (MOR) Opioid->MOR This compound This compound This compound->MOR Signaling Downstream Signaling MOR->Signaling Effect Normal GI Motility & Secretion Signaling->Effect

Caption: this compound competitively antagonizes the mu-opioid receptor.

Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled clinical trial of this compound.

Clinical_Trial_Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessment (Demographics, Clinical Data) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA 1:1 GroupB Group B: Placebo Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Efficacy & Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A standard workflow for a randomized controlled clinical trial.

References

Application Notes and Protocols for the Chiral Separation of Alvimopan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical chiral separation of Alvimopan isomers. Methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are presented to support research, development, and quality control activities.

Application Note 1: Normal-Phase HPLC Method for this compound Enantiomers

This application note describes a validated normal-phase HPLC method for the stereoselective separation of this compound isomers. The methodology is based on published research and is suitable for determining the chiral purity of this compound as an active pharmaceutical ingredient (API).[1][2]

Experimental Protocol

A normal-phase HPLC method was developed utilizing a cellulose-based chiral stationary phase to achieve enantiomeric separation.[1]

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropyl alcohol:ethanol:diethylamine (650:200:150:5 v/v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C[1][2]
Injection Volume 10 µL[1][2]
Detection UV at 273 nm[1][2]
Run Time 35 minutes[1]
Data Presentation

The following table summarizes representative quantitative data for the chiral separation of this compound isomers using the described HPLC method. Please note: As the full research publication was not accessible, these values are illustrative based on typical performance for such separations and the reported run time.

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
(S)-Alvimopan 22.51.1-
(R)-Alvimopan 28.01.2> 2.0

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh this compound Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject 10 µL onto Column filter->inject separate Isocratic Elution (35 min) inject->separate detect UV Detection at 273 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and Resolution integrate->calculate Chiral_Method_Dev cluster_screen Screening Phase cluster_optimize Optimization Phase start Define Analyte (this compound) screen_cols Select CSPs (AD, AS, OD, OJ) start->screen_cols screen_sols Select Co-solvents (MeOH, EtOH, IPA) start->screen_sols run_screen Run SFC/HPLC Screening Gradients screen_cols->run_screen screen_sols->run_screen eval Evaluate Resolution (Rs) run_screen->eval opt_grad Optimize Gradient/ Isocratic % eval->opt_grad Rs < 1.5 final Validated Chiral Method eval->final Rs > 1.5 opt_temp Adjust Temperature opt_grad->opt_temp opt_flow Modify Flow Rate opt_temp->opt_flow opt_flow->run_screen

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of Alvimopan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Alvimopan in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

This compound's low oral bioavailability, typically around 6%, is attributed to several physicochemical and physiological factors[1]. At physiological pH, it exists as a zwitterion, which contributes to its low solubility[2]. Its large molecular size, high polarity, and low lipophilicity further limit its passive diffusion across the intestinal epithelium[1]. Additionally, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of enterocytes back into the intestinal lumen, further reducing its net absorption.

Q2: What is the primary metabolic pathway of orally administered this compound?

The primary metabolism of this compound occurs in the gastrointestinal tract, mediated by the intestinal microflora[1]. It is converted to an active primary amide metabolite, ADL 08-0011[1]. This metabolite is more readily absorbed than this compound itself.

Q3: What are the main formulation strategies to enhance this compound's oral bioavailability?

Several advanced formulation strategies can be employed to overcome the challenges of this compound's low oral bioavailability. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs by forming a fine oil-in-water emulsion in the gastrointestinal tract.

  • Use of permeation enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.

  • Inhibition of P-glycoprotein (P-gp) efflux: Co-administration of this compound with a P-gp inhibitor can block the efflux pump, thereby increasing the intracellular concentration of the drug and enhancing its absorption.

  • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic and permeable prodrug that is converted to the active drug after absorption.

Q4: How can I assess the in vitro permeability of my this compound formulation?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key transporters like P-gp. By measuring the transport of your this compound formulation from the apical (intestinal lumen) to the basolateral (bloodstream) side of the cell monolayer, you can determine its apparent permeability coefficient (Papp). An efflux ratio can also be calculated by comparing transport in both directions to assess the impact of P-gp efflux.

Troubleshooting Guides

Problem 1: Low drug loading in solid lipid nanoparticles (SLNs).

Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix.Screen various solid lipids to find one with higher solubilizing capacity for this compound. A combination of lipids may also be effective.
Drug expulsion during lipid crystallization.Optimize the homogenization and cooling process. A rapid cooling rate (cold homogenization) can sometimes trap the drug more effectively within the lipid matrix.
Insufficient surfactant concentration.Increase the concentration of the surfactant or try a combination of surfactants to improve drug entrapment efficiency.

Problem 2: Inconsistent particle size in nanoparticle formulations.

Potential Cause Troubleshooting Step
Inadequate homogenization energy.Increase the homogenization speed or duration. For high-pressure homogenization, increase the number of cycles or the pressure.
Aggregation of nanoparticles.Ensure sufficient surfactant concentration to stabilize the nanoparticle suspension. The choice of surfactant is also critical.
Ostwald ripening.This can be an issue with nanoemulsions. Optimize the oil and surfactant selection to minimize this effect. For SLNs, ensure the lipid is in a stable crystalline form.

Problem 3: Low Caco-2 cell monolayer integrity (low TEER values).

Potential Cause Troubleshooting Step
Incomplete cell differentiation.Ensure Caco-2 cells are cultured for a sufficient period (typically 21 days) to form a fully differentiated monolayer with tight junctions.
Cytotoxicity of the formulation.Evaluate the toxicity of your formulation components (e.g., surfactants, permeation enhancers) on Caco-2 cells using an MTT or LDH assay. Reduce the concentration of cytotoxic components if necessary.
Improper handling of the cell culture inserts.Handle the Transwell® inserts gently to avoid damaging the cell monolayer.

Problem 4: High variability in in vivo pharmacokinetic data.

Potential Cause Troubleshooting Step
Inconsistent dosing volume or technique.Ensure accurate and consistent administration of the formulation to the animal models. For oral gavage, ensure the formulation is delivered directly to the stomach.
Food effect.Standardize the feeding schedule of the animals. Fasting before dosing is a common practice to reduce variability.
Intersubject variability in drug metabolism.Use a sufficient number of animals per group to account for biological variation. Consider using a crossover study design if feasible.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse this compound in the molten lipid with continuous stirring to form a clear solution or a homogenous suspension.

  • Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Caco-2 Permeability Assay for this compound Formulations

This protocol outlines the procedure for evaluating the permeability of this compound formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound formulation and control solution

  • P-gp inhibitor (e.g., Verapamil) (optional)

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical to basolateral (A→B) transport, add the this compound formulation (dissolved in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

  • To assess basolateral to apical (B→A) transport, add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

  • (Optional) To assess the role of P-gp, pre-incubate the cells with a P-gp inhibitor before adding the this compound formulation.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to evaluate the oral bioavailability of an this compound formulation in rats.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound formulation and control suspension

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before the experiment.

  • Divide the rats into groups (e.g., control group receiving this compound suspension, test group receiving the novel formulation).

  • Administer a single oral dose of the this compound formulation or control to each rat via oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Calculate the relative bioavailability of the test formulation compared to the control suspension.

Data Presentation

The following tables provide an illustrative comparison of expected pharmacokinetic and in vitro permeability data for a conventional this compound suspension versus a hypothetical nano-formulation.

Table 1: Expected Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension~15~2.0~100100
This compound Nano-formulation~50~1.5~400~400

Note: These are hypothetical values to illustrate the expected trend. Actual results will vary depending on the specific formulation and experimental conditions.

Table 2: Expected In Vitro Caco-2 Permeability of this compound Formulations.

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound Solution~0.5~2.5~5.0
This compound Nano-formulation~2.0~3.0~1.5
This compound Solution + P-gp Inhibitor~2.2~2.4~1.1

Note: These are hypothetical values. A higher Papp (A→B) and a lower efflux ratio for the nano-formulation would indicate improved absorption and reduced P-gp mediated efflux.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism and experimental workflows.

Alvimopan_MOA cluster_gut Gastrointestinal Tract Opioids Exogenous Opioids (e.g., Morphine) Mu_Receptor μ-Opioid Receptor (on Enteric Neurons) Opioids->Mu_Receptor Activates GI_Motility Decreased GI Motility (Constipation, Ileus) Mu_Receptor->GI_Motility Inhibits This compound Oral this compound This compound->Mu_Receptor Antagonizes Absorption Low Systemic Absorption This compound->Absorption

Caption: Mechanism of Action of this compound in the GI Tract.

Experimental_Workflow start Start: Low Bioavailability of this compound formulation Formulation Development (e.g., SLNs, SEDDS) start->formulation in_vitro In Vitro Characterization (Particle Size, Drug Loading) formulation->in_vitro caco2 Caco-2 Permeability Assay in_vitro->caco2 caco2->formulation Optimization Needed in_vivo In Vivo Pharmacokinetic Study (Rat Model) caco2->in_vivo Promising Results data_analysis Data Analysis (Cmax, Tmax, AUC) in_vivo->data_analysis end End: Optimized Formulation with Enhanced Bioavailability data_analysis->end

Caption: Experimental Workflow for Enhancing this compound Bioavailability.

Pgp_Efflux_Inhibition cluster_enterocyte Intestinal Enterocyte Pgp P-glycoprotein (P-gp) Efflux Pump Alvimopan_Lumen This compound (Intestinal Lumen) Pgp->Alvimopan_Lumen Efflux Alvimopan_Cell This compound (Inside Cell) Alvimopan_Lumen->Alvimopan_Cell Passive Diffusion Alvimopan_Cell->Pgp Substrate Bloodstream To Bloodstream Alvimopan_Cell->Bloodstream Absorption Pgp_Inhibitor P-gp Inhibitor Pgp_Inhibitor->Pgp Inhibits

Caption: P-glycoprotein Mediated Efflux and its Inhibition.

References

Addressing Alvimopan instability in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing Alvimopan instability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with this compound's solubility and stability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or precipitated?

A1: this compound exhibits very low solubility in aqueous solutions within a neutral pH range. This is a common observation and is due to the zwitterionic nature of the molecule at physiological pH. If your solution appears cloudy, it is likely that the this compound has not fully dissolved or has precipitated out of solution.

Q2: At what pH is this compound most soluble?

A2: this compound's solubility is highly dependent on pH. It is significantly more soluble in acidic and basic conditions compared to neutral pH. For experimental purposes, dissolving this compound in a slightly acidic buffer (e.g., pH 1.2) or a basic solution (e.g., 0.1 N NaOH) can achieve higher concentrations. However, be aware that extreme pH values can also accelerate its degradation.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, particularly of its amide bond. This degradation is accelerated under acidic and oxidative stress conditions. Forced degradation studies have identified several degradation products resulting from hydrolysis and oxidation.

Q4: Can I prepare a concentrated stock solution of this compound in water and store it?

A4: Preparing a concentrated stock solution of this compound in pure water and storing it for extended periods is not recommended due to its low solubility and susceptibility to degradation. For consistent experimental results, it is best to prepare fresh solutions before use. If a stock solution is necessary, consider using a co-solvent system and storing it at low temperatures for a limited time.

Q5: Are there any known stabilizers for this compound in aqueous solutions?

A5: While specific stabilizers for this compound in research solutions are not extensively documented in publicly available literature, general strategies for stabilizing amide-containing drugs can be considered. These may include the use of cyclodextrins to form inclusion complexes, which can enhance solubility and stability. However, the compatibility and efficacy of such stabilizers with this compound would need to be experimentally validated for your specific application.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Cloudy or milky appearance of the solution.

  • Visible precipitate at the bottom of the container.

  • Inconsistent results in bioassays.

Possible Causes:

  • Attempting to dissolve this compound in a neutral pH buffer (e.g., PBS at pH 7.4).

  • The concentration of this compound exceeds its solubility limit in the chosen solvent.

Solutions:

  • pH Adjustment: Prepare your this compound solution in a buffer with a pH where its solubility is higher. Based on available data, a buffer at pH 1.2 or a dilute basic solution (e.g., 0.1 N NaOH) can be used to dissolve the compound initially. Subsequently, the pH can be carefully adjusted to the desired experimental pH, though this may risk precipitation if the final concentration is too high.

  • Use of Co-solvents: For in vitro studies, a small amount of an organic co-solvent can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. A common practice for poorly soluble compounds is to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).

Issue 2: this compound Degradation During Experiments

Symptoms:

  • Loss of compound activity over time in multi-day experiments.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

  • Variability in experimental results.

Possible Causes:

  • Hydrolysis of the amide bond, especially in acidic or basic conditions.

  • Oxidative degradation.

  • Exposure to elevated temperatures or light for prolonged periods.

Solutions:

  • Control pH: Maintain the pH of your experimental solution in a range where this compound is most stable. While highly acidic or basic conditions improve solubility, they can accelerate degradation. For longer experiments, a compromise between solubility and stability is necessary. It is advisable to conduct preliminary stability studies at your desired experimental pH.

  • Temperature Control: Perform experiments at controlled, low temperatures whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.

  • Light Protection: Store this compound solutions in amber vials or protect them from light to minimize potential photodegradation.

  • Prepare Fresh Solutions: The most reliable approach to avoid issues with degradation is to prepare this compound solutions fresh for each experiment.

Data Presentation

Table 1: Solubility Profile of this compound

Solvent/Buffer ConditionSolubility
Water (pH 3.0 - 9.0)< 0.1 mg/mL[1]
Buffered Solution (pH 1.2)1 - 5 mg/mL[1]
Aqueous 0.1 N Sodium Hydroxide10 - 25 mg/mL[1]

Table 2: Identified Degradation Products of this compound from Forced Degradation Studies

Degradation ConditionDegradation Products (DPs) Identified
Acid HydrolysisDP1, DP2, DP3
Base HydrolysisMinor degradation observed
Oxidative (H₂O₂)DP4, DP5

Note: The specific structures of DP1-DP5 have been elucidated in detailed analytical studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution, weigh out approximately 4.245 mg of this compound (Molecular Weight: 424.5 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Preparing Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Aqueous assay buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your aqueous assay buffer or medium to achieve the desired final concentrations. Important: When diluting, add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Use the freshly prepared working solutions immediately in your experiments for best results.

Mandatory Visualizations

Alvimopan_Degradation_Pathway cluster_acid Acid Hydrolysis cluster_oxidation Oxidative Stress (H₂O₂) This compound This compound DP1 Degradation Product 1 This compound->DP1 H⁺, H₂O DP2 Degradation Product 2 This compound->DP2 H⁺, H₂O DP3 Degradation Product 3 This compound->DP3 H⁺, H₂O DP4 Degradation Product 4 This compound->DP4 H₂O₂ DP5 Degradation Product 5 This compound->DP5 H₂O₂

Caption: this compound degradation pathways under stress conditions.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw dilute Serial Dilution in Aqueous Buffer thaw->dilute assay Use Immediately in Assay dilute->assay end End assay->end

References

Alvimopan Animal Studies: A Technical Support Center for Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Alvimopan animal studies. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a peripherally acting mu-opioid receptor (PAM-OR) antagonist.[1][2][3] It works by selectively blocking mu-opioid receptors in the gastrointestinal (GI) tract.[2][4] This action counteracts the inhibitory effects of opioid analgesics on gut motility and secretion, without reversing the central analgesic effects of these drugs, as this compound does not readily cross the blood-brain barrier.

Q2: What are the most common animal models used for this compound studies?

The most common animal models are rodents, specifically rats and mice, in studies of postoperative ileus (POI). These models often involve surgical manipulation of the intestines to induce a delay in gastrointestinal transit, mimicking the clinical condition of POI.

Q3: What is the typical dosage range for this compound in rodent studies?

In rats, effective doses of this compound have been reported in the range of 0.1 to 3 mg/kg, administered by oral gavage. The specific dose will depend on the animal model, the surgical procedure, and the co-administration of opioid analgesics.

Troubleshooting Guide

Q4: Why am I observing inconsistent or no effect of this compound on gastrointestinal transit in my animal model?

Several factors can contribute to variability in the efficacy of this compound in animal studies. These include the timing of drug administration, the severity of the inflammatory response, the specific animal model and species, and the pharmacokinetic properties of the drug.

Q5: How critical is the timing of this compound administration?

The timing of this compound administration is a critical factor. Studies in rats have shown that this compound is significantly more effective at reversing delayed GI transit when administered before surgery compared to after surgery. Administering this compound 45 minutes prior to surgery has been shown to be effective.

Q6: Can inflammation in the gut affect this compound's efficacy?

Yes, a robust inflammatory response can diminish the effectiveness of this compound. If the inflammatory component of postoperative ileus is strong enough to mask the opioid-induced delay in GI transit, this compound may not show a significant effect. This is because POI has two main components: a local inflammatory response and a morphine-induced alteration in neural function. This compound primarily addresses the latter.

Q7: Are there known species-specific differences in the response to this compound?

While both rats and mice are used, there can be species- and even strain-specific differences in drug metabolism and response. The pharmacokinetics of this compound and its active metabolite can be influenced by factors such as gut microflora, which can vary between species and even between individuals. It is crucial to consider these potential differences when designing experiments and interpreting results.

Q8: What are some key pharmacokinetic parameters of this compound to consider?

This compound has low oral bioavailability, estimated to be around 6%. It is primarily metabolized by intestinal flora into an active metabolite. The plasma concentrations of this metabolite can be influenced by factors such as race and the use of acid blockers or antibiotics in humans, suggesting that similar factors could play a role in animal models.

Quantitative Data Summary

Table 1: this compound Dosage and Efficacy in a Rat Model of Postoperative Ileus

Animal ModelThis compound Dosage (by gavage)Administration TimeCo-administered MorphineOutcome on GI Transit (Geometric Center)
Sprague-Dawley Rats1 and 3 mg/kg45 minutes before surgery1 mg/kgSignificant reversal of delayed GI transit
Sprague-Dawley Rats1 and 3 mg/kgAfter surgery1 mg/kgLess pronounced effect on GI transit
Sprague-Dawley Rats0.1 mg/kg45 minutes before surgery1 mg/kgNo significant effect on GI transit

Data summarized from Fukuda et al., 2006.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpecies/Condition
Oral Bioavailability~6%Healthy human subjects
Protein Binding80% to 90%Systemic circulation
MetabolismPrimarily by intestinal floraHumans
Primary MetaboliteADL-08-0011 (active)Humans
Terminal Half-life10 to 18 hoursHealthy human subjects

Data summarized from various sources.

Detailed Experimental Protocols

Protocol 1: Gastrointestinal Motility Assay (Charcoal Meal Test) in Rodents

This protocol is a standard method for assessing gastrointestinal transit.

Materials:

  • This compound

  • Vehicle control (e.g., water, saline)

  • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Animal Preparation: Fast animals for a suitable period (e.g., 6 hours for rats and mice) before the experiment to ensure an empty stomach. House animals individually to prevent coprophagy.

  • Drug Administration: Administer this compound or vehicle control by oral gavage at the desired time point before the surgical procedure or induction of GI stasis.

  • Induction of Ileus (if applicable): Perform laparotomy with intestinal manipulation to induce postoperative ileus.

  • Charcoal Meal Administration: At a set time after drug administration, administer a standard volume of the charcoal meal suspension via oral gavage.

  • Observation Period: Allow a specific amount of time (e.g., 20-30 minutes) for the charcoal meal to travel through the GI tract.

  • Euthanasia and Dissection: Humanely euthanize the animals. Immediately open the abdominal cavity and carefully expose the entire small intestine from the pyloric sphincter to the cecum.

  • Measurement: Measure the total length of the small intestine. Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

Protocol 2: Mu-Opioid Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing mu-opioid receptors (e.g., from CHO-hMOR cells)

  • Radioligand (e.g., [³H]DAMGO)

  • This compound (test compound)

  • Non-specific binding control (e.g., Naloxone)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold incubation buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add radioligand and incubation buffer.

    • Non-specific Binding: Add radioligand, a high concentration of non-specific control (e.g., 10 µM Naloxone), and incubation buffer.

    • Test Compound: Add radioligand, varying concentrations of this compound, and incubation buffer.

  • Initiate Binding: Add the membrane preparation to all wells to start the reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Alvimopan_Mechanism_of_Action This compound Mechanism of Action cluster_opioid Opioid Agonist Action cluster_this compound This compound Intervention Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (in GI Tract) Opioid->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates AC Adenylate Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces production of GI_motility_down Decreased GI Motility (Constipation, Ileus) cAMP->GI_motility_down Leads to This compound This compound MOR_blocked Mu-Opioid Receptor (in GI Tract) This compound->MOR_blocked Competitively Binds & Blocks Opioid Agonist No_signal No Downstream Signaling MOR_blocked->No_signal Prevents Activation GI_motility_norm Normal GI Motility No_signal->GI_motility_norm Maintains

Caption: this compound's competitive antagonism at the mu-opioid receptor.

Charcoal_Meal_Workflow Experimental Workflow for Charcoal Meal Assay start Start fasting 1. Animal Fasting (e.g., 6 hours) start->fasting drug_admin 2. Administer Vehicle or This compound (Oral Gavage) fasting->drug_admin ileus_induction 3. Induce POI (Intestinal Manipulation) drug_admin->ileus_induction charcoal_admin 4. Administer Charcoal Meal (Oral Gavage) ileus_induction->charcoal_admin wait 5. Wait for Transit (e.g., 20-30 mins) charcoal_admin->wait euthanize 6. Euthanize Animal wait->euthanize dissect 7. Dissect Small Intestine euthanize->dissect measure 8. Measure Total Length and Distance Traveled by Charcoal dissect->measure analyze 9. Calculate % GI Transit measure->analyze end End analyze->end

Caption: Step-by-step workflow of the charcoal meal gastrointestinal motility assay.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results start Inconsistent or No Effect Observed with this compound q_timing Was this compound given pre-operatively? start->q_timing a_timing_yes Yes q_timing->a_timing_yes Yes a_timing_no No q_timing->a_timing_no No q_inflammation Is there a strong inflammatory component? a_timing_yes->q_inflammation r_timing Consider pre-operative administration (e.g., 45 mins prior). Efficacy is reduced when given post-operatively. a_timing_no->r_timing r_timing->q_inflammation a_inflammation_yes Yes q_inflammation->a_inflammation_yes Yes a_inflammation_no No q_inflammation->a_inflammation_no No r_inflammation This compound may be ineffective if inflammation is the dominant factor. Consider anti-inflammatory co-treatment. a_inflammation_yes->r_inflammation q_dose Is the dosage appropriate for the species/model? a_inflammation_no->q_dose r_inflammation->q_dose a_dose_yes Yes q_dose->a_dose_yes Yes a_dose_no No q_dose->a_dose_no No q_pk Are there factors affecting pharmacokinetics (e.g., antibiotics)? a_dose_yes->q_pk r_dose Review literature for validated dosages (e.g., 1-3 mg/kg in rats). Perform a dose-response study. a_dose_no->r_dose r_dose->q_pk a_pk_yes Yes q_pk->a_pk_yes Yes end Consistent Results q_pk->end No r_pk Gut microflora changes can alter metabolism to the active metabolite. Standardize experimental conditions. a_pk_yes->r_pk r_pk->end

Caption: A logical flowchart for troubleshooting inconsistent this compound study results.

References

Optimizing HPLC Parameters for Alvimopan and Metabolite Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Alvimopan and its primary metabolite. The following sections offer troubleshooting guidance and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and quantitative data summaries.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolite.

Q1: What are the initial recommended HPLC parameters for this compound analysis?

A1: For initial method development, a reversed-phase HPLC method is recommended. Based on published literature, a good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 50:50 (v/v) ratio.[1][2] A flow rate of 1.0 mL/min and UV detection at approximately 220 nm or 261 nm are commonly used.[2][3]

Q2: I am observing significant peak tailing with my this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for this compound, a zwitterionic compound, is often due to secondary interactions with residual silanols on the HPLC column packing material. Here are several troubleshooting steps:

  • Adjust Mobile Phase pH: this compound has a carboxylic acid group (pKa ~3.7) and a basic amine group (pKa ~10.7).[4] Operating the mobile phase at a low pH (e.g., pH 3.0) will protonate the carboxyl group and the basic amine, reducing silanol (B1196071) interactions and minimizing peak tailing.[1][3]

  • Use a High-Purity, End-Capped Column: Employing a modern, high-purity silica (B1680970) column with effective end-capping will reduce the number of accessible silanol groups.

  • Add an Amine Modifier: If tailing persists, adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

  • Check for Column Contamination: Sample matrix components can accumulate on the column frit or head, leading to peak distortion.[5] Flushing the column or using a guard column can mitigate this issue.[6]

Q3: How can I achieve baseline separation between this compound and its primary metabolite, ADL 08-0011?

A3: The primary metabolite, ADL 08-0011, is formed by the hydrolysis of the amide bond in this compound, resulting in a carboxylic acid. This change in structure leads to a difference in polarity, which can be exploited for separation.

  • Gradient Elution: An isocratic method may not provide sufficient resolution. A gradient elution program, starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent (e.g., acetonitrile), will help to separate the more polar metabolite from the parent drug.

  • Optimize Mobile Phase pH: The ionization state of both this compound and its metabolite is pH-dependent. Experimenting with the mobile phase pH around the pKa of the carboxylic acid group (~3-4) can significantly impact the selectivity and resolution between the two compounds.

  • Column Selection: While a C18 column is a good starting point, exploring different stationary phase chemistries (e.g., a phenyl-hexyl or a polar-embedded phase) could offer alternative selectivity.

Q4: My sample is in a biological matrix (e.g., plasma). What is the recommended sample preparation technique?

A4: For biological matrices like plasma, protein precipitation is a common and effective method for sample cleanup prior to HPLC analysis of this compound.[3] A typical procedure involves adding a cold organic solvent, such as methanol (B129727) or a mixture of methanol and acetonitrile, to the plasma sample to precipitate the proteins.[1][3] After centrifugation, the clear supernatant can be injected into the HPLC system. Liquid-liquid extraction is another viable option.[1]

Q5: I am experiencing low sensitivity for my analytes. How can I improve it?

A5: Low sensitivity can be addressed by several factors:

  • Optimize Detection Wavelength: While 220 nm and 261 nm have been reported, performing a UV scan of this compound and its metabolite will help determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Increase Injection Volume: If the concentration of the analytes is low, increasing the injection volume can enhance the signal. However, be mindful of potential peak broadening.

  • Sample Concentration: If possible, a sample concentration step, such as evaporation of the extraction solvent and reconstitution in a smaller volume of mobile phase, can be employed.[1]

  • Detector Settings: Ensure that the detector lamp is in good condition and that the settings are optimized.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound based on published methods.

ParameterMethod 1Method 2Method 3
Column Altima Grace Smart C-18 (250 x 4.6 mm, 5µm)[1]C-18 Eclipse plus (250 x 4.6 mm, 5µm)[3]Altima Grace Smart C-18 (250 x 4.6 mm, 5µm)[2]
Mobile Phase Acetonitrile:Potassium dihydrogen phosphate buffer (pH 3.0) (50:50 v/v)[1]Acetonitrile:Potassium dihydrogen phosphate buffer (pH 3.0) (30:70 v/v)[3]Acetonitrile:Potassium dihydrogen phosphate buffer (pH 3.0) (50:50 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]1.0 mL/min[2]
Detection Wavelength Not specified, but likely UV220 nm[3]261 nm[2]
Injection Volume 50 µL[1]Not specified20 µL[2]
Run Time 10 min[1]10 min[3]10 min[2]
Retention Time 5.17 min[1]6.66 min[3]5.02 min[2]
Sample Preparation Liquid-Liquid Extraction[1]Protein Precipitation[3]Not applicable (Bulk/Dosage form)

Detailed Experimental Protocol

This protocol provides a starting point for the simultaneous analysis of this compound and its metabolite ADL 08-0011. Optimization will be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound reference standard

  • ADL 08-0011 reference standard (if available)

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC-grade water

  • Methanol (for sample preparation)

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B (linear gradient)

    • 10-12 min: 80% B (isocratic)

    • 12-13 min: 80% to 20% B (linear gradient)

    • 13-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation

  • Prepare individual stock solutions of this compound and ADL 08-0011 in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition (80% A: 20% B).

4. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions HPLC_System HPLC System (C18 Column, Gradient Elution) Std_Prep->HPLC_System Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Prep->HPLC_System Detection UV Detection (220 nm) HPLC_System->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Generate Report Integration->Reporting

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree Start HPLC Problem Encountered Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution Low_Sensitivity Low Sensitivity? Start->Low_Sensitivity Peak_Tailing->Poor_Resolution No Adjust_pH Lower Mobile Phase pH to ~3 Peak_Tailing->Adjust_pH Yes Poor_Resolution->Low_Sensitivity No Use_Gradient Implement/Optimize Gradient Elution Poor_Resolution->Use_Gradient Yes Optimize_Wavelength Determine λmax for Analytes Low_Sensitivity->Optimize_Wavelength Yes Use_Endcapped_Column Use High-Purity End-Capped Column Adjust_pH->Use_Endcapped_Column Add_Modifier Add Amine Modifier (e.g., TEA) Use_Endcapped_Column->Add_Modifier Clean_Column Clean/Replace Column/Guard Column Add_Modifier->Clean_Column Optimize_pH_Selectivity Optimize pH for Selectivity Use_Gradient->Optimize_pH_Selectivity Change_Column Try Different Stationary Phase Optimize_pH_Selectivity->Change_Column Increase_Injection_Vol Increase Injection Volume Optimize_Wavelength->Increase_Injection_Vol Concentrate_Sample Concentrate Sample Extract Increase_Injection_Vol->Concentrate_Sample

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Managing Cardiovascular Safety in Long-Term Alvimopan Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential cardiovascular side effects during long-term studies of Alvimopan. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guides

This section addresses specific cardiovascular-related issues that may arise during your long-term this compound experiments and provides step-by-step guidance.

Issue: An unexpected increase in the incidence of myocardial infarction (MI) is observed in the this compound group compared to the placebo group.

  • Step 1: Immediate Case Review and Verification.

    • Conduct a thorough review of the case reports for all suspected MI events.

    • Verify the diagnosis against the study's established cardiac endpoint definitions.

    • Ensure that all necessary diagnostic data (e.g., ECGs, cardiac enzyme levels, imaging reports) have been collected and are complete.

  • Step 2: Unblinding and Data Analysis.

    • If the trend is concerning, consider an interim analysis by an independent Data and Safety Monitoring Board (DSMB).

    • Perform a detailed statistical analysis to determine the significance of the imbalance, including calculating relative risk and confidence intervals.

  • Step 3: Risk Factor Assessment.

    • Analyze baseline cardiovascular risk factors of the affected participants to identify any potential predisposing conditions.

    • Compare the risk factor profile of the this compound and placebo groups to rule out baseline imbalances.

  • Step 4: Concomitant Medication Review.

    • Investigate the use of concomitant medications in the affected participants that could potentially interact with this compound or independently increase cardiovascular risk.

  • Step 5: Reporting.

    • Report the findings to the relevant regulatory authorities and the study's ethics committee in accordance with established guidelines.

Issue: Inconclusive or borderline ECG readings are frequently observed.

  • Step 1: Centralized ECG Reading.

    • Implement a centralized ECG reading process with a dedicated team of cardiologists to ensure consistency in interpretation.

    • Establish clear, protocol-defined criteria for what constitutes a clinically significant ECG change.

  • Step 2: Adjudication of Events.

    • Form a cardiac adjudication committee to review all ambiguous or potentially significant cardiovascular events. This committee should be blinded to treatment allocation.

  • Step 3: Enhanced Monitoring for High-Risk Participants.

    • For participants with baseline cardiovascular risk factors or those who develop borderline ECG changes, consider increasing the frequency of ECG monitoring.

Issue: Elevated cardiac biomarkers (e.g., troponins) are detected without clear clinical signs of myocardial infarction.

  • Step 1: Comprehensive Clinical Assessment.

    • Conduct a prompt and thorough clinical evaluation of the participant to look for any signs or symptoms of cardiac ischemia.

    • Repeat the biomarker tests to confirm the elevation.

  • Step 2: Additional Diagnostic Imaging.

    • Consider non-invasive imaging, such as an echocardiogram, to assess for any new wall motion abnormalities or other signs of cardiac dysfunction.

  • Step 3: Consultation with a Cardiologist.

    • Engage a cardiologist to review the case and provide an expert opinion on the clinical significance of the biomarker elevation in the absence of other symptoms.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the cardiovascular side effects of long-term this compound use.

What is the primary cardiovascular risk associated with long-term this compound use?

In a 12-month clinical trial of patients with opioid-induced constipation, a higher incidence of myocardial infarction was observed in patients treated with this compound (0.5 mg twice daily) compared to placebo.[1][2][3] This finding led to a "black box" warning from the FDA and the restriction of this compound to short-term, in-hospital use.[3]

What is the proposed mechanism for this compound-induced cardiovascular side effects?

The exact mechanism linking this compound to an increased risk of myocardial infarction has not been definitively established.[3] this compound is a peripherally acting mu-opioid receptor antagonist. While preclinical studies did not indicate cardiovascular safety concerns, the clinical data from long-term studies suggest a potential for adverse cardiovascular events. One hypothesis is that the antagonism of mu-opioid receptors, which may have a cardioprotective role, could contribute to this risk.

What was the incidence of myocardial infarction in the key long-term safety study?

In the 12-month Study SB-767905/014, there were 7 myocardial infarctions in the this compound group (n=538) and no myocardial infarctions in the placebo group (n=267).

Are there specific patient populations at higher risk for cardiovascular side effects with this compound?

Patients with pre-existing cardiovascular disease or multiple risk factors for coronary artery disease may be at a higher risk. The long-term safety study where the MI imbalance was observed enrolled patients with chronic non-cancer pain who were long-term opioid users.

What are the recommendations for cardiovascular monitoring in long-term this compound studies?

While the specific protocol for the pivotal long-term study is not publicly detailed, a robust cardiovascular monitoring plan is essential. This should include:

  • Baseline Assessment: A thorough evaluation of each participant's cardiovascular history and risk factors, including a baseline ECG.

  • Regular Monitoring: Scheduled ECGs throughout the study period.

  • Biomarker Analysis: Periodic measurement of cardiac biomarkers, such as troponins.

  • Adverse Event Monitoring: Vigilant collection and reporting of all cardiovascular adverse events.

  • Adjudication: A blinded, independent committee of cardiovascular experts to adjudicate all potential cardiovascular endpoint events.

Data Presentation

Table 1: Incidence of Myocardial Infarction in Long-Term this compound Studies for Opioid-Induced Constipation (OIC)

StudyTreatment GroupNumber of ParticipantsNumber of Myocardial InfarctionsIncidence RateRelative Risk (95% CI)
Study SB-767905/014 (12-month) This compound (0.5 mg BID)53871.3%7.46 (0.4, 130)
Placebo26700%
Pooled OIC Phase 3 Studies This compound1,20580.66%1.83 (0.4, 8.6)
Placebo60320.33%

Data sourced from FDA Advisory Committee Briefing documents.

Experimental Protocols

Protocol: Cardiovascular Safety Monitoring in a Long-Term this compound Clinical Trial

This is a model protocol based on best practices for cardiovascular safety monitoring in clinical trials. The specific protocol for the pivotal this compound long-term study is not publicly available.

  • 1. Participant Screening and Enrollment:

    • Detailed medical history with a focus on cardiovascular disease and risk factors.

    • Baseline 12-lead ECG.

    • Baseline measurement of cardiac troponins and other relevant biomarkers.

    • Exclusion of participants with recent myocardial infarction, unstable angina, or severe heart failure.

  • 2. Scheduled Assessments:

    • 12-lead ECGs performed at baseline, week 4, week 12, and every 3 months thereafter, as well as at the end of the study.

    • Measurement of cardiac biomarkers at baseline and at regular intervals (e.g., every 6 months).

  • 3. Unscheduled Assessments:

    • An unscheduled ECG and cardiac biomarker measurement should be performed for any participant who reports symptoms suggestive of a cardiovascular event (e.g., chest pain, shortness of breath, palpitations).

  • 4. Adverse Event Reporting:

    • All cardiovascular adverse events, serious and non-serious, must be recorded in the participant's case report form.

    • Serious adverse cardiovascular events must be reported to the sponsor and regulatory authorities within the protocol-specified timeframe.

  • 5. Adjudication of Cardiovascular Events:

    • An independent, blinded Clinical Endpoint Committee (CEC) composed of cardiologists will review and adjudicate all potential cardiovascular endpoint events based on pre-defined criteria.

Visualizations

experimental_workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_adjudication Event Adjudication screening Participant Screening (Inclusion/Exclusion Criteria) baseline_assessment Baseline Cardiovascular Assessment (History, ECG, Biomarkers) screening->baseline_assessment randomization Randomization (this compound vs. Placebo) baseline_assessment->randomization scheduled_monitoring Scheduled Monitoring (Regular ECGs & Biomarkers) randomization->scheduled_monitoring unscheduled_assessment Unscheduled Assessment (Symptom-driven) randomization->unscheduled_assessment adverse_event_reporting Adverse Event Reporting scheduled_monitoring->adverse_event_reporting cec_review Clinical Endpoint Committee (CEC) Review (Blinded) adverse_event_reporting->cec_review unscheduled_assessment->adverse_event_reporting final_diagnosis Final Adjudicated Diagnosis cec_review->final_diagnosis

Experimental workflow for cardiovascular safety monitoring.

signaling_pathway cluster_opioid Endogenous Opioid System cluster_receptor Mu-Opioid Receptor cluster_cardioprotection Cardioprotective Signaling (Hypothesized) cluster_this compound This compound Intervention cluster_adverse_effect Potential Adverse Outcome endogenous_opioids Endogenous Opioids (e.g., Endorphins) mu_receptor Mu-Opioid Receptor (on Cardiomyocytes) endogenous_opioids->mu_receptor Activates cardioprotection Cardioprotective Effects (e.g., Ischemic Preconditioning) mu_receptor->cardioprotection Leads to mi_risk Increased Risk of Myocardial Infarction cardioprotection->mi_risk Reduced Risk This compound This compound This compound->mu_receptor Antagonizes This compound->cardioprotection Inhibits (Hypothesized) This compound->mi_risk Potential Contribution to

Hypothesized signaling pathway of this compound's cardiovascular effects.

logical_relationship start Cardiovascular Adverse Event Reported verify Verify Event Against Protocol Definition start->verify unblind Unblind Data for Independent Review (DSMB) verify->unblind If Trend is Concerning assess_risk Assess Baseline Risk Factors verify->assess_risk review_meds Review Concomitant Medications verify->review_meds report Report to Regulatory Authorities unblind->report assess_risk->report review_meds->report

Logical relationship for troubleshooting adverse events.

References

Technical Support Center: Alvimopan in Central Analgesia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alvimopan in preclinical research models where central analgesia is a key endpoint.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] It is designed to block the effects of opioid agonists, such as morphine, on the mu-opioid receptors in the gastrointestinal tract.[1] This helps to mitigate side effects like opioid-induced constipation.[1][2] Its mechanism of action is based on its molecular properties—a large molecular weight, zwitterionic form, and high polarity—which limit its ability to cross the blood-brain barrier (BBB). Consequently, it is not expected to interfere with the central analgesic effects of opioids.

Q2: Is this compound expected to impact central analgesia in my animal model?

Under normal experimental conditions and at clinically relevant doses, this compound is not expected to affect central analgesia. Numerous studies have shown that this compound does not reverse the analgesic effects of opioids. However, certain experimental conditions could potentially lead to unexpected central effects.

Q3: What are the key pharmacokinetic properties of this compound relevant to my research?

Key pharmacokinetic parameters for this compound include:

  • Oral Bioavailability: Low, approximately 6%.

  • Blood-Brain Barrier Penetration: Minimal due to its molecular size and polarity.

  • Metabolism: Primarily metabolized by intestinal microflora, not by cytochrome P450 (CYP) enzymes.

  • Excretion: A small percentage of the administered dose is excreted unchanged in the urine.

Q4: Can this compound interact with other drugs in my experimental setup?

While this compound is not a substrate for CYP enzymes, it is a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB. Co-administration with P-gp inhibitors could potentially increase the central nervous system (CNS) concentration of this compound.

Troubleshooting Guide: Unexpected Effects on Central Analgesia

This guide addresses potential reasons for observing an unexpected attenuation of central analgesia when using this compound in research models.

Observed Issue Potential Cause Troubleshooting Steps
Reduced opioid-induced analgesia in behavioral tests (e.g., tail-flick, hot plate). High Dose of this compound: Supratherapeutic doses may lead to higher plasma concentrations, potentially enabling a small amount to cross the BBB and occupy central mu-opioid receptors.1. Review Dosing: Ensure the this compound dose is within the established range for preclinical studies. 2. Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose for peripheral antagonism without affecting central analgesia.
Compromised Blood-Brain Barrier (BBB) Integrity: Your animal model (e.g., models of stroke, traumatic brain injury, epilepsy, or certain neurodegenerative diseases) may have a compromised BBB, allowing for increased CNS penetration of this compound.1. Assess BBB Integrity: Use techniques like Evans blue or sodium fluorescein (B123965) dye exclusion to assess BBB permeability in your model. 2. Alternative PAMORA: Consider using a different PAMORA with different physicochemical properties.
P-glycoprotein (P-gp) Inhibition: Co-administration of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) could be increasing this compound's CNS penetration by blocking its efflux from the brain.1. Review Co-administered Compounds: Check if any other compounds in your experimental protocol are known P-gp inhibitors. 2. Stagger Dosing: If a P-gp inhibitor is necessary, consider staggering its administration relative to this compound to minimize peak plasma concentration overlap.
Inconsistent or variable analgesic responses across animals. Variability in this compound Absorption: The low oral bioavailability of this compound can lead to inter-individual variability in plasma concentrations.1. Control for Diet: High-fat meals can affect this compound absorption. Ensure consistent dietary conditions for all animals. 2. Alternative Route of Administration: For more consistent plasma levels, consider parenteral administration, although this may alter its peripheral selectivity.
Underlying Pathology of the Animal Model: The disease state itself may alter opioid receptor expression or function in the CNS, leading to unpredictable interactions with this compound if it crosses the BBB.1. Characterize Receptor Expression: If feasible, assess mu-opioid receptor expression levels in the CNS of your animal model compared to controls.

Experimental Protocols

Tail-Flick Test for Thermal Nociception in Rats

This protocol is adapted from standard methods to assess central analgesic effects.

Objective: To measure the latency of a rat's tail-flick response to a thermal stimulus.

Materials:

  • Tail-flick analgesiometer

  • Animal restrainer

  • Test compounds (opioid agonist, this compound/vehicle)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the heat source of the analgesiometer (typically a focused light beam). Start the timer and the heat source simultaneously. The timer stops automatically when the rat flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administration: Administer this compound or its vehicle at the desired time point before the opioid agonist. Administer the opioid agonist (e.g., morphine) or saline.

  • Post-treatment Latency: At predetermined time points after opioid administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick test and record the latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot Plate Test for Thermal Nociception in Mice

This protocol is based on established methods for evaluating central analgesia.

Objective: To measure the latency of a mouse's response (e.g., paw licking, jumping) to a heated surface.

Materials:

  • Hot plate apparatus set to a constant temperature (e.g., 52-55°C)

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Test compounds

  • Syringes and needles

Procedure:

  • Acclimation: Acclimate mice to the testing room.

  • Baseline Latency: Place the mouse on the hot plate within the cylinder and start the timer. Observe the mouse for nociceptive responses such as licking a hind paw or jumping. Stop the timer at the first clear sign of a response and record the latency. A cut-off time (e.g., 30-60 seconds) is essential.

  • Administration: Administer this compound/vehicle and the opioid agonist/saline as per the experimental design.

  • Post-treatment Latency: Test the mice on the hot plate at various time points after opioid administration and record the latencies.

  • Data Analysis: Analyze the data as described for the tail-flick test.

Von Frey Test for Mechanical Allodynia in Rats

This protocol details the assessment of mechanical sensitivity.

Objective: To determine the paw withdrawal threshold in response to mechanical stimulation.

Materials:

  • Set of von Frey filaments with varying bending forces

  • Elevated wire mesh platform

  • Plastic enclosures for the animals

Procedure:

  • Acclimation: Acclimate the rats to the testing chambers on the wire mesh floor.

  • Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range. A positive response is a sharp withdrawal of the paw. Use the "up-down" method to determine the 50% withdrawal threshold.

  • Induction of Allodynia (if applicable): This test is often used in models of neuropathic or inflammatory pain.

  • Administration: Administer this compound/vehicle and the opioid agonist/saline.

  • Post-treatment Threshold: At specified times, re-assess the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: The 50% withdrawal threshold is calculated using the up-down method data. An increase in the threshold indicates an analgesic effect.

Quantitative Data Summary

The following tables summarize data from preclinical and clinical studies. Note that direct preclinical data on this compound's effect on central analgesia tests is limited, as studies typically focus on its gastrointestinal effects.

Table 1: Effect of this compound on Opioid-Induced Delay in Gastrointestinal Transit in Rats

Treatment GroupGeometric Center (GC) of 51Cr
Intestinal Manipulation (Control)2.92 +/- 0.17
+ this compound (1 mg/kg)Significantly reversed delay
+ this compound (3 mg/kg)Significantly reversed delay
Intestinal Manipulation + Morphine (1 mg/kg)1.97 +/- 0.11
+ this compound (1 mg/kg)Significantly improved delay
+ this compound (3 mg/kg)Significantly improved delay
Data adapted from a study on postoperative ileus in rats.

Table 2: Clinical Efficacy of this compound for Opioid-Induced Bowel Dysfunction

Treatment Group (6 weeks)Mean Weekly Increase in Spontaneous Bowel Movements
Placebo-
This compound 0.5 mg twice daily+1.71
This compound 1 mg once daily+1.64
This compound 1 mg twice daily+2.52
Data from a clinical trial in patients with non-cancer pain.

Table 3: Effect of this compound on Postoperative Ileus Recovery in Bowel Resection Patients (Pooled Phase III Data)

Treatment GroupHazard Ratio for GI Recovery (vs. Placebo)Mean Acceleration in Time to Hospital Discharge Order Written (vs. Placebo)
This compound 6 mg1.28 (P ≤ 0.001)16 hours
This compound 12 mg1.38 (P ≤ 0.001)18 hours
This data highlights the peripheral efficacy of this compound without reported central analgesic antagonism.

Visualizations

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia Ca_Channel->Analgesia Reduces Neurotransmitter Release K_Channel->Analgesia Leads to Hyperpolarization

Mu-Opioid Receptor Signaling Pathway

experimental_workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Analgesic Test (Tail-Flick, Hot Plate, or Von Frey) acclimation->baseline grouping Randomize into Groups: - Vehicle + Saline - Vehicle + Opioid - this compound + Opioid baseline->grouping drug_admin Drug Administration post_drug_test Post-Treatment Analgesic Testing (at multiple time points) drug_admin->post_drug_test grouping->drug_admin data_analysis Data Analysis (%MPE or Withdrawal Threshold) post_drug_test->data_analysis end End data_analysis->end

Experimental Workflow for Analgesic Testing

References

Technical Support Center: Accounting for Variability in Gut Microbiome Metabolism of Alvimopan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the variability in gut microbiome metabolism of Alvimopan.

Frequently Asked Questions (FAQs)

Q1: What is the role of the gut microbiome in the metabolism of this compound?

This compound is a peripherally acting μ-opioid receptor antagonist.[1][2] It is primarily metabolized by the intestinal microflora into an active metabolite, ADL 08-0011.[1][3][] This conversion is a hydrolysis reaction. While this metabolite is pharmacologically active, its contribution to the clinical efficacy of this compound in postoperative ileus is not considered significant. The primary mechanism of action of this compound is the competitive binding to μ-opioid receptors in the gastrointestinal tract.

Q2: What causes the variability in this compound metabolism by the gut microbiome?

The significant inter-individual variability in the composition and function of the gut microbiome is the primary driver of variability in this compound metabolism. The presence and abundance of specific bacterial species and the expression of enzymes capable of hydrolyzing this compound will differ between individuals. This variability can influence the rate and extent of ADL 08-0011 formation.

Q3: What are the known pharmacokinetic parameters of this compound and its metabolite?

The oral bioavailability of this compound is low, approximately 6%. Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Oral Bioavailability~6% (range 1% to 19%)
Time to Maximum Concentration (Tmax)2 hours (single oral dose)
Peak Plasma Concentration (Cmax)10.98 ng/mL (12 mg twice daily)
Volume of Distribution (Vd)11 to 98 L
Plasma Protein Binding70% to 80%
Terminal Half-life10 to 18 hours
Metabolite AppearanceDelayed by ~34 hours after a single dose

Q4: How can I study the metabolism of this compound by the gut microbiome in my lab?

In vitro models are commonly used to study drug metabolism by the gut microbiota. These can range from culturing specific bacterial isolates to using complex pooled fecal samples from human donors. A general workflow involves incubating this compound with the microbial culture under anaerobic conditions and analyzing the depletion of the parent drug and the formation of the metabolite ADL 08-0011 over time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion of this compound to ADL 08-0011 - Absence of bacteria with the necessary enzymatic activity in the culture. - Inappropriate anaerobic conditions. - Incorrect concentration of this compound. - Issues with the analytical method.- Screen different individual or pooled fecal samples. - Ensure strict anaerobic conditions are maintained throughout the experiment. - Optimize the substrate concentration. - Validate the analytical method (e.g., LC-MS/MS) for both this compound and its metabolite.
High variability between replicates - Inhomogeneous fecal slurry. - Inconsistent inoculation volumes. - Contamination of the cultures. - Instability of this compound or its metabolite.- Thoroughly homogenize the fecal slurry before inoculation. - Use calibrated pipettes for accurate volume transfer. - Employ strict aseptic techniques. - Assess the stability of the compounds in the experimental matrix.
Inconsistent results across different donor samples - This is expected due to the high inter-individual variability of the gut microbiome.- Characterize the microbiome composition of each donor sample using techniques like 16S rRNA gene sequencing. - Correlate the metabolic activity with the presence and abundance of specific microbial taxa or genes.

Experimental Protocols

In Vitro Metabolism of this compound using a Pooled Human Fecal Slurry Model

This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.

1. Preparation of Fecal Slurry:

  • Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

  • Pool the samples and homogenize them in a 1:10 (w/v) ratio with a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline supplemented with a reducing agent like L-cysteine).

  • Perform all steps in an anaerobic chamber.

2. Incubation:

  • In an anaerobic chamber, dispense the fecal slurry into sterile, anaerobic tubes.

  • Add a stock solution of this compound to achieve the desired final concentration (e.g., 10 µM).

  • Include a negative control (fecal slurry without this compound) and a sterile control (this compound in buffer without fecal slurry).

  • Incubate the tubes at 37°C for a defined time course (e.g., 0, 2, 4, 8, 24 hours).

3. Sample Analysis:

  • At each time point, quench the reaction by adding a solvent like acetonitrile.

  • Centrifuge the samples to pellet the solids.

  • Analyze the supernatant for the concentrations of this compound and its metabolite ADL 08-0011 using a validated analytical method such as LC-MS/MS.

4. Data Interpretation:

  • Plot the concentration of this compound and ADL 08-0011 over time to determine the rate of metabolism.

  • Compare the metabolic rates between different donor pools to assess variability.

Visualizations

Alvimopan_Metabolism_Pathway This compound This compound Metabolite ADL 08-0011 (Active Metabolite) This compound->Metabolite Hydrolysis Enzyme Gut Microbiome (Hydrolytic Enzymes) Enzyme->this compound

Caption: Metabolic conversion of this compound to its active metabolite by gut microbiome enzymes.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Incubation_Setup Incubation with this compound (Anaerobic, 37°C) Homogenization->Incubation_Setup Time_Points Time Course Sampling (0, 2, 4, 8, 24h) Incubation_Setup->Time_Points Quenching Reaction Quenching Time_Points->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for in vitro analysis of this compound metabolism by gut microbiota.

References

Technical Support Center: Enhancing the Translational Relevance of Alvimopan Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and interpreting preclinical studies of Alvimopan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and improve the translational relevance of your findings.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peripherally acting mu-opioid receptor antagonist.[1] It works by selectively blocking the binding of opioids to mu-opioid receptors in the gastrointestinal tract.[1] This antagonism helps to restore normal gut motility without interfering with the central analgesic effects of opioids, making it a valuable agent in the management of postoperative ileus (POI).[1]

Q2: Why is there a need to improve the translational relevance of this compound preclinical models?

A2: While this compound has shown clinical efficacy, translating preclinical findings to successful clinical outcomes remains a challenge. This is often due to the complexity of postoperative ileus, which involves both opioid-induced and inflammatory components.[2] Preclinical models that do not accurately recapitulate this complex pathophysiology can lead to misleading results. Furthermore, species-specific differences in metabolism and pharmacokinetics can impact the drug's efficacy and safety profile.

Preclinical Models

Q3: What are the most common preclinical models used to study this compound's effect on postoperative ileus?

A3: The most common preclinical models involve inducing postoperative ileus in rodents, typically mice and rats, through intestinal manipulation.[3] This surgical procedure mimics the trauma of abdominal surgery and leads to a measurable delay in gastrointestinal transit. To study the opioid-induced component of ileus, these models are often combined with the administration of an opioid agonist, such as morphine.

Q4: How can I differentiate between the opioid-induced and inflammatory components of postoperative ileus in my preclinical model?

A4: It is crucial to have distinct experimental groups to dissect these two components. An "opioid-induced ileus" group would receive an opioid agonist (e.g., morphine) without surgical manipulation. An "inflammatory ileus" group would undergo intestinal manipulation without opioid administration. A combination group (intestinal manipulation + opioid) will represent a more clinically relevant scenario. This compound's efficacy can then be tested in each of these groups to determine its relative contribution to mitigating each component of ileus. One study found that this compound was effective against the transit-delaying effects of morphine but not when a robust inflammatory component was present.

Troubleshooting Guides

Experimental Variability

Q1: My gastrointestinal transit time measurements show high variability between animals in the same group. What are the possible causes and solutions?

A1: High variability is a common issue in rodent models of postoperative ileus. Here are some potential causes and their solutions:

Potential Cause Solution
Inconsistent Surgical Technique Standardize the intestinal manipulation procedure. A novel method using a defined pressure application has been shown to reduce variability compared to manual compression with cotton applicators. Ensure the duration and extent of bowel handling are consistent across all animals. Avoid twisting the intestine during manipulation to prevent mechanical obstruction.
Animal Stress Acclimatize animals to the housing and experimental conditions for at least a week before the study. Handle animals gently and consistently. Perform procedures during the animal's dark cycle (active phase) to minimize stress-induced alterations in gut motility.
Variations in Gut Microbiome House animals from the same source and in the same environment to minimize variations in gut flora, which can influence this compound's metabolism and overall gut motility.
Inaccurate Measurement of GI Transit Ensure precise oral gavage of the transit marker (e.g., FITC-dextran). When dissecting the gut, handle it gently to prevent artificial movement of the marker. Standardize the segmentation of the intestine for analysis.
Drug Administration and Efficacy

Q2: I am not observing a significant effect of this compound in my postoperative ileus model. What could be the reason?

A2: Several factors can contribute to a lack of this compound efficacy in a preclinical setting:

Potential Cause Troubleshooting Step
Overwhelming Inflammatory Response This compound primarily targets the opioid-induced component of ileus. If your surgical manipulation induces a very strong inflammatory response, the beneficial effects of this compound may be masked. Consider using a less traumatic surgical technique or including an anti-inflammatory agent as a positive control to dissect the inflammatory component.
Inappropriate Dosing Ensure the dose of this compound is appropriate for the species and the severity of the induced ileus. A dose-response study may be necessary to determine the optimal dose in your model. In rats, doses of 1 and 3 mg/kg have been shown to be effective.
Timing of Administration The timing of this compound administration relative to surgery and opioid administration is critical. In a rat model, this compound was more effective when given before surgery compared to after.
Metabolism by Gut Microbiota The gut microbiome can metabolize this compound. Significant alterations in the gut flora of your animal colony could potentially impact the drug's bioavailability and efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound, providing a reference for expected outcomes.

Table 1: Effect of this compound on Gastrointestinal Transit (Geometric Center) in a Rat Model of Postoperative Ileus

Experimental GroupTreatmentGeometric Center (GC) ± SEM
Intestinal ManipulationVehicle2.92 ± 0.17
Intestinal Manipulation + MorphineVehicle1.97 ± 0.11
Intestinal ManipulationThis compound (1 mg/kg)Significantly improved vs. Vehicle
Intestinal ManipulationThis compound (3 mg/kg)Significantly improved vs. Vehicle
Intestinal Manipulation + MorphineThis compound (1 mg/kg)Significantly improved vs. Vehicle
Intestinal Manipulation + MorphineThis compound (3 mg/kg)Significantly improved vs. Vehicle

Data adapted from a study in rats where gastrointestinal transit was measured using the geometric center of 51Cr distribution.

Experimental Protocols

Induction of Postoperative Ileus and Measurement of Gastrointestinal Transit in Mice

This protocol is a synthesis of established methods for inducing postoperative ileus and measuring gastrointestinal transit.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Heating pad

  • Sterile surgical instruments

  • Sterile saline

  • FITC-dextran (fluorescein isothiocyanate-dextran)

  • Oral gavage needles

  • Spectrofluorometer

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Shave the abdomen and sterilize the area with 70% ethanol.

    • Place the animal on a heating pad to maintain body temperature throughout the procedure.

  • Laparotomy and Intestinal Manipulation:

    • Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.

    • Gently exteriorize the small intestine and cecum onto sterile saline-moistened gauze.

    • Manipulate the small intestine by gentle rolling between two moist cotton applicators for a standardized duration (e.g., 5 minutes) to induce inflammation. Avoid direct contact with and stretching of the stomach and colon.

    • Carefully return the intestines to the abdominal cavity.

    • Close the abdominal wall and skin with sutures.

  • Drug and Marker Administration:

    • Administer this compound or vehicle via oral gavage at the appropriate time point relative to the surgery.

    • At a set time post-surgery (e.g., 22.5 hours), administer a non-absorbable fluorescent marker, such as FITC-dextran (e.g., 200 µL of a 5 mg/mL solution), via oral gavage.

  • Measurement of Gastrointestinal Transit:

    • After a defined period following marker administration (e.g., 90 minutes), euthanize the mouse.

    • Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon.

    • Divide the gastrointestinal tract into predefined segments (e.g., stomach, 10 equal segments of the small intestine, cecum, and 3 equal segments of the colon).

    • Measure the fluorescence intensity in the contents of each segment using a spectrofluorometer.

    • Calculate the geometric center (GC) of the fluorescence distribution to quantify gastrointestinal transit. The GC is calculated as the sum of (the fraction of fluorescence in each segment multiplied by the segment number) for all segments.

Visualizations

Signaling Pathway of Opioid-Induced Gut Dysmotility

Opioid_Signaling Opioid Opioid Agonist (e.g., Morphine) MuReceptor Mu-Opioid Receptor (in gut) Opioid->MuReceptor Binds to Inhibition Inhibition of Acetylcholine Release MuReceptor->Inhibition Activates This compound This compound This compound->MuReceptor Blocks DecreasedMotility Decreased Gut Motility (Postoperative Ileus) Inhibition->DecreasedMotility Leads to

Caption: this compound competitively blocks opioid binding to mu-receptors in the gut.

Experimental Workflow for this compound Preclinical Study

Alvimopan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Surgery Induce Postoperative Ileus (Intestinal Manipulation) Animal_Acclimatization->Surgery Drug_Prep Prepare this compound/Vehicle Drug_Admin Administer this compound/Vehicle Drug_Prep->Drug_Admin Surgery->Drug_Admin Marker_Admin Administer FITC-Dextran Drug_Admin->Marker_Admin Euthanasia Euthanize Animal Marker_Admin->Euthanasia Dissection Dissect GI Tract Euthanasia->Dissection Fluorescence_Measurement Measure Fluorescence Dissection->Fluorescence_Measurement Data_Analysis Calculate Geometric Center Fluorescence_Measurement->Data_Analysis

Caption: Workflow for assessing this compound's efficacy in a rodent POI model.

Logical Relationship of Factors Influencing POI

POI_Factors POI Postoperative Ileus (POI) Opioid Opioid Administration Opioid->POI Contributes to Inflammation Surgical Trauma (Intestinal Manipulation) Inflammation->POI Contributes to This compound This compound This compound->Opioid Antagonizes AntiInflammatory Anti-inflammatory Agent AntiInflammatory->Inflammation Reduces

References

Strategies to enhance the solubility of Alvimopan for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the solubility of Alvimopan for successful in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Media

Root Cause Analysis and Step-by-Step Solutions

Researchers frequently observe precipitation when diluting a concentrated this compound stock solution (typically in DMSO) into aqueous buffers or cell culture media. This occurs because this compound is poorly soluble in neutral aqueous solutions.[1] The following workflow provides a systematic approach to resolving this issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Start: this compound Precipitation Observed check_concentration Is the final this compound concentration as low as experimentally feasible? start->check_concentration lower_concentration Action: Reduce final concentration and re-test. check_concentration->lower_concentration No check_dmso Is the final DMSO concentration ≤ 0.5%? check_concentration->check_dmso Yes lower_concentration->check_concentration adjust_dmso Action: Adjust stock concentration to lower the final DMSO volume. check_dmso->adjust_dmso No use_cosolvent Strategy 1: Employ a Co-Solvent System check_dmso->use_cosolvent Yes, precipitation persists use_cyclodextrin Strategy 2: Use a Cyclodextrin-Based Formulation check_dmso->use_cyclodextrin Yes, precipitation persists adjust_ph Strategy 3: Adjust the pH of the Aqueous Medium check_dmso->adjust_ph Yes, precipitation persists adjust_dmso->check_dmso protocol_cosolvent Follow Protocol 2: Co-Solvent Formulation use_cosolvent->protocol_cosolvent protocol_cyclodextrin Follow Protocol 3: Cyclodextrin Formulation use_cyclodextrin->protocol_cyclodextrin protocol_ph Follow Protocol 4: pH Modification adjust_ph->protocol_ph end_success Success: this compound is Soluble protocol_cosolvent->end_success protocol_cyclodextrin->end_success protocol_ph->end_success

Caption: A stepwise decision-making workflow for addressing this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that affect its solubility?

A1: this compound is a peripherally acting μ-opioid receptor antagonist.[2] Its solubility is influenced by the following properties:

PropertyValueImplication for Solubility
Molecular Weight 424.53 g/mol [3]Relatively large molecule, which can limit solubility.
Water Solubility <0.1 mg/mL (at pH 3.0-9.0)[1]Very poorly soluble in neutral aqueous solutions.
pH-Dependent Solubility 1-5 mg/mL (at pH 1.2), 10-25 mg/mL (in 0.1 N NaOH)[1]Solubility is significantly enhanced in acidic and basic conditions.
Zwitterionic Nature Exists as a zwitterion at physiological pH.[1]This can lead to strong intermolecular interactions, reducing solubility.
DMSO Solubility ≥ 100 mg/mL[4]Highly soluble in DMSO, making it a suitable solvent for stock solutions.

Q2: What is a reliable starting protocol for preparing an this compound stock solution?

A2: A common and effective starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Protocol 1: Basic this compound Stock Solution (10 mM in DMSO)

    • Weigh out a precise amount of this compound powder.

    • Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[5]

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: My compound still precipitates even with low final DMSO concentrations. What are my next options?

A3: If reducing the final DMSO concentration is not sufficient, more advanced formulation strategies are necessary. Here are three validated approaches:

  • Strategy 1: Co-Solvent Formulation Co-solvents can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A formulation using PEG300 and Tween-80 has been shown to be effective.[4]

  • Strategy 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[4]

  • Strategy 3: pH Adjustment Given this compound's increased solubility in acidic and basic conditions, adjusting the pH of your assay buffer (if your experimental system can tolerate it) can be a simple and effective solution.[1]

Q4: How might these solubilization strategies affect my in vitro assay results?

A4: It is crucial to consider the potential for interference from your chosen solubilization method.

StrategyPotential InterferencesMitigation
DMSO Can be cytotoxic at concentrations >0.5-1%.[5] May interfere with some enzymatic assays.Keep final DMSO concentration as low as possible (ideally ≤0.1%) and include a vehicle control in all experiments.
Co-solvents (PEG300, Tween-80) Can have cytotoxic effects and may interfere with assays that involve lipid membranes or protein conformation.Perform a vehicle-only toxicity test to determine the maximum tolerable concentration for your cell line.
Cyclodextrins (SBE-β-CD) Can interact with cell membrane components. May interfere with assays that measure protein-ligand binding.Include a vehicle control with the same concentration of cyclodextrin.
pH Adjustment Can alter cell physiology, enzyme activity, and protein stability.Ensure your experimental system is robust to the required pH change and that all control conditions are at the same pH.

Q5: Can this compound itself be cytotoxic or interfere with common cell viability assays?

A5: While specific data on this compound-induced cytotoxicity across a wide range of cell lines is limited, it is always important to assess the direct effect of your compound on cell viability. Furthermore, be aware that compounds can interfere with the readouts of common viability assays:

  • MTT/XTT Assays: These assays measure metabolic activity. A compound that alters cellular metabolism without being cytotoxic can produce misleading results.[6][7]

  • Luciferase-Based Assays: Some small molecules are known to directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results.[8][9]

It is recommended to confirm key findings with an alternative method that relies on a different detection principle (e.g., a dye-based exclusion assay like Trypan Blue or a real-time cell imaging system).

Experimental Protocols

Protocol 2: Co-Solvent Formulation for Enhanced this compound Solubility

This protocol is adapted from a formulation designed for in vivo use but can be scaled down for in vitro applications.[4]

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • To prepare a 2.5 mg/mL working solution, sequentially add and mix the following components in the specified ratios:

    • 10% this compound stock solution (from step 1)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or desired aqueous buffer

  • Vortex thoroughly after each addition to ensure a clear solution. This formulation can achieve an this compound concentration of at least 2.5 mg/mL.[4]

Protocol 3: Cyclodextrin-Based Formulation for Enhanced this compound Solubility

This protocol utilizes SBE-β-CD to improve the aqueous solubility of this compound.[4]

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • To prepare the final working solution, dilute the this compound DMSO stock into the SBE-β-CD solution. A common ratio is 10% DMSO stock to 90% of the 20% SBE-β-CD solution.

  • This method can achieve an this compound concentration of at least 2.5 mg/mL.[4]

Protocol 4: pH Modification for Enhanced this compound Solubility

This protocol leverages the pH-dependent solubility of this compound.[1]

  • Determine the pH tolerance of your in vitro assay system.

  • Prepare your aqueous buffer (e.g., PBS, cell culture media without bicarbonate) and adjust the pH to an acidic value (e.g., pH 1.2-3.0) using HCl or a basic value (e.g., pH > 9.0) using NaOH.

  • Prepare a concentrated stock of this compound in DMSO.

  • Dilute the this compound stock into the pH-adjusted buffer.

  • If using in a cell culture experiment, ensure the final pH of the medium after adding the this compound solution is within a physiologically acceptable range for your cells.

Visualization of this compound's Mechanism of Action

This compound is a competitive antagonist of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Its primary action is to block the downstream signaling cascade typically initiated by opioid agonists.

G cluster_0 Mu-Opioid Receptor Signaling Pathway This compound This compound mu_receptor Mu-Opioid Receptor (GPCR) This compound->mu_receptor Blocks opioid_agonist Opioid Agonist (e.g., Morphine) opioid_agonist->mu_receptor Activates g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP Levels adenylyl_cyclase->camp neuronal_inhibition ↓ Neuronal Excitability ↓ Neurotransmitter Release camp->neuronal_inhibition ion_channel->neuronal_inhibition

References

Best practices for handling and storage of Alvimopan for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Alvimopan, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peripherally acting mu-opioid receptor (PAM-OR) antagonist.[][2][3] It selectively blocks the binding of opioids to mu-opioid receptors in the gastrointestinal tract.[3] Due to its chemical properties, it does not cross the blood-brain barrier, which allows it to counteract the gastrointestinal side effects of opioids, such as constipation and postoperative ileus, without affecting their central analgesic effects.[]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a white to light beige powder. At physiological pH, it exists as a zwitterion, which contributes to its low solubility in water. Key properties are summarized in the table below.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For the solid powder, it is best to follow the supplier's recommendations, which generally involve storage in a well-closed container at controlled room temperature. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.

Q4: How do I reconstitute this compound for in vitro experiments?

A4: this compound is sparingly soluble in water but has good solubility in DMSO (≥ 100 mg/mL). For most in vitro assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium. Ensure the final DMSO concentration in your assay is low enough to not affect the experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous solution This compound has low solubility in aqueous buffers, especially between pH 3.0 and 9.0 (<0.1 mg/mL). The final concentration in your experiment may be too high for its solubility in the chosen buffer.- Prepare a high-concentration stock solution in DMSO.- Serially dilute the stock solution in your aqueous buffer to the final working concentration.- If precipitation still occurs, consider using a solubilizing agent like PEG300 or Tween-80 in your vehicle, but ensure it does not interfere with your experiment.- Gentle heating and/or sonication can also aid in dissolution.
Inconsistent experimental results - Degradation of this compound: this compound can degrade under certain stress conditions, such as strong acidic hydrolysis.- Improper Storage: Stock solutions may have degraded if not stored at the recommended temperatures.- Variability in biological system: The expression of mu-opioid receptors can vary between cell lines or tissue preparations.- Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C.- Avoid exposing this compound solutions to harsh acidic or basic conditions for extended periods.- Perform quality control checks on your biological system, such as quantifying mu-opioid receptor expression.- Include appropriate positive and negative controls in your experimental design.
This compound appears to antagonize central opioid effects in my in vivo model This is highly unlikely as this compound is designed to be peripherally restricted and does not readily cross the blood-brain barrier.- Verify the integrity of the blood-brain barrier in your animal model.- Re-evaluate your experimental design and data analysis to ensure that the observed effects are not due to other confounding factors.- Confirm the identity and purity of your this compound sample.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Appearance White to light beige powder
Molecular Formula C25H32N2O4
Molecular Weight 424.5 g/mol
Solubility in Water (pH 3.0-9.0) < 0.1 mg/mL
Solubility in pH 1.2 buffer 1 to 5 mg/mL
Solubility in 0.1 N NaOH (aq) 10 to 25 mg/mL
Solubility in DMSO ≥ 100 mg/mL
pKa (Strongest Acidic) 3.71
pKa (Strongest Basic) 10.66

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureDurationReference
-20°C 1 month
-80°C 6 months

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound acts as a competitive antagonist at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). In the gastrointestinal tract, endogenous or exogenous opioids bind to this receptor, leading to a signaling cascade that inhibits adenylate cyclase, reduces cyclic AMP (cAMP) levels, and ultimately decreases neurotransmitter release, resulting in reduced gut motility. This compound blocks this initial binding step.

Alvimopan_Signaling_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_Protein Gi/o Protein MOR->G_Protein Activates Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Binds & Activates This compound This compound This compound->MOR Blocks Binding AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Effect ↓ Neurotransmitter Release ↓ Gut Motility

Caption: this compound blocks opioid binding to the mu-opioid receptor.

General Experimental Workflow for In Vitro Testing

The following workflow outlines a general procedure for testing the efficacy of this compound in an in vitro setting, such as a cell-based assay measuring cAMP levels or a guinea pig ileum contractility assay.

Experimental_Workflow prep_stock 1. Prepare this compound Stock Solution (in DMSO) pre_inc 3. Pre-incubate with this compound or Vehicle Control prep_stock->pre_inc prep_assay 2. Prepare Biological System (e.g., Cells, Tissue) prep_assay->pre_inc add_agonist 4. Add Opioid Agonist pre_inc->add_agonist measure 5. Measure Endpoint (e.g., cAMP, Muscle Contraction) add_agonist->measure analyze 6. Data Analysis measure->analyze

Caption: General workflow for in vitro testing of this compound.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues when working with this compound.

Troubleshooting_Logic start Problem Encountered (e.g., No Effect, Precipitation) check_sol Is the compound fully dissolved? start->check_sol sol_actions Action: - Use DMSO stock - Gentle heating/sonication - Check final concentration check_sol->sol_actions No check_storage Was the stock solution stored correctly? check_sol->check_storage Yes sol_actions->check_storage storage_actions Action: - Prepare fresh stock - Store at -20°C or -80°C check_storage->storage_actions No check_controls Did experimental controls (positive/negative) work? check_storage->check_controls Yes storage_actions->check_controls control_actions Action: - Validate assay components - Check biological system - Review protocol check_controls->control_actions No end Problem Resolved check_controls->end Yes control_actions->end

Caption: A logical flow for troubleshooting this compound experiments.

References

Validation & Comparative

A Preclinical Showdown: Alvimopan vs. Methylnaltrexone for Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peripherally acting mu-opioid receptor antagonists (PAMORAs) is critical for advancing the treatment of opioid-induced constipation (OIC). This guide provides a detailed, data-driven comparison of two prominent PAMORAs, Alvimopan and Methylnaltrexone, based on available preclinical models.

Opioid analgesics are indispensable for managing moderate to severe pain, but their utility is often hampered by debilitating side effects, most notably OIC. This condition arises from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility. This compound and Methylnaltrexone are designed to counteract these peripheral effects without compromising central analgesia. While both drugs share this common goal, their preclinical profiles reveal significant differences in receptor affinity, potency, and efficacy in various models.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and Methylnaltrexone are peripherally restricted mu-opioid receptor antagonists. Their limited ability to cross the blood-brain barrier is a key design feature that preserves the central analgesic effects of opioids.[1][2] However, their molecular interactions with the mu-opioid receptor exhibit notable distinctions.

This compound is a potent, competitive antagonist with a significantly higher binding affinity for the mu-opioid receptor compared to Methylnaltrexone.[3] Furthermore, this compound exhibits a much slower dissociation rate from the receptor, which may contribute to a longer duration of action.[4] Methylnaltrexone, a quaternary derivative of naltrexone, also acts as a competitive antagonist at the mu-opioid receptor, but with a lower binding affinity and a faster dissociation rate compared to this compound.[3]

Preclinical Efficacy: A Head-to-Head Comparison

Direct head-to-head preclinical studies comparing this compound and Methylnaltrexone in standardized models of OIC are limited. However, available data from individual and comparative studies provide valuable insights into their relative performance.

Receptor Binding and Dissociation

A key differentiator between the two compounds lies in their interaction with the mu-opioid receptor at a molecular level.

ParameterThis compoundMethylnaltrexoneReference
pKi (human mu-opioid receptor) 9.68.0
Dissociation half-life (t½) from mu-opioid receptor 30-44 minutes0.46 minutes

Table 1: Receptor Binding Affinity and Dissociation Rates. This table clearly illustrates this compound's higher affinity and significantly slower dissociation from the mu-opioid receptor compared to Methylnaltrexone.

In Vivo Efficacy in a Model of Postoperative Ileus

A study in a rat model of postoperative ileus (POI), a condition with a similar pathophysiology to OIC involving opioid receptor activation, provides a direct in vivo comparison.

Treatment GroupGeometric Center (GC) of 51Cr% Reversal of Morphine-Induced DelayReference
Intestinal Manipulation + Morphine 1.97 ± 0.11-
This compound (1 mg/kg, p.o.) + Morphine Significantly improved vs. Morphine groupData not quantified
This compound (3 mg/kg, p.o.) + Morphine Significantly improved vs. Morphine groupData not quantified
Methylnaltrexone (100 mg/kg, p.o.) + Morphine InactiveNo reversal

Table 2: Comparative Efficacy in a Rat Model of Postoperative Ileus. In this model, orally administered this compound significantly reversed the morphine-exacerbated delay in gastrointestinal transit, whereas a high oral dose of Methylnaltrexone was found to be inactive. It is important to note that Methylnaltrexone is primarily developed for subcutaneous administration for OIC, and its oral bioavailability is low.

Efficacy in Opioid-Induced Delay in Gastrointestinal Transit

This compound: In a study with healthy human volunteers, this compound was shown to reverse the inhibitory effect of codeine on small-bowel and colon transit. In preclinical studies, this compound has been demonstrated to reverse the opioid-induced slowing of GI transit time.

Methylnaltrexone: In a double-blind, randomized, placebo-controlled trial in healthy volunteers, intravenous Methylnaltrexone prevented 97% of the morphine-induced increase in oral-cecal transit time. Subcutaneous administration of Methylnaltrexone has also been shown to be effective in antagonizing morphine-induced delays in oral-cecal transit.

Experimental Protocols

Charcoal Meal Gastrointestinal Transit Assay

This common preclinical model assesses the effect of a compound on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.

Protocol:

  • Animal Model: Male Wistar rats (200-250g) are typically used.

  • Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.

  • Opioid Induction: Constipation is induced by administering an opioid agonist, such as morphine (e.g., 3 mg/kg, s.c.), 30 minutes prior to the charcoal meal.

  • Test Compound Administration: The test compound (this compound, Methylnaltrexone, or vehicle) is administered at a specified time before the opioid (e.g., 60 minutes for oral administration).

  • Charcoal Meal Administration: A suspension of 5% charcoal in 10% gum acacia is administered orally (e.g., 10 ml/kg).

  • Transit Measurement: After a set time (e.g., 60 minutes), animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The gastrointestinal transit is expressed as a percentage of the total length of the small intestine. The ED50 (the dose required to achieve 50% of the maximum effect) can be calculated from the dose-response curve.

Whole-Gut Transit Assay

This assay provides a more comprehensive assessment of transit through the entire gastrointestinal tract.

Protocol:

  • Animal Model: Rats or mice are used.

  • Marker Administration: A non-absorbable colored marker is administered orally.

  • Fecal Pellet Collection: Fecal pellets are collected at regular intervals, and the time to the first appearance of the colored marker is recorded as the whole-gut transit time.

  • Opioid and Test Compound Administration: Similar to the charcoal meal assay, an opioid is administered to induce constipation, and the test compound is given at a predetermined time to assess its effect on reversing the opioid-induced delay in transit.

Visualizing the Mechanisms and Workflows

Signaling_Pathway cluster_opioid Opioid Agonist (e.g., Morphine) cluster_receptor Enteric Neuron cluster_effect Cellular Effect Opioid Opioid MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds & Activates This compound This compound This compound->MuReceptor Blocks (High Affinity, Slow Dissociation) NormalMotility Normal GI Motility & Secretion Methylnaltrexone Methylnaltrexone Methylnaltrexone->MuReceptor Blocks (Lower Affinity, Fast Dissociation) Inhibition Inhibition of Adenylyl Cyclase MuReceptor->Inhibition Leads to ReducedMotility Decreased GI Motility & Secretion (Constipation) Inhibition->ReducedMotility Results in

Caption: Mechanism of action of this compound and Methylnaltrexone at the mu-opioid receptor.

Experimental_Workflow start Start: Animal Acclimation & Fasting treatment Administer Test Compound (this compound, Methylnaltrexone, or Vehicle) start->treatment opioid Induce Constipation (e.g., Morphine s.c.) marker Administer Transit Marker (e.g., Charcoal Meal p.o.) opioid->marker treatment->opioid wait Waiting Period (e.g., 60 minutes) marker->wait euthanasia Euthanasia & Tissue Collection wait->euthanasia measurement Measure Transit Distance euthanasia->measurement analysis Data Analysis (% Transit, ED50) measurement->analysis

Caption: A typical experimental workflow for evaluating PAMORAs in a preclinical OIC model.

Conclusion

Based on the available preclinical data, this compound demonstrates a superior profile in terms of mu-opioid receptor binding affinity and a longer duration of receptor occupancy compared to Methylnaltrexone. In a head-to-head study in a rat model of postoperative ileus, this compound showed efficacy where oral Methylnaltrexone did not. However, it is crucial to consider the different pharmacokinetic profiles and primary routes of administration for these drugs when interpreting these findings. Methylnaltrexone, when administered subcutaneously, has demonstrated efficacy in reversing opioid-induced delays in gastrointestinal transit in other preclinical and clinical settings.

For researchers and drug development professionals, the choice between these agents in preclinical studies should be guided by the specific research question, the animal model employed, and the intended clinical application. Further head-to-head studies in standardized OIC models, particularly comparing orally administered this compound with subcutaneously administered Methylnaltrexone, are warranted to provide a more definitive comparison of their in vivo potencies. This guide serves as a foundational resource for navigating the preclinical landscape of these two important therapies for OIC.

References

Restoring Bowel Function: A Comparative Analysis of Alvimopan and Naloxegol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, mechanisms, and experimental validation of two peripherally acting mu-opioid receptor antagonists in the restoration of gastrointestinal motility.

For researchers and drug development professionals navigating the landscape of gastrointestinal therapeutics, particularly in the context of postoperative ileus (POI) and opioid-induced constipation (OIC), Alvimopan and Naloxegol represent two key peripherally acting mu-opioid receptor antagonists (PAMORAs). While both drugs aim to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects, their clinical applications and efficacy profiles warrant a detailed comparison. This guide provides an objective analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy: Key Performance Indicators

Clinical studies, primarily in the setting of postoperative recovery following major abdominal surgery, have provided valuable data on the comparative efficacy of this compound and Naloxegol. The following tables summarize the key quantitative outcomes from head-to-head and placebo-controlled trials.

Table 1: Comparative Efficacy in Postoperative Ileus (POI) Following Radical Cystectomy

Outcome MeasureThis compoundNaloxegolp-valueCitation
Median Time to First Flatus2 days2 daysp=0.2[1][2]
Incidence of Postoperative Ileus14%14% - 17%p=0.6[1][2]
Median Postoperative Length of Stay6 days6 daysp=0.3[1]
Return of Bowel Function (Days)3.0 days2.5 daysp<0.05 (vs. control)
Incidence of Postoperative Ileus13.3%21.1%-

Table 2: Efficacy of this compound in Postoperative Ileus (vs. Placebo)

Outcome MeasureThis compound (12 mg)PlaceboImprovement with this compoundCitation
Time to GI-2 Recovery*--Accelerated by 13 to 26 hours
Time to Hospital Discharge Order--Accelerated by 13 to 21 hours
Need for Postoperative Nasogastric Tube Insertion--Reduced by 4.3% to 9.8%

*GI-2 Recovery: Toleration of solid food and first bowel movement.

Table 3: Efficacy of Naloxegol in Opioid-Induced Constipation (vs. Placebo)

Outcome MeasureNaloxegol (25 mg)Placebop-valueCitation
Response Rate (Increased Spontaneous Bowel Movements) - KODIAC-444%29%p=0.001
Response Rate (Increased Spontaneous Bowel Movements) - KODIAC-540%29%p=0.021
Time to First Post-dose Spontaneous Bowel Movement (Median) - KODIAC-46 hours36 hours-
Time to First Post-dose Spontaneous Bowel Movement (Median) - KODIAC-512 hours37 hours-

Mechanism of Action: A Shared Pathway

Both this compound and Naloxegol are peripherally acting mu-opioid receptor antagonists. Their therapeutic effect stems from their ability to block the binding of opioid analgesics to mu-opioid receptors in the gastrointestinal tract. This selective antagonism reverses the inhibitory effects of opioids on gut motility, such as decreased contractility and increased fluid absorption, which lead to constipation and ileus. Crucially, due to their limited ability to cross the blood-brain barrier, they do not interfere with the central analgesic effects of opioids.

The binding of an opioid agonist to the mu-opioid receptor in an enteric neuron initiates a signaling cascade that leads to reduced neuronal excitability and decreased neurotransmitter release, ultimately impairing gut motility. This compound and Naloxegol act by competitively inhibiting this initial binding step.

cluster_opioid_action Opioid Agonist Action cluster_pamora_action PAMORA Action Opioid Opioid Agonist MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds to G_Protein Gi/o Protein Activation MuReceptor->G_Protein AdenylylCyclase Inhibition of Adenylyl Cyclase G_Protein->AdenylylCyclase IonChannels Modulation of Ion Channels (Ca2+, K+) G_Protein->IonChannels cAMP Decreased cAMP AdenylylCyclase->cAMP Neurotransmitter Decreased Neurotransmitter Release cAMP->Neurotransmitter IonChannels->Neurotransmitter Motility Decreased Gut Motility Neurotransmitter->Motility PAMORA This compound / Naloxegol (PAMORA) PAMORA->Block Block->MuReceptor Blocks Binding

Fig. 1: Signaling Pathway of Opioid Agonists and PAMORAs.

Experimental Protocols: Assessing Bowel Function Restoration

The evaluation of this compound and Naloxegol's efficacy relies on standardized clinical trial methodologies. While specific protocols may vary slightly between studies, a generalized approach to assessing the restoration of bowel function in a postoperative setting is outlined below.

Objective: To evaluate the efficacy of a test agent (this compound or Naloxegol) compared to a placebo or an active comparator in accelerating the return of gastrointestinal function in patients undergoing major abdominal surgery.

Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled, parallel-group study.

Patient Population: Adult patients scheduled to undergo a specific type of major abdominal surgery (e.g., partial bowel resection, radical cystectomy) and expected to receive postoperative opioid analgesia.

Key Endpoints:

  • Primary Endpoint: Time to first bowel movement or time to a composite endpoint of "GI recovery" (e.g., first bowel movement and toleration of solid food).

  • Secondary Endpoints:

    • Time to first flatus.

    • Incidence of postoperative ileus (defined by a standardized set of clinical criteria).

    • Postoperative length of hospital stay.

    • Time to tolerance of solid food.

    • Need for postoperative nasogastric tube insertion or reinsertion.

    • Patient-reported outcomes on gastrointestinal symptoms (e.g., nausea, bloating, pain).

Procedure:

  • Screening and Enrollment: Patients are screened for eligibility based on inclusion and exclusion criteria and provide informed consent.

  • Randomization: Eligible patients are randomly assigned to receive the investigational drug or the comparator (placebo or active control).

  • Drug Administration: The first dose of the study drug is typically administered preoperatively. Subsequent doses are administered at fixed intervals (e.g., twice daily) until hospital discharge or for a specified duration.

  • Postoperative Care: All patients receive standardized postoperative care, including pain management with opioids (e.g., via patient-controlled analgesia), diet advancement protocols, and mobilization.

  • Data Collection:

    • Trained clinical staff record the date and time of the first passage of flatus and the first bowel movement.

    • Dietary intake and tolerance are documented.

    • Clinical signs and symptoms of ileus (e.g., abdominal distension, nausea, vomiting, inability to tolerate solid food) are assessed daily.

    • Patient-reported outcome questionnaires are administered at specified time points.

    • The date and time of the hospital discharge order and actual discharge are recorded.

  • Statistical Analysis: The time-to-event endpoints are typically analyzed using survival analysis methods (e.g., Kaplan-Meier curves, log-rank test, Cox proportional hazards models). Categorical endpoints are analyzed using methods such as the chi-squared test or Fisher's exact test.

Start Patient Screening and Consent Randomization Randomization Start->Randomization GroupA Group A: This compound / Naloxegol Randomization->GroupA GroupB Group B: Placebo / Active Comparator Randomization->GroupB Surgery Abdominal Surgery GroupA->Surgery GroupB->Surgery PostOp Standardized Postoperative Care Surgery->PostOp DataCollection Daily Data Collection: - Time to Flatus/BM - GI Symptoms - Diet Tolerance PostOp->DataCollection Endpoint Primary & Secondary Endpoint Assessment DataCollection->Endpoint Analysis Statistical Analysis Endpoint->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Fig. 2: Generalized Experimental Workflow for Clinical Trials.

Conclusion

Both this compound and Naloxegol have demonstrated efficacy in accelerating the restoration of bowel function in patients receiving opioids. In the context of postoperative ileus following radical cystectomy, studies suggest comparable efficacy between the two agents. Naloxegol has also shown significant efficacy in treating opioid-induced constipation in patients with chronic non-cancer pain. The choice between these agents may be influenced by specific clinical indications, cost-effectiveness, and institutional formularies. The robust experimental designs of the clinical trials provide a solid foundation for evidence-based decision-making in the management of opioid-induced gastrointestinal dysfunction.

References

A Head-to-Head Clinical Guide to PAMORAs in Postoperative Ileus

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of peripherally acting μ-opioid receptor antagonists (PAMORAs) for the management of postoperative ileus (POI), supported by available clinical and preclinical data.

Postoperative ileus, the transient impairment of bowel function after surgery, remains a significant cause of patient morbidity and increased healthcare costs.[1] Opioids, a cornerstone of postoperative pain management, contribute significantly to the development of POI by acting on μ-opioid receptors in the gastrointestinal tract. Peripherally acting μ-opioid receptor antagonists (PAMORAs) are a class of drugs designed to block these peripheral opioid effects without compromising their central analgesic properties.[2][3][4] This guide provides a comparative overview of the clinical trial data for various PAMORAs in the context of POI.

While direct head-to-head clinical trials comparing different PAMORAs for the treatment of POI are limited, this guide synthesizes the available evidence from placebo-controlled trials and preclinical studies to offer a comparative perspective for researchers, scientists, and drug development professionals.[3]

Mechanism of Action: Mu-Opioid Receptor Signaling in the Gut

Opioids induce constipation and ileus by binding to μ-opioid receptors in the enteric nervous system. This binding leads to a cascade of events that inhibit gut motility and secretion. PAMORAs competitively antagonize the binding of opioids to these peripheral receptors, thereby restoring normal gastrointestinal function.

Below is a diagram illustrating the signaling pathway of the μ-opioid receptor and the mechanism of action of PAMORAs.

cluster_0 Enteric Neuron cluster_1 PAMORA Intervention Opioid Opioid MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds AC Adenylyl Cyclase MOR->AC Inhibits IonChannels Ion Channel Modulation MOR->IonChannels RestoredPeristalsis Restored Peristalsis cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter IonChannels->Neurotransmitter Peristalsis ↓ Peristalsis Neurotransmitter->Peristalsis PAMORA PAMORA PAMORA->MOR Blocks Opioid Binding

Caption: Mu-opioid receptor signaling and PAMORA intervention.

Comparative Efficacy of PAMORAs in Clinical Trials

Currently, alvimopan is the only PAMORA approved by the FDA for the management of postoperative ileus. Other PAMORAs, such as methylnaltrexone (B1235389), naloxegol (B613840), and naldemedine (B609404), are primarily indicated for opioid-induced constipation (OIC) but have been investigated for their potential role in POI.

Table 1: Summary of Key Clinical Trial Data for PAMORAs in Postoperative Ileus

Drug (Trade Name)Indication for POIKey Efficacy Outcomes in POI Trials
This compound (Entereg®)Yes- Reduced time to return of bowel function. - Shortened hospital length of stay. - Decreased incidence of postoperative ileus.
Methylnaltrexone (Relistor®)No- Phase II trials showed promise in improving GI recovery and reducing time to discharge readiness. - Phase III trials did not consistently show a benefit over placebo for primary and secondary outcomes. - Some studies suggest a reduction in GI complications.
Naloxegol (Movantik®)No- A small active comparator analysis with this compound in patients undergoing radical cystectomy showed no significant difference in the development of POI or hospital length of stay.
Naldemedine (Symproic®)No- No published clinical trial data for POI. - Preclinical studies in rodent models suggest efficacy in improving postoperative intestinal hypomotility and adhesions, comparable to this compound.

Experimental Protocols in Key Clinical Trials

A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial outcomes.

This compound Pivotal Trials (General Protocol Summary)

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population: Patients undergoing major abdominal surgery, such as partial bowel resection with primary anastomosis.

  • Intervention: Oral administration of this compound (typically 12 mg) or placebo, initiated prior to surgery and continued twice daily until hospital discharge or for a maximum of 7 days.

  • Primary Endpoints: Time to return of upper and lower gastrointestinal function (composite endpoint of toleration of solid food and first flatus or bowel movement), and time to hospital discharge order written.

  • Secondary Endpoints: Incidence of postoperative ileus, hospital readmission rates, and adverse events.

Methylnaltrexone for POI (Phase III Trial Protocol Summary)

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients undergoing segmental colectomy.

  • Intervention: Intravenous methylnaltrexone or placebo administered postoperatively.

  • Primary and Secondary Endpoints: While specific endpoints varied, they generally included measures of time to first bowel movement, time to discharge, and overall GI recovery. However, the preliminary results indicated that methylnaltrexone was not superior to placebo for these outcomes.

Naloxegol vs. This compound (Active Comparator Analysis)

  • Study Design: Retrospective, active comparator analysis.

  • Patient Population: 130 adult patients with bladder cancer who underwent a radical cystectomy.

  • Intervention: Perioperative administration of either naloxegol or this compound.

  • Outcomes: No significant differences were observed between the two groups in the development of POI or hospital length of stay.

Naldemedine (Preclinical Rodent Models)

  • Study Design: Controlled animal studies.

  • Models: Rodent models of postoperative intestinal hypomotility (induced by mechanical irritation) and postoperative adhesions (induced chemically).

  • Intervention: Oral administration of naldemedine or this compound.

  • Outcomes: Naldemedine significantly inhibited the decrease in intestinal motility and reduced postoperative adhesions, with effects comparable to this compound at the doses tested.

Safety and Tolerability

In clinical trials for their approved indications, PAMORAs have generally been well-tolerated. The most common adverse events are gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. For this compound, there were initial concerns about a potential for increased risk of cardiovascular adverse events in patients taking it for long-term OIC management, which led to a risk evaluation and mitigation strategy (REMS) for its use in POI.

Future Directions and Unmet Needs

The current landscape of PAMORAs for POI highlights a clear need for direct, head-to-head comparative clinical trials to definitively establish the relative efficacy and safety of these agents. While this compound has demonstrated efficacy, the development of alternative or superior PAMORAs for POI remains an active area of research. Further investigation into the utility of methylnaltrexone, naloxegol, and the clinical translation of the promising preclinical data for naldemedine are warranted. A multimodal approach to POI management, which may include PAMORAs in conjunction with other interventions, is likely to be the most effective strategy.

References

Validating the Peripheral Selectivity of Alvimopan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Alvimopan stands as a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This guide provides a comparative analysis of this compound against other opioid antagonists, supported by experimental data, to validate its peripheral selectivity. The information is tailored for researchers, scientists, and drug development professionals.

This document delves into the receptor binding kinetics, in vitro functional activity, and in vivo effects of this compound, contrasting its performance with antagonists like methylnaltrexone (B1235389) and naloxone (B1662785). Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to facilitate a comprehensive understanding of the methodologies used to establish its peripherally restricted profile.

Comparative Analysis of Receptor Binding and Functional Activity

The cornerstone of this compound's peripheral selectivity lies in its distinct pharmacokinetic and pharmacodynamic properties. Unlike traditional opioid antagonists that readily cross the blood-brain barrier, this compound's chemical structure, characterized by a zwitterionic form, large molecular size, and high polarity, limits its passage into the central nervous system (CNS).[1]

Receptor Binding Affinity and Kinetics

In vitro radioligand binding assays have demonstrated this compound's high affinity for the mu-opioid receptor. Notably, this compound and its active metabolite, ADL 08-0011, exhibit higher binding affinity at human mu-opioid receptors than methylnaltrexone.[2] Furthermore, this compound displays a slower dissociation rate from the mu-opioid receptor compared to shorter-acting antagonists like naloxone and N-methylnaltrexone, which may contribute to its prolonged duration of action.[3]

CompoundMu-Opioid Receptor Affinity (pKi)Dissociation Half-Life (t1/2)Opioid Receptor Subtype Selectivity
This compound 9.6[2]30-44 min[3]High for mu; lower for delta and kappa[4]
ADL 08-0011 (this compound metabolite) 9.6[2]Not explicitly statedHighest mu receptor selectivity[2]
Methylnaltrexone 8.0[2]0.46 min[3]Less selective than this compound[2]
Naloxone Not explicitly stated0.82 min[3]Broad-spectrum antagonist
In Vitro Functional Activity

Functional assays, such as those measuring GTPγS incorporation, reveal differences in the intrinsic activity of these antagonists. While methylnaltrexone shows partial agonism, this compound and its metabolite demonstrate negative intrinsic activity, indicating pure antagonism.[2] In isolated guinea pig ileum, a classic model for assessing opioid effects on gut motility, this compound and its metabolite effectively antagonized the inhibitory effects of mu-opioid agonists.[2]

In Vivo Evidence of Peripheral Selectivity

Animal and human studies have consistently demonstrated this compound's ability to counteract opioid-induced gastrointestinal dysfunction without affecting central analgesia.

Preclinical Studies

In rodent models of postoperative ileus (POI), this compound significantly reversed delayed gastrointestinal transit when administered prior to surgery.[5] Notably, even at high doses, this compound requires very high plasma concentrations to antagonize morphine-induced analgesia, highlighting its peripheral restriction.[4] After intravenous administration, this compound is approximately 200 times more potent at blocking peripheral versus central µ-receptors.[4]

Clinical Trials

Multiple Phase III clinical trials have confirmed the efficacy of this compound in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection surgery.[6][7] In these studies, patients treated with this compound experienced a significantly shorter time to their first bowel movement and tolerance of solid food compared to placebo, without a reduction in opioid-induced analgesia or an increase in the amount of opioids administered postoperatively.[7][8]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the mu-opioid receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the human mu-opioid receptor (e.g., CHO cells).

  • Radioligand: A radiolabeled opioid ligand, such as [3H]DAMGO, is used.

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the competing antagonist (this compound, methylnaltrexone, etc.).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Assay for Functional Antagonism

Objective: To assess the functional antagonist activity of this compound on opioid-induced inhibition of intestinal contractions.

Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

  • Agonist Application: A mu-opioid agonist (e.g., morphine) is added to the bath, which inhibits the electrically stimulated contractions.

  • Antagonist Application: Increasing concentrations of the antagonist (this compound, methylnaltrexone, etc.) are added to determine their ability to reverse the agonist-induced inhibition.

  • Measurement: The amplitude of the ileal contractions is recorded.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify antagonist potency.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mechanism of Opioid Action and PAMORA Antagonism cluster_CNS Central Nervous System (Brain) cluster_Gut Gastrointestinal Tract Opioid_CNS Opioid Agonist MOR_CNS Mu-Opioid Receptor Opioid_CNS->MOR_CNS BloodBrainBarrier Blood-Brain Barrier Opioid_CNS->BloodBrainBarrier Crosses Analgesia Analgesia MOR_CNS->Analgesia Opioid_Gut Opioid Agonist MOR_Gut Mu-Opioid Receptor Opioid_Gut->MOR_Gut Constipation Decreased Motility (Constipation) MOR_Gut->Constipation This compound This compound (PAMORA) This compound->MOR_Gut Blocks This compound->BloodBrainBarrier Does Not Cross

Caption: this compound's peripheral action at the mu-opioid receptor.

Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes with Mu-Opioid Receptors start->prep incubate Incubate Membranes with Radioligand and Antagonist prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Bound Radioactivity filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

Guinea Pig Ileum Assay Workflow start Start isolate Isolate Guinea Pig Ileum Segment start->isolate stimulate Induce Contractions with Electrical Stimulation isolate->stimulate add_agonist Add Opioid Agonist to Inhibit Contractions stimulate->add_agonist add_antagonist Add Antagonist to Reverse Inhibition add_agonist->add_antagonist record Record Contraction Amplitude add_antagonist->record analyze Calculate pA2 Value record->analyze end End analyze->end

Caption: Workflow for assessing functional antagonism in gut tissue.

References

Cross-study analysis of Alvimopan's effectiveness in different surgical populations

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of Alvimopan's performance in accelerating gastrointestinal recovery across diverse surgical settings, supported by clinical trial data and mechanistic insights.

This compound, a peripherally acting mu-opioid receptor antagonist, has been extensively studied for its role in accelerating the recovery of gastrointestinal function following various surgical procedures. Postoperative ileus (POI), a transient cessation of coordinated bowel motility, is a common complication of surgery, particularly abdominal procedures, and is often exacerbated by opioid analgesics.[1][2] this compound is designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1][] This guide provides a cross-study analysis of this compound's effectiveness in different surgical populations, presenting quantitative data from key clinical trials, detailing experimental protocols, and visualizing its mechanism of action.

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses across various surgical cohorts. The primary endpoints in these studies typically include the time to recovery of upper and lower gastrointestinal function and the length of hospital stay.

Table 1: Efficacy of this compound in Patients Undergoing Bowel Resection

Study/AnalysisN (this compound/Placebo)This compound DosagePrimary EndpointResult (this compound vs. Placebo)
Phase 3 North American Trials[4]-12 mgTime to GI-2 Recovery¹Accelerated by 13 to 26 hours (P < 0.05)
Time to Discharge OrderAccelerated by 13 to 21 hours (P < 0.05)
Pooled Responder Analysis[5]714 / 69512 mgPostoperative Length of Stay5.6 days vs. 6.6 days (P < 0.001)
Meta-analysis (Accelerated Recovery Program)[6]685 / 70312 mgTime to GI-3 Recovery²Hazard Ratio: 1.42 (P < 0.001)
Time to Hospital DischargeHazard Ratio: 1.37 (P < 0.0001)

¹GI-2 Recovery: Time to first toleration of solid food and first bowel movement.[7] ²GI-3 Recovery: Time to first toleration of solid food and first flatus or bowel movement.[7]

Table 2: Efficacy of this compound in Patients Undergoing Radical Cystectomy

Study/AnalysisN (this compound/Placebo)This compound DosagePrimary EndpointResult (this compound vs. Placebo)
Multicenter RCT[8]143 / 13712 mgTime to GI-2 Recovery5.5 days vs. 6.8 days (Hazard Ratio: 1.8; P < 0.0001)
Mean Length of Stay7.4 days vs. 10.1 days (P = 0.0051)
Meta-analysis[9]294 / 319Not specifiedTime to First Bowel MovementHazard Ratio: 1.27 (P < 0.001)
Length of StayHazard Ratio: 1.17 (P < 0.001)

Table 3: Efficacy of this compound in Laparoscopic Gastrointestinal Surgery

Study/AnalysisN (this compound/Placebo)This compound DosagePrimary EndpointResult (this compound vs. Placebo)
Meta-analysis[10]Pooled from 4 studies (Total N=531)Standard doseIncidence of POI3.07% vs. 12.18% (Odds Ratio: 0.24; P=0.02)
Reduction in Length of Stay0.2 to 1.6 days
Single-center study (Laparoscopic Colectomy)[11]101 / 64Not specifiedMean Length of Stay2.81 days vs. 4.36 days (P < 0.0001)
Incidence of Postoperative Ileus2% vs. 20% (P < 0.0001)

Table 4: Efficacy of this compound in Gynecologic Surgery (Hysterectomy)

Study/AnalysisN (this compound/Placebo)This compound DosagePrimary EndpointResult (this compound vs. Placebo)
Phase 3 Trial (Major Abdominal Surgery including Hysterectomy)[12]152 (6mg) / 146 (12mg) / 1536 mg or 12 mgTime to GI Recovery6 mg: Hazard Ratio: 1.45 (P = 0.003) vs. placebo
12 mg: Hazard Ratio: 1.28 (P = 0.059) vs. placebo
Phase 2 Trial (Bowel Resection or Total Abdominal Hysterectomy)[4]15 (Bowel Resection) / 63 (Hysterectomy)6 mgMedian Time to First Bowel MovementAccelerated by 41 hours
Median Time to Readiness for DischargeAccelerated by 23 hours

Experimental Protocols

The clinical evaluation of this compound has followed rigorous, standardized protocols to ensure the validity and reliability of the findings. A typical Phase III, multicenter, randomized, double-blind, placebo-controlled trial design is outlined below.

A. Patient Population

  • Inclusion Criteria: Adult patients (typically 18 years or older) scheduled for a specific surgical procedure (e.g., partial bowel resection, radical cystectomy).[13] Patients are generally required to be undergoing the procedure via open laparotomy and to be receiving opioid-based patient-controlled analgesia for postoperative pain.[14]

  • Exclusion Criteria: Common exclusion criteria include complete gastrointestinal obstruction, previous total colectomy, end-stage renal disease, severe hepatic impairment, and recent opioid use (within 7 days before surgery).[13]

B. Treatment Administration

  • Dosage: The standard dosage is 12 mg of this compound administered orally 30 minutes to 5 hours before surgery.[2][15]

  • Postoperative Dosing: This is followed by 12 mg twice daily, beginning the day after surgery, for a maximum of seven days or 15 total doses, or until discharge.[2][15]

  • Control: A placebo identical in appearance is administered to the control group following the same schedule.[4]

C. Efficacy Endpoints

  • Primary Endpoint: A composite measure of gastrointestinal recovery, often defined as "GI-2 recovery" (the later of the time to first toleration of solid food and the time to first bowel movement) or "GI-3 recovery" (the later of the time to first toleration of solid food and the time to first passage of flatus or a bowel movement).[7]

  • Secondary Endpoints: These typically include the time to hospital discharge order written, overall length of hospital stay, and the incidence of postoperative ileus-related morbidity.[4][12]

D. Safety and Tolerability Assessment

Adverse events are monitored and recorded throughout the study.[12] Opioid consumption and pain scores are also tracked to ensure that this compound does not interfere with central analgesia.[4]

Mechanism of Action: Signaling Pathway

This compound is a peripherally acting mu-opioid receptor antagonist.[1] Opioids, commonly used for postoperative pain management, bind to mu-opioid receptors in the gastrointestinal tract, leading to decreased motility and contributing to postoperative ileus.[16] this compound selectively blocks these peripheral receptors without crossing the blood-brain barrier, thereby preserving the central analgesic effects of opioids.[]

Alvimopan_Mechanism cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioids Exogenous Opioids (e.g., Morphine) MuReceptor Mu-Opioid Receptor Opioids->MuReceptor Binds to Opioids_CNS Exogenous Opioids DecreasedMotility Decreased GI Motility (Postoperative Ileus) MuReceptor->DecreasedMotility Activates NormalMotility Normal GI Motility MuReceptor->NormalMotility Is Blocked This compound This compound This compound->MuReceptor Antagonizes MuReceptor_CNS Mu-Opioid Receptor Opioids_CNS->MuReceptor_CNS Binds to Analgesia Analgesia MuReceptor_CNS->Analgesia Activates

Caption: this compound's peripheral antagonism of mu-opioid receptors in the gut.

Experimental Workflow

The process of evaluating this compound in a clinical trial setting follows a structured workflow from patient screening to data analysis.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization AlvimopanArm This compound Group (12 mg pre-op, then BID) Randomization->AlvimopanArm Arm 1 PlaceboArm Placebo Group Randomization->PlaceboArm Arm 2 Surgery Surgical Procedure AlvimopanArm->Surgery PlaceboArm->Surgery PostOpMonitoring Postoperative Monitoring (GI Recovery, AEs, Pain Scores) Surgery->PostOpMonitoring DataCollection Data Collection & Endpoint Assessment PostOpMonitoring->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Typical workflow of a randomized controlled trial for this compound.

Conclusion

Across multiple surgical populations, including bowel resection, radical cystectomy, and laparoscopic gastrointestinal surgery, this compound has consistently demonstrated its efficacy in accelerating the return of gastrointestinal function and reducing the length of hospital stay. While the magnitude of the effect may vary slightly depending on the surgical procedure and patient population, the data robustly supports its use as an adjunct to enhanced recovery protocols. The well-defined mechanism of action, focused on peripheral mu-opioid receptor antagonism, provides a strong rationale for its clinical benefits without compromising necessary postoperative pain management. Future research may further delineate its role in other surgical settings and in combination with evolving perioperative care pathways.

References

A Comparative Analysis of Receptor Dissociation Kinetics: Alvimopan and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor dissociation kinetics of Alvimopan, a peripherally acting mu-opioid receptor (MOR) antagonist, with other clinically relevant opioids. Understanding the binding characteristics of these compounds at the molecular level is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Comparison of Mu-Opioid Receptor Binding Kinetics

The interaction of a ligand with its receptor is characterized by its binding affinity (Ki), the rate at which it binds (association rate constant, kon), and the rate at which it unbinds (dissociation rate constant, koff). These kinetic parameters are fundamental to a drug's pharmacodynamic profile, influencing its potency, duration of action, and potential for side effects. A slower dissociation rate, for instance, often correlates with a longer duration of action.

The following table summarizes the available receptor binding kinetic data for this compound and a selection of other opioids at the human mu-opioid receptor.

CompoundClassBinding Affinity (Ki) (nM)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Dissociation Half-life (t1/2) (min)
This compound Antagonist0.4 - 0.77[1][2]Not explicitly reported~4.1 x 10-4 - 2.8 x 10-4 (Calculated)30 - 44
Morphine Agonist1.2[3]Not explicitly reportedNot explicitly reportedNot explicitly reported
Fentanyl Agonist1.346Not explicitly reported~4.6 x 10-3 (Calculated from τ)~2.5 (Calculated from τ)
Naloxone Antagonist1.5 - 2.3Not explicitly reported2.4 x 10-20.82
Naltrexone Antagonist~1.5Not explicitly reportedNot explicitly reported72 - 108 hours (Blockade half-life in brain)
Buprenorphine Partial Agonist0.2Not explicitly reported2.0 x 10-444

Note: The koff for this compound was calculated from its reported dissociation half-life (t1/2) using the formula koff = ln(2)/t1/2. The koff and t1/2 for Fentanyl were calculated from a reported residence time (τ) of 38 seconds, where τ = 1/koff.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein G-protein (Gi/o) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Opioid Opioid (Agonist) Opioid->MOR Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulation

Mu-opioid receptor signaling pathway.

radioligand_binding_assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes with MOR) Total_Binding Total Binding: Receptor + Radioligand Receptor->Total_Binding Nonspecific_Binding Nonspecific Binding: Receptor + Radioligand + Excess Unlabeled Ligand Receptor->Nonspecific_Binding Competitive_Binding Competitive Binding: Receptor + Radioligand + Test Compound Receptor->Competitive_Binding Radioligand Radioligand (e.g., [3H]DAMGO) Radioligand->Total_Binding Radioligand->Nonspecific_Binding Radioligand->Competitive_Binding Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Competitive_Binding Filtration Rapid Filtration Total_Binding->Filtration Nonspecific_Binding->Filtration Competitive_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

References

Evaluating the Cost-Effectiveness of Alvimopan Versus Other PAMORAs in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The management of postoperative ileus (POI) remains a significant challenge in surgical care, contributing to patient morbidity, prolonged hospital stays, and increased healthcare costs.[1][2][3] Peripherally acting mu-opioid receptor antagonists (PAMORAs) have emerged as a targeted therapy to mitigate the gastrointestinal side effects of opioids used for postoperative pain management, without compromising their analgesic effects. Alvimopan was the first PAMORA approved for this indication and has been the subject of extensive research. However, with the availability of other PAMORAs, such as naloxegol, methylnaltrexone, and naldemedine, a thorough evaluation of their comparative cost-effectiveness in a research context is crucial for informing clinical trial design, pharmacoeconomic modeling, and drug development strategies.

This guide provides an objective comparison of this compound's performance against other PAMORAs, supported by experimental data from clinical and preclinical studies. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and evaluation of these agents in their research.

Comparative Analysis of PAMORAs

The following tables summarize the available quantitative data on the efficacy and cost-effectiveness of this compound compared to other PAMORAs for the management of postoperative ileus. It is important to note that while this compound is specifically approved for POI, other PAMORAs are primarily indicated for opioid-induced constipation (OIC), and their use in POI is largely investigational.[4][5]

Table 1: Efficacy of PAMORAs in Postoperative Ileus
FeatureThis compoundNaloxegolMethylnaltrexoneNaldemedine
Primary Indication Postoperative Ileus[6]Opioid-Induced Constipation[7][8]Opioid-Induced Constipation[7][8]Opioid-Induced Constipation[7][8]
Time to First Bowel Movement Reduced by ~20 hours vs. placebo[3]No significant difference vs. This compound in some studies[9]Reduced by ~20 hours vs. placebo in a phase 2 study[3]Significant inhibition of decreased intestinal motility in preclinical models[10][11]
Length of Hospital Stay (LOS) Reduced by 0.9 to 1.8 days vs. no this compound[12][13]No significant difference vs. This compound in some studies[9]Reduced by ~33 hours vs. placebo in a phase 2 study[3]Data not available from clinical trials for POI
Incidence of Postoperative Ileus Significantly lower rates vs. control (5% vs. 16% in one study)[14]Similar incidence to this compound (17% vs. 14% in one study)[15]Data from comparative clinical trials for POI are limitedData not available from clinical trials for POI
Table 2: Cost-Effectiveness Comparison of PAMORAs
Cost MetricThis compoundNaloxegolMethylnaltrexoneNaldemedine
Drug Acquisition Cost Estimated at $67.50 per pill[13]Significantly less expensive than this compoundPricing varies by formulation (oral vs. subcutaneous)Pricing information for POI research context is limited
Total Hospital Costs Associated with a cost savings of $636 to $2,017 per patient vs. no this compound[13]Potential for significant cost savings compared to this compound with similar efficacy[15]Limited data, but one study showed a reduction in total hospital stay costs by over $10,500 per patient vs. control[7]Data not available from clinical trials for POI
Cost-Effectiveness Considered cost-effective in the setting of enhanced recovery after surgery (ERAS) protocols[14]May be a more cost-effective alternative to this compound with no significant difference in key outcomes[9]Further research is needed to determine cost-effectiveness for POIFurther research is needed to determine cost-effectiveness for POI

Experimental Protocols

The methodologies for evaluating the cost-effectiveness of PAMORAs in a research setting typically involve prospective randomized controlled trials (RCTs) or retrospective cohort studies. Below are detailed summaries of common experimental protocols.

Protocol 1: Prospective Randomized Controlled Trial for Efficacy and Cost-Effectiveness
  • Patient Population: Adult patients undergoing elective major abdominal surgery (e.g., partial colectomy, radical cystectomy) with an expected hospital stay of at least 3 days and planned use of postoperative opioid analgesia.[7]

  • Inclusion Criteria: Age 18 years or older, scheduled for a qualifying surgical procedure, and willing to provide informed consent.

  • Exclusion Criteria: Complete bowel obstruction, chronic opioid use (defined as use for more than 7 consecutive days immediately prior to surgery), severe renal or hepatic impairment, and known hypersensitivity to the study drug.[1]

  • Randomization: Patients are randomized in a double-blind fashion to receive either the investigational PAMORA (e.g., this compound 12 mg), a comparator PAMORA, or a placebo.

  • Drug Administration: The first dose of the study drug is typically administered orally 30 minutes to 5 hours before surgery. Subsequent doses are given twice daily until hospital discharge or for a maximum of 7 days (or a total of 15 doses).[7]

  • Data Collection:

    • Efficacy Endpoints: Time to first bowel movement, time to tolerance of solid food, time to hospital discharge order written, and incidence of postoperative ileus.[7]

    • Cost Data: Collection of all hospital-related costs, including drug acquisition and administration costs, length of stay, and costs associated with managing adverse events and complications.[16]

  • Statistical Analysis:

    • Efficacy outcomes are often analyzed using time-to-event analysis (e.g., Cox proportional hazards models).

    • Cost data are typically analyzed using generalized linear models with appropriate distributions (e.g., gamma distribution with a log link) to account for the skewed nature of cost data.

    • An incremental cost-effectiveness ratio (ICER) is calculated as the difference in mean costs divided by the difference in mean effectiveness (e.g., life-years gained, quality-adjusted life-years, or days of earlier hospital discharge).

Protocol 2: Retrospective Cohort Study for Real-World Cost-Effectiveness
  • Data Source: Large administrative healthcare databases (e.g., Premier Healthcare Database) containing patient-level data on diagnoses, procedures, resource utilization, and costs.[16]

  • Study Population: Identification of a cohort of patients who underwent a specific surgical procedure (e.g., bowel resection) and either received a PAMORA (e.g., this compound) or did not.

  • Matching: To control for confounding variables, patients who received the PAMORA are often matched to control patients based on a propensity score, which is calculated based on a wide range of demographic and clinical characteristics.[16]

  • Outcome Measures:

    • Primary Outcome: Total direct hospital costs.

    • Secondary Outcomes: Length of stay, pharmacy costs, POI-related costs, and readmission rates.[16]

  • Statistical Analysis: Comparison of outcomes between the matched cohorts using appropriate statistical tests (e.g., t-tests for continuous variables, chi-square tests for categorical variables). Multivariable regression models are used to adjust for any residual confounding.

Signaling Pathways and Experimental Workflows

PAMORA Signaling Pathway

Peripherally acting mu-opioid receptor antagonists (PAMORAs) function by selectively blocking mu-opioid receptors in the gastrointestinal tract. Opioids, used for pain management, bind to these receptors, leading to decreased gut motility and secretion, which contributes to postoperative ileus. PAMORAs are designed with limited ability to cross the blood-brain barrier, thereby reversing the peripheral effects of opioids without affecting their central analgesic properties.[10][11][17]

PAMORA_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System opioid Opioid Agonist mu_receptor Mu-Opioid Receptor opioid->mu_receptor Binds & Activates pamora PAMORA (e.g., this compound) pamora->mu_receptor Competitively Binds & Blocks blood_brain_barrier Blood-Brain Barrier g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp motility Decreased GI Motility & Secretion (Postoperative Ileus) analgesia Analgesia (Pain Relief) opioid_cns Opioid Agonist mu_receptor_cns Mu-Opioid Receptor opioid_cns->mu_receptor_cns Binds & Activates mu_receptor_cns->analgesia CEA_Workflow cluster_0 Phase 1: Study Design & Data Collection cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Cost-Effectiveness Modeling cluster_3 Phase 4: Interpretation & Reporting start Define Research Question (e.g., Is this compound cost-effective vs. Naloxegol for POI?) protocol Develop Experimental Protocol (RCT or Retrospective Cohort) start->protocol data_collection Collect Efficacy & Cost Data - Time to Bowel Function - Length of Stay - Hospital Charges - Drug Acquisition Costs protocol->data_collection efficacy_analysis Analyze Clinical Efficacy (e.g., Time-to-event analysis) data_collection->efficacy_analysis cost_analysis Analyze Costs (e.g., Mean costs per patient) icer Calculate Incremental Cost-Effectiveness Ratio (ICER) cost_analysis->icer sensitivity Conduct Sensitivity Analysis (Probabilistic & Deterministic) icer->sensitivity results Interpret Results (e.g., Is the ICER below the willingness-to-pay threshold?) sensitivity->results reporting Publish Findings (Comparison Guide, Journal Article) results->reporting

References

A systematic review of Alvimopan's efficacy and safety profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of Alvimopan's efficacy and safety profile in the management of postoperative ileus (POI), particularly following bowel resection. This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects.[1][2] This document compares this compound's performance against placebo and other PAMORAs, such as Methylnaltrexone and Naloxegol, supported by experimental data and detailed methodologies from key clinical trials.

Mechanism of Action: Reversing Opioid-Induced Bowel Dysfunction

Opioids, a cornerstone of postoperative pain management, exert their analgesic effects by binding to mu-opioid receptors in the central nervous system (CNS).[3] However, they also bind to mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, delayed transit, and ultimately, postoperative ileus.[3][4]

This compound functions as a competitive antagonist at these peripheral mu-opioid receptors in the GI tract. Due to its molecular structure and low oral bioavailability, it has limited ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids while selectively reversing their negative gastrointestinal consequences.

cluster_0 Central Nervous System (CNS) cluster_1 Gastrointestinal (GI) Tract Opioids_CNS Opioids Mu_Receptor_CNS μ-Opioid Receptor Opioids_CNS->Mu_Receptor_CNS Binds to Analgesia Analgesia (Pain Relief) Mu_Receptor_CNS->Analgesia Leads to Opioids_GIT Opioids Mu_Receptor_GIT μ-Opioid Receptor Opioids_GIT->Mu_Receptor_GIT Binds to This compound This compound This compound->Mu_Receptor_GIT Blocks POI Decreased Motility (Postoperative Ileus) Mu_Receptor_GIT->POI Leads to Opioids_Systemic Systemic Opioids Opioids_Systemic->Opioids_CNS Opioids_Systemic->Opioids_GIT

Caption: this compound's peripheral antagonism of mu-opioid receptors.

Efficacy Profile: this compound vs. Alternatives

Clinical trials have consistently demonstrated this compound's superiority over placebo in accelerating GI recovery and reducing hospital length of stay. Comparisons with other PAMORAs are emerging, with some data suggesting comparable efficacy for specific indications.

Table 1: Efficacy of this compound vs. Placebo/Standard of Care
Efficacy OutcomeThis compoundPlacebo / Standard of CareKey Findings & Citations
Time to First Flatus 3.1 days4.7 daysSignificantly shorter with this compound.
Time to First Bowel Movement 3.9 days4.9 daysSignificantly shorter with this compound.
Time to Tolerate Solid Food 5.2 days6.3 daysAccelerated in the this compound group.
Hospital Discharge 6.1 days7.7 daysSignificantly earlier discharge for this compound patients.
Incidence of POI 2%20%Significantly lower incidence in patients receiving this compound.
Hospital Length of Stay (LOS) Reduction of 0.9 - 1.55 days-This compound use is associated with a shorter LOS.
Table 2: Efficacy Comparison: this compound vs. Other PAMORAs (Naloxegol)

Data primarily from retrospective studies in patients undergoing radical cystectomy.

Efficacy OutcomeThis compoundNaloxegolKey Findings & Citations
Return of Bowel Function 3.0 days2.5 daysNo significant difference between the two agents.
Incidence of POI 13.3% - 14%17% - 21.1%No statistically significant difference observed in multiple studies.
Median Postoperative LOS 6.0 days6.0 daysNo significant difference found.

Note on Methylnaltrexone: While also a PAMORA, randomized controlled trials have not consistently shown a benefit for Methylnaltrexone in treating postoperative ileus, with some studies indicating it was not better than placebo. One retrospective study showed no significant reduction in time to ileus resolution or length of stay.

Safety and Tolerability Profile

This compound is generally well-tolerated. The most common adverse events are gastrointestinal in nature. A key safety concern that emerged in long-term studies for opioid-induced bowel dysfunction (a different indication) was a potential increased risk of myocardial infarction, which has led to its restricted use for short-term, in-hospital settings only.

Table 3: Comparative Safety Profile

| Adverse Event | this compound | Placebo / Standard of Care | Other PAMORAs (Naloxegol/Methylnaltrexone) | Key Findings & Citations | | :--- | :--- | :--- | :--- | | Nausea | Reduced incidence | Higher incidence | Similar rates observed between this compound and Naloxegol. | this compound was associated with a lower incidence of nausea and vomiting compared to placebo. | | Vomiting | Reduced incidence | Higher incidence | Not significantly different between this compound and Naloxegol. | | | Nasogastric Tube Reinsertion | 6.8% | 12.2% | Incidence in Naloxegol group (12.5%) was higher than this compound (6.5%) but lower than control (14.2%). | this compound significantly reduces the need for postoperative nasogastric tube insertion compared to placebo. | | Cardiovascular Events | Potential increased risk with long-term use. | Baseline | Not a primary reported concern in POI studies. | A study on long-term use for a different condition showed a higher number of myocardial infarctions. Use is restricted to a maximum of 15 doses in hospitalized patients. |

Experimental Protocols: Methodology of Key Clinical Trials

The efficacy and safety of this compound have been established through multiple Phase III, randomized, double-blind, placebo-controlled trials. Below is a generalized protocol based on these studies.

Generalized Phase III Clinical Trial Protocol for this compound in POI
  • Patient Population: Adult patients scheduled to undergo partial small or large bowel resection with primary anastomosis.

  • Exclusion Criteria: Patients with complete bowel obstruction, those who have taken opioids within the week prior to surgery, or those expected to receive epidural opioids.

  • Randomization: Patients are randomly assigned in a 1:1 or similar ratio to receive either this compound or a matching placebo.

  • Intervention:

    • This compound Group: Receives a 12 mg oral dose of this compound 30 minutes to 5 hours before surgery. Postoperatively, patients receive 12 mg twice daily until hospital discharge, for a maximum of 7 days (or 15 doses).

    • Placebo Group: Receives a matching placebo on the same schedule.

  • Standard of Care: All patients are managed with a standardized accelerated postoperative care pathway, often including early ambulation, early feeding, and opioid-based patient-controlled analgesia (PCA).

  • Primary Efficacy Endpoints:

    • GI-3 Recovery: A composite measure of the later of two events: time to first bowel movement and time to tolerance of solid food.

    • Time to Hospital Discharge Order Written: The time from the end of surgery to the point when the physician writes the discharge order.

  • Secondary Endpoints: Incidence of POI-related morbidity, need for nasogastric tube reinsertion, and hospital readmission rates.

  • Safety Monitoring: Collection of all adverse events, with particular attention to cardiovascular and gastrointestinal events.

cluster_workflow Clinical Trial Workflow start Patient Screening (Bowel Resection Candidates) inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization (1:1) inclusion->randomization groupA Group A: this compound (12mg pre-op, then BID) randomization->groupA Arm 1 groupB Group B: Placebo (Matching schedule) randomization->groupB Arm 2 surgery Bowel Resection Surgery groupA->surgery groupB->surgery postop Standardized Post-Op Care (ERAS, Opioid PCA) surgery->postop endpoint1 Primary Endpoint Analysis: Time to GI Recovery postop->endpoint1 endpoint2 Secondary Endpoint Analysis: LOS, Morbidity postop->endpoint2 safety Safety Analysis: Adverse Events postop->safety

Caption: Generalized workflow for a randomized controlled trial of this compound.

Conclusion

This compound has a well-established efficacy and safety profile for accelerating gastrointestinal recovery and reducing the length of hospital stay in patients undergoing bowel resection. Compared to the standard of care, it offers significant clinical benefits. Emerging, though less robust, evidence from retrospective studies suggests that Naloxegol may offer comparable efficacy at a lower cost in specific surgical populations like radical cystectomy. The role of Methylnaltrexone in the management of POI is not well-supported by current evidence. Future large-scale, prospective, randomized trials are needed to definitively compare the efficacy, safety, and cost-effectiveness of this compound against other PAMORAs in diverse surgical settings.

References

Benchmarking Alvimopan's Prokinetic Effects Against Novel Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the landscape of prokinetic agents is crucial for advancing therapies for gastrointestinal motility disorders. This guide provides an objective comparison of the established peripherally acting μ-opioid receptor antagonist, Alvimopan, with a selection of novel compounds targeting different prokinetic pathways. The comparative data is supported by experimental evidence and detailed methodologies to aid in research and development decisions.

Introduction to Prokinetic Agents

Gastrointestinal dysmotility is a hallmark of various disorders, including postoperative ileus (POI), gastroparesis, and chronic idiopathic constipation (CIC). Prokinetic agents aim to enhance and coordinate gastrointestinal muscle contractions to improve the transit of intraluminal contents. This compound, a selective antagonist of peripheral μ-opioid receptors, has established efficacy in accelerating gastrointestinal recovery following surgery, particularly in the context of opioid-induced bowel dysfunction.[1][2][3][4] However, the field of prokinetic drug development is evolving, with novel compounds targeting distinct mechanisms of action showing promise in various clinical settings. This guide focuses on a comparative analysis of this compound against three classes of novel prokinetic agents: 5-HT4 receptor agonists, ghrelin receptor agonists, and motilin receptor agonists.

Comparative Efficacy: Quantitative Data

The following tables summarize the prokinetic effects of this compound and selected novel compounds based on key clinical trial endpoints. It is important to note that direct head-to-head trials are limited, and the data presented are from separate studies with different patient populations and primary indications.

Table 1: Lower Gastrointestinal Prokinetic Effects

This table compares this compound, primarily used for postoperative ileus, with Prucalopride, a 5-HT4 agonist approved for chronic idiopathic constipation. The key endpoint for comparison is the time to first bowel movement (BM) or spontaneous complete bowel movement (SCBM).

CompoundClassIndicationKey Clinical Trial Finding
This compound Peripherally Acting μ-Opioid Receptor AntagonistPostoperative IleusIn a pooled analysis of Phase III trials, this compound (12 mg) accelerated the mean time to first bowel movement by 10 to 20 hours compared to placebo in patients undergoing bowel resection.[2][5]
Prucalopride Selective 5-HT4 Receptor AgonistChronic Idiopathic ConstipationIn an integrated analysis of six clinical trials, the median time to the first spontaneous complete bowel movement was significantly shorter with Prucalopride (2 mg) compared to placebo (1.4 to 4.7 days vs. 9.1 to 20.6 days).[6]
Table 2: Upper Gastrointestinal Prokinetic Effects

This table compares novel compounds primarily investigated for their effects on upper gastrointestinal motility, particularly in the context of gastroparesis. The key endpoint is the change in gastric emptying time.

CompoundClassIndicationKey Clinical Trial Finding
Velusetrag Selective 5-HT4 Receptor AgonistDiabetic or Idiopathic GastroparesisIn a Phase 2b study, Velusetrag (5 mg) demonstrated statistically significant improvements in gastric emptying time compared to placebo after 12 weeks of treatment.[7][8] A Phase 2 study showed that 30 mg of Velusetrag significantly increased the proportion of patients with a ≥20% reduction in gastric emptying half-time compared to placebo (52% vs 5%).[9]
Relamorelin Ghrelin Receptor AgonistDiabetic GastroparesisA meta-analysis of five randomized controlled trials showed a statistically significant improvement in gastric emptying time with a mean difference of -11.40 minutes compared to placebo.[10] In a Phase 2 trial, twice-daily Relamorelin significantly accelerated gastric emptying.[11]
Camicinal Motilin Receptor AgonistDiabetic Gastroparesis with Slow Gastric EmptyingIn a Phase 2a study, a single 125 mg dose of Camicinal significantly decreased gastric half-emptying time by 95 minutes compared to placebo (52 vs. 147 minutes).[12]

Mechanisms of Action and Signaling Pathways

The prokinetic effects of this compound and the novel compounds are mediated by distinct signaling pathways. The following diagrams illustrate these mechanisms.

This compound: μ-Opioid Receptor Antagonism

This compound acts by competitively binding to μ-opioid receptors in the gastrointestinal tract. This antagonizes the inhibitory effects of opioids on gut motility, which include decreased acetylcholine (B1216132) release and subsequent reduced smooth muscle contraction.

Alvimopan_Mechanism This compound Signaling Pathway cluster_opioid Opioid Action cluster_this compound This compound Intervention cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Opioid Opioid Agonist MuReceptor μ-Opioid Receptor Opioid->MuReceptor Binds to ACh_Release Acetylcholine (ACh) Release MuReceptor->ACh_Release Inhibits This compound This compound This compound->MuReceptor Blocks Contraction Muscle Contraction ACh_Release->Contraction Stimulates

Caption: this compound competitively antagonizes μ-opioid receptors on enteric neurons.

Novel Compounds: Receptor Agonism

The novel compounds discussed act as agonists at their respective receptors, initiating signaling cascades that ultimately enhance gastrointestinal motility.

5-HT4 Receptor Agonists (Prucalopride, Velusetrag): These agents stimulate 5-HT4 receptors on enteric neurons, leading to increased acetylcholine release and enhanced peristalsis.[13][14][15]

Caption: 5-HT4 receptor activation leads to increased acetylcholine release.

Ghrelin Receptor Agonists (Relamorelin): These compounds mimic the action of ghrelin, activating ghrelin receptors to promote gastrointestinal motility.[16][17][18][19][20]

Ghrelin_Pathway Ghrelin Agonist Signaling Pathway cluster_agonist Agonist Action cluster_cell Target Cell (e.g., Enteric Neuron) Agonist Ghrelin Agonist (Relamorelin) Ghrelin_Receptor Ghrelin Receptor (GHSR1a) Agonist->Ghrelin_Receptor Activates G_Protein Gq/11 Protein Ghrelin_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Stimulates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Motility Increased Motility Ca_Release->Motility Leads to

Caption: Ghrelin receptor activation stimulates prokinetic signaling cascades.

Motilin Receptor Agonists (Camicinal): These agents bind to and activate motilin receptors, which are involved in initiating the migrating motor complex and stimulating smooth muscle contraction.[21][22][23]

Motilin_Pathway Motilin Agonist Signaling Pathway cluster_agonist Agonist Action cluster_muscle Smooth Muscle Cell Agonist Motilin Agonist (Camicinal) Motilin_Receptor Motilin Receptor Agonist->Motilin_Receptor Activates G_Protein Gq/11 Protein Motilin_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Triggers Ca2+ Release PKC Protein Kinase C IP3_DAG->PKC Activates PKC Contraction Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Motilin receptor activation directly stimulates smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the prokinetic effects of these compounds.

In Vivo Gastrointestinal Transit Assay (Charcoal Meal Method)

This assay measures the transit of a non-absorbable marker through the gastrointestinal tract in small animals.

Experimental Workflow:

Charcoal_Meal_Workflow In Vivo Gastrointestinal Transit Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fasting Fast animals overnight (with access to water) Drug_Admin Administer test compound or vehicle Fasting->Drug_Admin Charcoal_Admin Administer charcoal meal (e.g., 10% charcoal in 5% gum acacia) Drug_Admin->Charcoal_Admin Wait Wait for a defined period (e.g., 20-30 minutes) Charcoal_Admin->Wait Sacrifice Euthanize animals Wait->Sacrifice Dissection Dissect the small intestine Sacrifice->Dissection Measurement Measure total length of the small intestine and the distance traveled by the charcoal Dissection->Measurement Calculation Calculate percent transit Measurement->Calculation

Caption: Workflow for the in vivo charcoal meal gastrointestinal transit assay.

Detailed Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g) are commonly used.

  • Fasting: Animals are fasted for 18-24 hours with free access to water before the experiment.

  • Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally at a defined time before the charcoal meal.

  • Charcoal Meal: A suspension of 10% activated charcoal in 5% gum acacia is administered orally (e.g., 0.1 mL/10 g body weight).

  • Transit Time: After a specific time (e.g., 20 or 30 minutes), animals are euthanized by cervical dislocation.

  • Measurement: The abdomen is opened, and the small intestine is carefully dissected from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal front are measured.

  • Calculation: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the charcoal meal.

Ex Vivo Intestinal Contractility Assay (Organ Bath)

This assay measures the contractile response of isolated intestinal segments to pharmacological agents.

Experimental Workflow:

Organ_Bath_Workflow Ex Vivo Intestinal Contractility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dissection Isolate a segment of the intestine (e.g., ileum) Mounting Mount the tissue in an organ bath containing Krebs solution Dissection->Mounting Equilibration Equilibrate the tissue under a constant load Mounting->Equilibration Stimulation Add test compound or standard agonist (e.g., acetylcholine) Equilibration->Stimulation Recording Record isometric or isotonic contractions Stimulation->Recording Measurement Measure the amplitude and frequency of contractions Recording->Measurement Comparison Compare responses between treatment groups Measurement->Comparison

Caption: Workflow for the ex vivo organ bath intestinal contractility assay.

Detailed Protocol:

  • Animal Model: Male Wistar rats (200-250 g) are frequently used.

  • Tissue Preparation: A segment of the distal ileum (approximately 2 cm) is isolated and cleaned of mesenteric attachments.

  • Mounting: The ileal segment is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1 g, with the bath solution being changed every 15 minutes.

  • Contraction Measurement: Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

  • Drug Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound or a standard agonist (e.g., acetylcholine) to the organ bath.

  • Data Analysis: The contractile responses are measured as the change in tension (in grams) from the baseline. EC50 values and maximal responses are calculated.[24][25][26][27][28]

Conclusion

This compound remains a key therapeutic option for the management of postoperative ileus, effectively targeting opioid-induced gastrointestinal dysfunction. The landscape of prokinetic agents is expanding with the development of novel compounds that act on different receptors and signaling pathways. 5-HT4 agonists like Prucalopride and Velusetrag have demonstrated significant prokinetic effects in the lower and upper gastrointestinal tract, respectively. Ghrelin and motilin receptor agonists, such as Relamorelin and Camicinal, also show promise, particularly for upper gastrointestinal motility disorders like gastroparesis.

For researchers, the choice of a prokinetic agent for investigation will depend on the specific gastrointestinal disorder and the desired site of action. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of these and other emerging prokinetic therapies. Future research, including head-to-head comparative trials, will be crucial to fully elucidate the relative efficacy and safety of these different classes of prokinetic agents and to guide their optimal use in clinical practice.

References

Safety Operating Guide

Proper Disposal of Alvimopan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Alvimopan, ensuring compliance and safety in a laboratory setting. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

I. Core Principles of this compound Waste Management

The primary methods for the disposal of this compound and its contaminated materials involve incineration or the use of a licensed hazardous material disposal service.[1][2] It is imperative to adhere to all federal, state, and local regulations throughout the disposal process.[1][3][4]

II. Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including gloves, protective clothing, and eye/face protection. In case of dust generation, use a NIOSH-approved respirator.

2. Managing Spills: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material and collect it into a suitable, labeled container for disposal.

3. Preparing for Disposal:

  • Excess and Expired this compound: Unused or expired this compound should be segregated for disposal. Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment, weighing papers, and contaminated glassware, should be treated as hazardous waste and disposed of accordingly.

4. Final Disposal:

  • Option A: Incineration: The recommended method of disposal for this compound is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Option B: Licensed Waste Disposal Service: Alternatively, excess and expired this compound can be offered to a licensed hazardous material disposal company.

5. Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product itself.

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AlvimopanDisposal cluster_prep Preparation cluster_spill Spill Management cluster_disposal Disposal Options A Identify this compound Waste (Expired, Excess, Contaminated Materials) B Wear Appropriate PPE A->B C Segregate Waste into Labeled, Sealed Containers B->C D Consult Institutional & Local Regulations C->D S1 Small Spill Occurs S2 Avoid Dust Generation S1->S2 S3 Sweep or Vacuum into Designated Waste Container S2->S3 S3->C E Engage Licensed Hazardous Waste Disposal Service D->E Recommended F Incinerate in Approved Facility with Scrubber D->F Alternative

Caption: Logical workflow for the safe disposal of this compound waste.

IV. Safety and Handling Summary

Precaution CategorySpecific ActionRationale
Personal Safety Wear appropriate PPE (gloves, lab coat, eye protection).To prevent skin and eye contact.
Spill & Release Avoid creating dust during handling and cleanup.To minimize inhalation exposure.
Prevent release to the environment.To avoid environmental contamination.
Storage Keep in properly labeled containers.To ensure clear identification and prevent accidental misuse.
Disposal Follow all federal, state, and local regulations.To ensure legal compliance and environmental safety.
Use a licensed hazardous waste disposal company or an approved incinerator.To ensure the substance is destroyed in a controlled and safe manner.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Alvimopan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alvimopan, a peripherally acting mu-opioid receptor antagonist. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, while not classified as a hazardous substance in some formulations, can pose risks such as mechanical irritation to the eyes and skin.[1] One safety data sheet for this compound dihydrate classifies it as harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, a comprehensive approach to personal protection is crucial.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-compliantProtects against dust particles and potential splashes.[1]
Hand Protection Protective GlovesNitrile or other chemically resistant materialRecommended for prolonged or repeated contact to prevent skin irritation.[1]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved RespiratorAs needed, based on risk assessmentRecommended when handling powders to avoid inhalation of dust.

Operational Plan for Handling this compound

A systematic workflow is critical to safely handle this compound from receipt to disposal. The following step-by-step guidance outlines the key operational procedures.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling this compound powder to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and safety shower.

  • Clear the workspace of any unnecessary items to prevent contamination.

Step-2: Donning Personal Protective Equipment (PPE)

  • Before handling this compound, put on all required PPE as detailed in the table above.

  • Ensure gloves are intact and properly fitted.

Step 3: Weighing and Aliquoting

  • If working with powdered this compound, handle it carefully to avoid generating dust.

  • Use a spatula or other appropriate tools for transferring the substance.

  • Close the container tightly after use.

Step 4: Solution Preparation

  • When dissolving this compound, add the solvent to the powder slowly to prevent splashing.

  • If sonication is required, ensure the container is properly sealed.

Step 5: Post-Handling Procedures

  • After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Excess or expired this compound should be treated as chemical waste. It must be disposed of through a licensed hazardous material disposal company.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Regulatory Compliance: Ensure that all disposal practices adhere to federal, state, and local regulations for chemical waste. This compound is not on the FDA's "flush list" of medicines recommended for disposal by flushing.

Workflow for Handling this compound

Alvimopan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Prepare Well-Ventilated Workspace A->B C Assemble Required PPE B->C D Don PPE C->D E Handle this compound (Weighing/Solution Prep) D->E F Perform Experiment E->F K In Case of Spill or Exposure E->K G Decontaminate Work Area F->G H Segregate & Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid Procedures K->L M Seek Medical Attention L->M

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alvimopan
Reactant of Route 2
Alvimopan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.